molecular formula C10H19BrN2 B127071 1-Hexyl-3-methylimidazolium Bromide CAS No. 85100-78-3

1-Hexyl-3-methylimidazolium Bromide

Cat. No.: B127071
CAS No.: 85100-78-3
M. Wt: 247.18 g/mol
InChI Key: BGSUDDILQRFOKZ-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C10H19BrN2 and its molecular weight is 247.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSUDDILQRFOKZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047925
Record name 1-Hexyl-3-methylimidazolium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85100-78-3
Record name 1-Hexyl-3-methylimidazolium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6mim][Br], is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make it a promising candidate for applications in green chemistry, electrochemistry, catalysis, and as a medium for biochemical reactions.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of 1-hexyl-3-methylimidazolium bromide, complete with experimental protocols and data presented for ease of reference and comparison.

Core Physicochemical Properties

The utility of this compound in various applications is fundamentally dictated by its physicochemical properties. Key parameters such as density, viscosity, melting point, thermal stability, and solubility are crucial for designing and optimizing processes.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound reported in the literature.

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C10H19BrN2-[3]
Molecular Weight 247.18 g/mol -[3]
Melting Point -15 °C-[1][3]
Density 1.271 g/cm³26[1][3]
1.23 g/cm³Room Temp.[4][5]
Viscosity 3822 cP (mPa·s)25[1][3]
Conductivity 0.051 mS/cm20[1][3]
Boiling Point 395 °C (at 6 mmHg)-[4]

Table 1: General Physicochemical Properties of this compound

SolventSolubility / MiscibilityReference(s)
Water Soluble[6][7]
Ethanol (B145695) Soluble[8][9][10]
Methanol Soluble[8][9][11]
Acetone Soluble[12][13]
Acetonitrile Soluble[8][9]
Propanol Soluble[8][9]
Butanol Soluble[8][9]
Thiophene Excellent Solvent[8]
Nitromethane Excellent Solvent[8]
Benzene & Derivatives Poor Solvents[8]
n-Alkanes (C6-C12) Poor Solvents[8]

Table 2: Solubility of this compound in Various Solvents

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. This section outlines the protocols for the synthesis of this compound and the measurement of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-bromohexane (B126081).[14][15]

Materials:

  • 1-methylimidazole (purified)

  • 1-bromohexane (purified)

  • Ethyl acetate (B1210297) (or other suitable washing solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., 1.1 equivalents) can be used to ensure complete reaction of the 1-methylimidazole.[15]

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 70-80°C with vigorous stirring.[15] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The reaction time can vary from a few hours to 48 hours, depending on the scale and desired conversion.[14] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-20 minutes.[15]

  • Work-up and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the mixture is cooled to room temperature. The resulting product, which may be a viscous liquid or a solid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether.[14] This step is crucial for removing any unreacted starting materials.

  • Drying: The purified this compound is then dried under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and moisture.[14] The final product should be a clear, viscous liquid or a white to off-white solid, depending on its purity and residual solvent content.

Measurement of Physicochemical Properties
  • Calibration: Calibrate the vibrating tube densitometer using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used.

  • Sample Preparation: Ensure the this compound sample is free of any air bubbles and impurities. Degassing the sample prior to measurement is recommended.

  • Measurement: Inject the sample into the oscillating U-tube of the densitometer. The instrument measures the change in the resonant frequency of the tube, which is directly related to the density of the sample.

  • Temperature Control: Perform measurements at a constant, precisely controlled temperature. For temperature-dependent studies, allow the sample to equilibrate at each target temperature before recording the density.

  • Viscometer Selection: Choose a capillary viscometer (e.g., Ubbelohde type) with a capillary size appropriate for the expected viscosity of this compound.

  • Temperature Control: Place the viscometer in a constant temperature bath and allow it to thermally equilibrate.

  • Sample Loading: Introduce a known volume of the ionic liquid into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • TGA Analysis (Thermal Stability):

    • Place the sample in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.

  • DSC Analysis (Phase Transitions):

    • Place the sample in the DSC furnace alongside a reference pan.

    • Subject the sample to a controlled temperature program, which typically includes heating and cooling cycles to observe melting, crystallization, and glass transitions.

    • The instrument measures the heat flow to or from the sample relative to the reference, allowing for the determination of transition temperatures and enthalpies.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Quaternization Reaction cluster_purification Purification cluster_product Final Product Reactant1 1-Methylimidazole Reaction Mixing and Heating (e.g., 70-80°C) Reactant1->Reaction Reactant2 1-Bromohexane Reactant2->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Drying Drying under Vacuum Washing->Drying Product 1-Hexyl-3-methylimidazolium Bromide Drying->Product

Caption: Synthesis workflow for this compound.

Physicochemical Characterization Workflow

G Physicochemical Characterization Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data Output Sample 1-Hexyl-3-methylimidazolium Bromide Density Density Measurement (Vibrating Tube Densitometer) Sample->Density Viscosity Viscosity Measurement (Capillary Viscometer) Sample->Viscosity Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Solubility Solubility Testing Sample->Solubility DensityData Density (g/cm³) Density->DensityData ViscosityData Viscosity (cP) Viscosity->ViscosityData ThermalData Decomposition Temp (°C) Melting Point (°C) Thermal->ThermalData SolubilityData Solubility Profile Solubility->SolubilityData

References

Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br). This document details the experimental protocols for its preparation and the analytical techniques employed for its structural and physicochemical characterization, presenting key quantitative data in a structured format for ease of reference and comparison.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The synthesis of this compound is typically achieved through a direct quaternization reaction of 1-methylimidazole (B24206) with 1-bromohexane (B126081). This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the alkyl halide. Microwave-assisted synthesis has been shown to be an efficient method, offering high yields in shorter reaction times compared to conventional heating.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a microwave-assisted synthesis method.[1]

Materials:

  • 1-methylimidazole (0.05 mol)

  • 1-bromohexane (0.055 mol, 1.1 equivalents)

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 70 °C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting product, this compound, is typically a viscous liquid.[2][3]

  • To remove any unreacted starting materials, the product can be washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, and then dried under vacuum.[4]

A product yield of approximately 97% can be expected under these optimized conditions.[1]

Synthesis Workflow

Synthesis_Workflow reagents 1-Methylimidazole + 1-Bromohexane microwave Microwave Irradiation 70°C, 10 min reagents->microwave Reaction product Crude [C6MIm]Br microwave->product Quaternization purification Washing with Ethyl Acetate & Vacuum Drying product->purification Purification final_product Purified [C6MIm]Br purification->final_product

Caption: Synthesis workflow for this compound.

Physicochemical Properties

This compound is a room temperature ionic liquid. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉BrN₂[5][6][7]
Molecular Weight 247.18 g/mol [5][7][8]
Appearance Clear yellow to yellow-brown viscous liquid[3]
Melting Point -15 °C[8][9]
Boiling Point 395 °C (at 6 mmHg)[3][10]
Density 1.271 g/cm³ (at 26 °C)[8][9]
Viscosity 3822 cP (at 25 °C)[8][9]
Ionic Conductivity 0.051 mS/cm (at 20 °C)[8][9]
Refractive Index 1.532-1.534[3][10]

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [C6MIm]Br.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve a small amount of the purified [C6MIm]Br in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
10.37singlet1HN-CH-N (Imidazolium ring proton)[11]
7.57singlet1HNCHCHN (Imidazolium ring proton)[11]
7.41singlet1HNCHCHN (Imidazolium ring proton)[11]
4.32triplet2HN-CH₂- (Hexyl chain)[11]
4.14singlet3HN-CH₃ (Methyl group)[11]
1.92quintet2HN-CH₂-CH₂- (Hexyl chain)[11]
1.42-1.16multiplet6H-(CH₂)₃- (Hexyl chain)[11]
0.87triplet3H-CH₃ (Hexyl chain)[11]
Chemical Shift (δ, ppm)AssignmentReference(s)
136.50N-CH-N (Imidazolium ring)[11]
123.69N-CH=CH-N (Imidazolium ring)[11]
121.91N-CH=CH-N (Imidazolium ring)[11]
49.80N-CH₂- (Hexyl chain)[11]
36.50N-CH₃ (Methyl group)[11]
31.41-(CH₂)₄-CH₃ (Hexyl chain)[11]
30.01N-CH₂-CH₂- (Hexyl chain)[11]
25.97-(CH₂)₂-CH₂- (Hexyl chain)[11]
22.30-CH₂-CH₃ (Hexyl chain)[11]
13.91-CH₃ (Hexyl chain)[11]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

Sample Preparation:

  • Dissolve a dilute solution of [C6MIm]Br in a suitable solvent compatible with the LC-MS system (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum in positive ion mode to detect the cation.

The expected mass for the 1-hexyl-3-methylimidazolium cation ([C₆MIm]⁺) is 167.15 g/mol . Mass spectrometry results typically show a peak corresponding to this cation.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with an appropriate sampling accessory (e.g., ATR)

Sample Preparation:

  • Place a small drop of the neat liquid [C6MIm]Br onto the ATR crystal.

Data Acquisition:

  • Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Characteristic vibrational bands for imidazolium-based ionic liquids are expected. While a specific spectrum for the bromide salt is not detailed in the provided search results, typical peaks would include C-H stretching of the alkyl chains and the imidazolium (B1220033) ring, and C-N stretching vibrations.

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability of the ionic liquid.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample of [C6MIm]Br into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Long-term isothermal TGA studies have shown that imidazolium bromides can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA.[12]

Applications

This compound has a wide range of applications owing to its unique properties as an ionic liquid. It is utilized in:

  • Green Chemistry: As an environmentally benign alternative to volatile organic solvents in various chemical reactions.[13]

  • Electrochemistry: As an electrolyte in batteries and supercapacitors due to its high ionic conductivity and low vapor pressure.[8][13]

  • Separation Processes: In liquid-liquid extraction and chromatography for the separation of valuable compounds.[13]

  • Biotechnology and Antimicrobial Applications: It has shown antimicrobial activity and is studied for its use in biocatalysis.[3][8]

  • Material Science: In the synthesis of advanced materials.[13]

References

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85100-78-3

Synonyms: [HMIM]Br, C₆mimBr

Executive Summary

1-Hexyl-3-methylimidazolium (B1224943) bromide is an ionic liquid (IL) that has emerged as a significant compound in various scientific and industrial fields.[1] Characterized by its unique set of properties, including low vapor pressure, high thermal stability, and excellent ionic conductivity, it serves as a versatile alternative to traditional volatile organic solvents.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in leveraging the capabilities of this ionic liquid in their work. Key applications include its use as a medium in green chemistry, an electrolyte in electrochemical devices, a catalyst in organic synthesis, and an agent in separation processes.[2][3]

Physicochemical Properties

1-Hexyl-3-methylimidazolium bromide is a viscous liquid under standard conditions, with its appearance described as colorless to pale yellow or even red to green.[1][3][4] Its properties are largely defined by the interplay between the imidazolium (B1220033) cation and the bromide anion. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉BrN₂[1][5]
Molecular Weight 247.18 g/mol [1][5]
Melting Point -15 °C[6]
Boiling Point 395 °C (at 6 mmHg)[1][3]
Density 1.271 g/cm³ (at 26 °C) 1.23 g/cm³[6] [3]
Viscosity 3822 cP (at 25 °C)[6]
Ionic Conductivity 0.051 mS/cm (at 20 °C)[6]
Refractive Index (n20D) 1.53 - 1.536[1][3]
Purity ≥98% to >99%[1][4]

Synthesis and Characterization

The most common synthesis route for this compound involves the quaternization of 1-methylimidazole (B24206) with 1-bromohexane.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times while achieving high yields.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines a typical microwave-assisted synthesis for producing high-purity this compound.

Materials:

  • 1-methylimidazole (0.05 mol)

  • 1-bromohexane (0.055 mol, 1.1 molar equivalents)

  • Microwave reactor

  • Round-bottom flask

  • Rotary evaporator

  • Ethyl acetate (B1210297)

  • Dichloromethane

Procedure:

  • Reactant Charging: In a designated microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. The typical molar ratio is approximately 1:1.1 of imidazole (B134444) to halide.[7]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 70 °C and the reaction time to 10 minutes.[7]

  • Reaction Monitoring: Monitor the reaction progress. The formation of a viscous liquid indicates the product is being formed. Yields for this method are typically reported to be above 90%.[7]

  • Purification: After the reaction is complete and the mixture has cooled, the crude product is washed multiple times with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

  • Solvent Removal: The purified ionic liquid is then placed on a rotary evaporator to remove any residual solvent under reduced pressure.

  • Drying: For applications requiring anhydrous conditions, the ionic liquid should be further dried under a high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.[9]

Characterization

The structural integrity and purity of the synthesized this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the imidazolium ring protons and the hexyl chain protons can be identified and integrated.[8][10]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectra show characteristic peaks for C-H stretching of the alkyl chain and the imidazolium ring.[8][11]

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[12]

Synthesis_Pathway cluster_conditions Reaction Conditions reac1 1-Methylimidazole prod 1-Hexyl-3-methylimidazolium Bromide reac1->prod + reac2 1-Bromohexane reac2->prod cond1 Microwave Irradiation cond2 70 °C, 10 min

Diagram 1: Synthesis pathway of this compound.

Key Applications

The distinct properties of this compound make it a valuable compound in a multitude of applications, ranging from sustainable chemistry to advanced materials science.

Green Chemistry and Catalysis

As an ionic liquid, [HMIM]Br is a prime candidate for replacing volatile organic compounds (VOCs) in chemical reactions, thereby reducing environmental impact.[1][2] Its non-volatile nature and excellent thermal stability allow it to serve as a robust reaction medium. It has been shown to be effective in facilitating organic syntheses by stabilizing reactive intermediates.[3]

Electrochemistry

With high ionic conductivity and a wide electrochemical window, [HMIM]Br is utilized as an electrolyte in energy storage devices.[1] Its application is prominent in the development of next-generation batteries and supercapacitors, where it can enhance energy storage efficiency and operational stability compared to conventional electrolytes.[1][2][3]

Separation Processes

The ability of [HMIM]Br to dissolve a wide array of organic and inorganic materials makes it highly useful in separation science.[1] It is employed in liquid-liquid extraction and chromatography for the efficient separation and recovery of valuable compounds in the pharmaceutical and chemical industries.[2][3]

Antimicrobial Activity

[HMIM]Br exhibits antimicrobial properties and has been studied for its environmental impact, including its toxicity to aquatic organisms.[13][14] This activity opens up potential applications in the development of antimicrobial coatings and treatments.

Experimental_Workflow start Start setup Reaction Setup: Reactants added to [HMIM]Br start->setup reaction Controlled Reaction (Heating/Stirring) setup->reaction extraction Product Extraction (e.g., with ether) reaction->extraction separation Phase Separation: Aqueous IL vs. Organic Product extraction->separation recycle IL Recycling: Wash and Dry for Reuse separation->recycle IL Phase product_iso Product Isolation (Solvent Evaporation) separation->product_iso finish End product_iso->finish

Diagram 2: General workflow for a reaction using [HMIM]Br as a solvent.

Logical Relationships: Properties to Applications

The utility of this compound is a direct consequence of its fundamental physicochemical properties. The diagram below illustrates the logical connections between its core characteristics and its primary fields of application.

Logical_Relationships cluster_props Core Properties cluster_apps Primary Applications p1 Low Vapor Pressure & Thermal Stability a1 Green Chemistry & Catalysis p1->a1 Enables safe, reusable reaction media p2 High Ionic Conductivity a2 Electrochemistry (Batteries, Supercapacitors) p2->a2 Functions as an efficient electrolyte p3 Tunable Solvating Power p3->a1 a3 Separation Processes (Extraction) p3->a3 Allows selective dissolution p4 Biocidal Activity a4 Antimicrobial Materials p4->a4 Inhibits microbial growth

Diagram 3: Relationship between properties and applications of [HMIM]Br.

Safety and Handling

While offering benefits over traditional solvents, this compound is not without hazards and must be handled with appropriate care.

  • Health Hazards: The compound is irritating to the eyes, skin, and respiratory system.[15] Inhalation may cause respiratory tract irritation, and ingestion can lead to gastrointestinal issues.[15] Direct contact should be avoided.

  • Personal Protective Equipment (PPE): When handling this substance, wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[4][15] Work should be conducted in a well-ventilated area or under a fume hood.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek medical attention.[4][15]

  • Environmental Impact: this compound is known to be toxic to various aquatic organisms, including freshwater algae and plankton.[13][14] Therefore, it should not be released into the environment. All waste should be handled and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 85100-78-3) is a highly versatile ionic liquid with a compelling profile for researchers and industry professionals. Its combination of thermal stability, ionic conductivity, and unique solvating power underpins its growing use in green chemistry, electrochemistry, and advanced material applications. While its synthesis is straightforward, proper handling and safety precautions are essential due to its irritant nature and environmental toxicity. As research continues, the range of applications for this and similar ionic liquids is expected to expand, further cementing their role in the development of sustainable and efficient technologies.

References

molecular structure of 1-hexyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium (B1224943) Bromide

Introduction

1-Hexyl-3-methylimidazolium bromide, often abbreviated as [C6mim]Br or [HMIM]Br, is an ionic liquid that has garnered significant attention in various scientific fields, including green chemistry, electrochemistry, and catalysis.[1] Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This guide provides a detailed examination of the , intended for researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is composed of an organic cation, 1-hexyl-3-methylimidazolium ([C6mim]⁺), and an inorganic anion, bromide (Br⁻). The combination of a relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid under ambient conditions.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₉BrN₂[2][3]
Molecular Weight 247.18 g/mol [2]
CAS Number 85100-78-3[2]
Appearance Clear yellow to yellow-brown viscous liquid[4]
IUPAC Name 1-hexyl-3-methyl-1H-imidazol-3-ium bromide
Synonyms [C6mim]Br, [HMIM]Br[4]

Molecular Structure

The is defined by the distinct characteristics of its constituent ions.

  • The 1-Hexyl-3-methylimidazolium Cation ([C₆mim]⁺): The cation features a five-membered imidazolium (B1220033) ring, which is aromatic and planar. A methyl group (-CH₃) is attached to one nitrogen atom (N3), and a hexyl group (-C₆H₁₃) is attached to the other nitrogen atom (N1). The positive charge is delocalized across the imidazolium ring. The long hexyl chain introduces conformational flexibility and contributes to the compound's liquidity and hydrophobic character.

  • The Bromide Anion (Br⁻): The bromide anion is a simple, spherical halide ion that interacts with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical studies indicate that the anion is most likely to be located in the vicinity of the most acidic protons on the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms).

Molecular structure of this compound.

Synthesis of this compound

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct quaternization of 1-methylimidazole (B24206). This is an Sₙ2 nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the primary carbon of the haloalkane.

G Synthesis Workflow for [C₆mim]Br Reactant1 1-Methylimidazole Process Quaternization Reaction (Microwave Heating, 70°C, 10 min) Reactant1->Process Reactant2 1-Bromohexane (B126081) Reactant2->Process Purification Purification (Washing with ethyl acetate) Process->Purification Product 1-Hexyl-3-methylimidazolium Bromide Purification->Product

Workflow for the synthesis of [C₆mim]Br.
Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.[5]

  • Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.

  • Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.[5]

  • Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis. The mixture is irradiated at a controlled temperature. Optimal conditions have been reported as 70°C for a duration of 10 minutes.[5]

  • Work-up and Purification: After the reaction is complete, the resulting viscous liquid is cooled to room temperature. To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.

  • Drying: The purified product is then dried under vacuum to remove any residual solvent, yielding the final this compound with high purity (>97% yield has been reported).[5]

Structural and Spectroscopic Data

Determining the precise solid-state structure of ionic liquids can be challenging as many do not readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like Density Functional Theory (DFT) are often employed to predict molecular geometries.

Quantitative Molecular Geometry (Computational Data)
ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-C21.340
C2-N31.338
N3-C41.388
C4-C51.365
C5-N11.387
N1-C(alkyl)1.472
N3-C(methyl)1.471
Bond Angles (º) N1-C2-N3108.9
C2-N3-C4108.8
N3-C4-C5106.6
C4-C5-N1106.8
C5-N1-C2108.9

Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation and should be considered representative.[4]*

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the molecule's electronic environment.

Expected ¹H and ¹³C NMR Chemical Shifts

Atom Position (Cation)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
H at C29.0 - 10.5136 - 139
H at C4/C57.2 - 7.8121 - 124
N-CH₃3.8 - 4.135 - 37
N-CH₂-(CH₂)₄CH₃4.1 - 4.449 - 51
N-CH₂-CH₂-(CH₂)₃CH₃1.8 - 2.031 - 33
-(CH₂)₃-CH₂-CH₃1.2 - 1.425 - 27; 22 - 24
-CH₂-CH₃0.8 - 1.013 - 15

Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent and concentration. A published ¹H NMR spectrum for the title compound confirms signals within these general regions.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of ¹H signals provides the ratio of protons, while the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

Conclusion

The is characterized by the interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart specific physical properties like liquidity and solvency. Understanding this structure through a combination of synthesis, spectroscopy, and computational modeling is crucial for its application in advanced chemical processes. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this versatile ionic liquid.

References

Thermal Stability of 1-Hexyl-3-Methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). Due to its potential applications as a solvent in synthesis, a medium for drug delivery, and in various electrochemical applications, understanding its thermal decomposition behavior is critical for ensuring its safe and effective use at elevated temperatures. This document outlines the expected thermal stability based on data from homologous imidazolium-based ionic liquids, details the experimental protocols for its determination, and discusses the likely decomposition pathways.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a measure of its resistance to decomposition at high temperatures. It is a critical parameter for applications that require heating, as decomposition can lead to the formation of volatile and potentially hazardous byproducts, as well as a loss of the ionic liquid's desired properties. The primary technique used to evaluate thermal stability is Thermogravimetric Analysis (TGA).

Key parameters derived from TGA for assessing thermal stability include:

  • Tonset (Onset Decomposition Temperature): The temperature at which a significant, accelerated mass loss begins. It is typically determined as the intersection of the baseline tangent and the tangent of the decomposition curve.

  • Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum.

  • Long-Term Thermal Stability: Assesses the gradual mass loss of a material held at a constant temperature over an extended period, which can be significantly lower than the Tonset determined from a temperature ramp experiment.

Predicted Thermal Stability of [HMIM]Br

While specific experimental data for the thermal decomposition of 1-hexyl-3-methylimidazolium bromide is not extensively reported in peer-reviewed literature, a reliable estimation can be made by interpolating data from its shorter and longer alkyl chain analogues, namely 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-octyl-3-methylimidazolium bromide ([OMIM]Br). Studies have shown that for 1-alkyl-3-methylimidazolium halides, the thermal stability generally sees a slight increase with the lengthening of the alkyl chain.

Ionic LiquidOnset Decomposition Temperature (Tonset)Activation Energy of Decomposition (Ea)
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)~284 °C (557 K)219.86 kJ mol-1
This compound ([HMIM]Br) ~285-290 °C (Estimated) ~215-225 kJ mol-1 (Estimated)
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)~282 °C (555 K)212.50 kJ mol-1

Note: The data for [BMIM]Br and [OMIM]Br are sourced from studies on their long-term thermal stability and may vary slightly from ramped TGA experiments.[1] The values for [HMIM]Br are estimations based on these trends.

Experimental Protocols

The following section details a standard experimental protocol for determining the thermal stability of [HMIM]Br using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and degradation profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' TGA or similar)

  • Platinum or ceramic sample pans

  • High-purity nitrogen or argon gas supply

Procedure:

  • Sample Preparation: Prior to analysis, the [HMIM]Br sample should be dried under vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove any absorbed water, which can interfere with the thermal stability measurement.

  • Instrument Setup:

    • Tare the empty sample pan.

    • Place a small, accurately weighed amount of the dried [HMIM]Br sample (typically 4-8 mg) into the pan.

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Temperature Program (Ramped TGA):

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) from the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).

Isothermal TGA for Long-Term Stability

For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is recommended.

Procedure:

  • Follow steps 1 and 2 of the ramped TGA protocol.

  • Temperature Program (Isothermal TGA):

    • Rapidly heat the sample to a predetermined isothermal temperature (below the Tonset found in the ramped experiment).

    • Hold the sample at this temperature for an extended period (e.g., 10 hours).

    • Continuously record the sample mass as a function of time.

  • Data Analysis:

    • Plot the percentage of mass loss versus time.

    • This provides information on the rate of decomposition at a specific temperature, which can be significantly lower than the Tonset from a ramped experiment.[1]

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis A [HMIM]Br Sample B Drying under Vacuum (e.g., 70-80°C, 24h) A->B C Weigh Sample (4-8 mg) B->C Dried Sample D Place in TGA under Inert Atmosphere (N2) C->D E Temperature Program (e.g., 10°C/min ramp to 600°C) D->E F Generate TGA Curve (% Mass vs. Temperature) E->F G Determine Tonset and Tpeak F->G

Caption: Workflow for determining the thermal stability of [HMIM]Br.

Proposed Thermal Decomposition Pathway of [HMIM]Br

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is generally understood to proceed via a nucleophilic substitution (SN2) mechanism.[2] The bromide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium (B1220033) cation. For [HMIM]Br, two primary decomposition routes are possible, leading to the formation of either 1-bromohexane (B126081) and 1-methylimidazole, or bromomethane (B36050) and 1-hexylimidazole.

G cluster_products Decomposition Products HMIMBr This compound [HMIM]Br Product1 1-Bromohexane + 1-Methylimidazole HMIMBr->Product1 Route 1 (Attack at Hexyl Group) Product2 Bromomethane + 1-Hexylimidazole HMIMBr->Product2 Route 2 (Attack at Methyl Group)

Caption: Proposed SN2 decomposition pathways for [HMIM]Br.

Conclusion

This compound is expected to exhibit good thermal stability, with an estimated onset of decomposition around 285-290 °C under an inert atmosphere. However, for applications involving prolonged heating, it is crucial to consider that gradual decomposition can occur at temperatures significantly below this value. The primary decomposition mechanism is anticipated to be an SN2 reaction, leading to the formation of neutral alkyl halides and substituted imidazoles. For any application approaching these temperature limits, it is strongly recommended that the thermal stability be experimentally verified using the protocols outlined in this guide. This will ensure the safe and reliable performance of [HMIM]Br in its intended application.

References

viscosity and density of 1-hexyl-3-methylimidazolium bromide at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Viscosity and Density of 1-hexyl-3-methylimidazolium (B1224943) bromide at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([HMIm]Br) at various temperatures. The information is compiled from several scientific studies to ensure a thorough understanding for research, development, and drug formulation applications. This document details the experimental data in structured tables, outlines the methodologies for these measurements, and includes visual diagrams of the experimental workflows.

Physicochemical Data

The viscosity and density of this compound are crucial parameters for its application as a solvent in various chemical and biological processes.[1] These properties are highly dependent on temperature, as detailed below.

Density

The density of this compound decreases with increasing temperature. Experimental data from various sources are summarized in the table below.

Temperature (K)Density (g/mL)
283.151.278
293.151.271
298.151.268
303.151.264
313.151.257
323.151.250
333.151.243
343.151.236
353.151.229
363.151.222
373.151.215

Table 1: Experimental density of this compound at different temperatures. Data sourced from a study by Trade Science Inc.

Viscosity

The viscosity of this compound shows a significant decrease as the temperature rises.[2][3] This behavior is typical for ionic liquids and is an important consideration for applications involving fluid dynamics and mass transfer.

Temperature (K)Viscosity (cP)
283.1510002
293.154467
298.153012
303.152089
313.151086
323.15617
333.15378
343.15246
353.15169
363.15121
373.1589

Table 2: Experimental viscosity of this compound at different temperatures. Data sourced from a study by Trade Science Inc.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, purification, and characterization of this compound, as well as the procedures for measuring its density and viscosity.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081).[4] The purity of the resulting ionic liquid is crucial, as impurities like water and halide precursors can significantly affect its physical properties.[5]

Synthesis Protocol:

  • Reaction Setup: 1-methylimidazole and a slight molar excess of 1-bromohexane are combined in a round-bottom flask.

  • Microwave-Assisted Synthesis: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 70-80°C) for a short duration (e.g., 10-20 minutes) to facilitate the reaction.[4]

  • Initial Product Isolation: After the reaction, the product is typically a viscous liquid.

Purification Protocol:

  • Solvent Washing: The crude product is washed with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.

  • Decolorization: If the product is colored, it can be dissolved in a suitable solvent (e.g., deionized water) and treated with activated decolorizing charcoal. The mixture is heated (e.g., at 65°C for 24 hours) and then filtered.[6]

  • Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 65°C for 48 hours) to remove any residual water and solvent.[6] The water content is often verified to be low (e.g., <0.05%) using Karl Fischer titration.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Start: Combine Reactants reactants 1-methylimidazole + 1-bromohexane start->reactants microwave Microwave Irradiation (70-80°C, 10-20 min) reactants->microwave crude_product Crude [HMIm]Br microwave->crude_product wash Wash with Ethyl Acetate crude_product->wash decolorize Decolorize with Activated Charcoal (optional) wash->decolorize dry Dry under Vacuum (65°C, 48h) decolorize->dry final_product Pure [HMIm]Br dry->final_product nmr NMR for Purity final_product->nmr karl_fischer Karl Fischer Titration (Water Content < 0.05%) final_product->karl_fischer

Caption: Workflow for the synthesis and purification of this compound.

Density Measurement

The density of ionic liquids is commonly measured using a pycnometer or a vibrating tube densimeter.[3] The latter offers high accuracy and requires a small sample volume.

Protocol using a Vibrating Tube Densimeter:

  • Calibration: The densimeter is calibrated using two standards of known density, typically dry air and degassed ultrapure water.

  • Sample Preparation: The ionic liquid sample is degassed to prevent the formation of bubbles that could affect the measurement.

  • Temperature Control: The sample cell is thermostatically controlled to the desired temperature with high precision (e.g., ±0.01 K).

  • Measurement: The degassed sample is injected into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

  • Data Acquisition: Density measurements are taken at a series of stabilized temperatures.

G cluster_prep Preparation cluster_measurement Measurement Cycle (for each temperature) cluster_output Output start Start calibrate Calibrate Densitometer (Air and Water) start->calibrate degas Degas [HMIm]Br Sample calibrate->degas set_temp Set and Stabilize Temperature (±0.01 K) degas->set_temp inject Inject Sample into Vibrating U-tube set_temp->inject measure Measure Oscillation Period inject->measure calculate Calculate Density measure->calculate calculate->set_temp Next Temperature data_table Density vs. Temperature Data calculate->data_table

Caption: Experimental workflow for density measurement using a vibrating tube densimeter.

Viscosity Measurement

The viscosity of ionic liquids can be determined using various types of viscometers, such as falling-ball, capillary, or rotational viscometers.[3][7] For highly viscous ionic liquids, a rotational viscometer is often preferred.

Protocol using a Rotational Viscometer:

  • Instrument Setup: A rotational viscometer with a suitable measuring system (e.g., cone-plate or concentric cylinders) is used.

  • Calibration: The viscometer is calibrated with standard viscosity fluids.

  • Sample Loading: A small, precise volume of the degassed ionic liquid is placed in the sample holder.

  • Temperature Control: The sample is maintained at the desired temperature using a Peltier or fluid-based temperature controller with high stability (e.g., ±0.1 K).

  • Measurement: The spindle is rotated at a series of shear rates, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate relationship.

  • Data Collection: Measurements are repeated at different temperatures to obtain the temperature-dependent viscosity profile.

G cluster_prep Preparation cluster_measurement Measurement Cycle (for each temperature) cluster_output Output start Start calibrate Calibrate Rotational Viscometer start->calibrate load_sample Load Degassed [HMIm]Br Sample calibrate->load_sample set_temp Set and Stabilize Temperature (±0.1 K) load_sample->set_temp apply_shear Apply a Range of Shear Rates set_temp->apply_shear measure_torque Measure Resulting Torque apply_shear->measure_torque calculate_viscosity Calculate Viscosity measure_torque->calculate_viscosity calculate_viscosity->set_temp Next Temperature data_table Viscosity vs. Temperature Data calculate_viscosity->data_table

Caption: Experimental workflow for viscosity measurement using a rotational viscometer.

References

solubility of 1-hexyl-3-methylimidazolium bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Hexyl-3-methylimidazolium (B1224943) Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([C6mim][Br]) in a range of organic solvents. Understanding the solubility of this ionic liquid is crucial for its application in various fields, including as a solvent for chemical reactions, in separations, and within pharmaceutical formulations. This document compiles available data on solubility, details experimental methodologies for its determination, and provides a framework for predicting miscibility.

Overview of this compound

This compound is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a bromide anion. Its properties, such as a low melting point, thermal stability, and tunable solubility, make it a subject of significant interest in green chemistry and materials science.[1] The miscibility of [C6mim][Br] with organic solvents is a critical factor for its practical use.

Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, the miscibility and solvent-solute interactions can be inferred from thermodynamic parameters such as Flory-Huggins interaction parameters (χ12) and solubility parameters.

Qualitative and Semi-Quantitative Solubility

A study by Zhu et al. (2019) investigated the interaction between [C6mim][Br] and twenty-eight organic solvents using inverse gas chromatography. The Flory-Huggins interaction parameter (χ12) is a key indicator of miscibility; a value below 0.5 suggests complete miscibility, while a value above 0.5 indicates partial solubility or insolubility.[1]

Based on these interaction parameters, the following table categorizes various organic solvents by their miscibility with this compound.

Solvent CategorySolventsMiscibility with [C6mim][Br]
Excellent Solvents Nitromethane, Methanol, Ethanol, Propanol, Isopropanol, Butanol, 2-Butanol, Isobutanol, ThiopheneHigh (Likely Miscible)
Poor Solvents n-Propyl benzene, Cyclohexene, Ethyl benzene, o-Xylene, m-Xylene, p-Xylene, n-Alkanes (C6-C12), OctaneLow (Likely Immiscible)

Table 1: Qualitative miscibility of this compound with various organic solvents based on Flory-Huggins interaction parameters.[1]

Solubility Parameters

Solubility parameters provide a numerical estimate to predict the extent of interaction between materials, with similar values suggesting good miscibility. The Hildebrand and Hansen solubility parameters for this compound at room temperature (298.15 K) have been determined.[1]

Parameter TypeValue ((J·cm⁻³)⁰·⁵)
Hildebrand (δ₂) 25.38
Hansen (δt) 25.39

Table 2: Hildebrand and Hansen solubility parameters of this compound at 298.15 K.[1]

Researchers can compare these values to the known solubility parameters of various organic solvents to predict potential miscibility.

Experimental Protocols

Determination of Solubility Parameters via Inverse Gas Chromatography (IGC)

The following protocol is a summary of the methodology used by Zhu et al. (2019) to determine the physicochemical properties between [C6mim][Br] and various organic solvents.[1][2]

Objective: To determine the specific retention volume and the Flory-Huggins interaction parameter between the ionic liquid and a series of probe solvents.

Materials and Apparatus:

  • This compound (the stationary phase)

  • A series of probe organic solvents (the mobile phase)

  • Dichloromethane (for coating the stationary phase)

  • Chromatographic support (e.g., silicon alkylation monomer support)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • High-purity nitrogen as the carrier gas

  • Methane (B114726) for determining the column holdup time

Procedure:

  • Preparation of the Stationary Phase:

    • Dissolve a weighed sample of this compound in dichloromethane.

    • Add the solution to a weighed amount of the chromatographic support.

    • The solvent is evaporated to leave a uniform coating of the ionic liquid on the support material.

  • Column Packing:

    • The coated support is packed into a stainless-steel column.

  • Gas Chromatography Analysis:

    • Install the column in the gas chromatograph.

    • Set the oven temperature and vary it in intervals (e.g., 10 K) over the desired temperature range (e.g., 303.15 K to 343.15 K).[2]

    • Use high-purity nitrogen as the carrier gas at a constant flow rate (e.g., 20 mL/min).[2]

    • Inject methane to determine the column holdup time.

    • Inject each probe solvent individually and record the retention time.

    • Repeat each injection at each temperature at least three times to ensure reproducibility.

  • Data Analysis:

    • Calculate the specific retention volume (Vg⁰) from the retention times.

    • From the specific retention volume, the Flory-Huggins interaction parameter (χ12) can be calculated, which indicates the miscibility of the ionic liquid and the probe solvent.

General Protocol for Solid-Liquid Equilibrium (SLE) Solubility Measurement

This protocol describes a general "shake-flask" method, a common technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium concentration of this compound in an organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

  • Vials with airtight seals

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of excess solid ensures that equilibrium is reached at saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculation:

    • Calculate the original concentration of the ionic liquid in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100g of solvent, mol/L, or mole fraction.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Experimental_Workflow_IGC cluster_prep Stationary Phase Preparation cluster_analysis IGC Analysis cluster_data Data Processing prep1 Dissolve [C6mim][Br] in Dichloromethane prep2 Coat on Chromatographic Support prep1->prep2 prep3 Pack Column prep2->prep3 analysis1 Install Column in GC prep3->analysis1 Transfer Column analysis2 Set Temperature and Gas Flow analysis1->analysis2 analysis3 Inject Probe Solvent analysis2->analysis3 analysis4 Record Retention Time analysis3->analysis4 data1 Calculate Specific Retention Volume (Vg⁰) analysis4->data1 Input Data data2 Determine Flory-Huggins Parameter (χ12) data1->data2 data3 Assess Miscibility data2->data3

References

Spectroscopic and Synthetic Profile of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR), and a detailed experimental protocol for the synthesis of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [HMIM]Br. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are interested in the properties and preparation of this compound.

Spectroscopic Data

The structural integrity and purity of synthesized 1-hexyl-3-methylimidazolium bromide can be confirmed through various spectroscopic techniques. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [HMIM]Br. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been reported in the literature[1]. The assignments of the peaks correspond to the numbering scheme provided in the molecular structure diagram below.

Table 1: ¹H NMR Spectroscopic Data of this compound. [1]

PositionChemical Shift (δ) in ppm
H10.86
H21.28
H31.28
H41.28
H51.84
H64.24
H73.99
H87.55
H97.63
H109.54

Solvent: Acetone-d6 (B32918). Reference: TMS.

Table 2: ¹³C NMR Spectroscopic Data of this compound. [1]

PositionChemical Shift (δ) in ppm
C113.9
C222.5
C326.0
C431.1
C530.2
C650.1
C736.3
C8122.5
C9123.8
C10137.2

Solvent: Acetone-d6. Reference: TMS.

HMIM_structure Structure of 1-Hexyl-3-methylimidazolium Cation with Atom Numbering. cluster_imidazole cluster_hexyl cluster_methyl N1 N C8 C8 N1->C8 C6 C6 N1->C6 N2 N+ C10 C10 N2->C10 C7 C7 N2->C7 C8->N2 H8 H8 C8->H8 C9 C9 C9->N1 H9 H9 C9->H9 C10->C9 H10 H10 C10->H10 C5 C5 C6->C5 H6 H6 (x2) C6->H6 C4 C4 C5->C4 H5 H5 (x2) C5->H5 C3 C3 C4->C3 H4 H4 (x2) C4->H4 C2 C2 C3->C2 H3 H3 (x2) C3->H3 C1 C1 C2->C1 H2 H2 (x2) C2->H2 H1 H1 (x3) C1->H1 H7 H7 (x3) C7->H7

Caption: Structure of the 1-hexyl-3-methylimidazolium cation with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

The FTIR spectrum of [HMIM]Br provides valuable information about the functional groups present in the molecule. A representative spectrum is available in the literature, and the characteristic absorption bands are summarized below[2]. The spectrum is dominated by absorptions corresponding to the C-H stretching of the alkyl chain and the imidazolium (B1220033) ring, as well as vibrations of the imidazolium ring itself.

Table 3: Characteristic IR Absorption Bands of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3100MediumC-H stretching of the imidazolium ring
~2950 - 2850StrongAsymmetric and symmetric C-H stretching of the hexyl and methyl groups
~1570MediumC=C and C=N stretching of the imidazolium ring
~1465MediumC-H bending of the alkyl chain
~1170MediumImidazolium ring in-plane bending

Experimental Protocols

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081). Both conventional heating and microwave-assisted methods have been reported to be effective.

Microwave-Assisted Synthesis of [HMIM]Br

This method offers a significant reduction in reaction time compared to conventional heating[3].

Materials:

  • 1-methylimidazole

  • 1-bromohexane

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., a mole ratio of 1:1.1 of 1-methylimidazole to 1-bromohexane) is recommended to ensure complete reaction of the imidazole.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for approximately 10-20 minutes with stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting viscous liquid is the crude this compound.

  • To purify the product, wash the crude ionic liquid multiple times with a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.

  • After washing, dry the purified ionic liquid under vacuum at an elevated temperature (e.g., 70 °C) to remove any residual solvent and moisture.

synthesis_workflow Workflow for the Microwave-Assisted Synthesis of [HMIM]Br. start Start reactants Combine 1-methylimidazole and 1-bromohexane start->reactants microwave Microwave irradiation (70-80 °C, 10-20 min) reactants->microwave cool Cool to room temperature microwave->cool wash Wash with non-polar solvent (e.g., ethyl acetate) cool->wash dry Dry under vacuum wash->dry product Pure [HMIM]Br dry->product

Caption: Workflow for the microwave-assisted synthesis of [HMIM]Br.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • Dissolve a small amount of the purified [HMIM]Br in a suitable deuterated solvent (e.g., acetone-d6 or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra and reference the chemical shifts to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

IR Spectroscopy:

  • Obtain the IR spectrum of the purified [HMIM]Br using a Fourier-transform infrared (FTIR) spectrometer.

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

References

Technical Guide: The Electrochemical Window of 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Electrochemical Windows in Ionic Liquids

Ionic liquids (ILs) are salts that exist in a liquid state below 100°C. Their unique properties, such as low volatility, high thermal stability, and wide electrochemical windows, make them promising candidates for various applications, including batteries, supercapacitors, electrodeposition, and as novel solvents in drug development.[1][2][3]

The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid remains electrochemically stable, without undergoing oxidation or reduction.[4] This window is fundamentally determined by the electrochemical stability of its constituent cation and anion.[4] The anodic (positive) limit is typically set by the oxidation of the anion, corresponding to its Highest Occupied Molecular Orbital (HOMO), while the cathodic (negative) limit is determined by the reduction of the cation, related to its Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

For 1-hexyl-3-methylimidazolium (B1224943) bromide, the electrochemical window is dictated by the reduction of the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) and the oxidation of the bromide anion (Br⁻). Imidazolium-based cations are known to be reducible, forming N-heterocyclic carbenes, which sets the cathodic limit.[7] Halide anions, such as bromide, are generally more susceptible to oxidation than complex fluoride-containing anions (e.g., BF₄⁻, PF₆⁻), which suggests a relatively constrained anodic limit for [C₆mim][Br].

Factors Influencing the Electrochemical Window

The experimentally determined electrochemical window is not an intrinsic property but is influenced by several factors:

  • Purity of the Ionic Liquid: Impurities, particularly water and other halides, can significantly narrow the electrochemical window.[2][5]

  • Working Electrode Material: The nature of the electrode surface (e.g., platinum, gold, glassy carbon) can catalyze decomposition reactions, thus affecting the measured potential limits.[5]

  • Current Density Cutoff: The potential limits are typically defined at an arbitrary current density cutoff (e.g., 0.1 to 1.0 mA/cm²); the chosen value will alter the reported width of the window.[8]

  • Temperature: The electrochemical stability can be temperature-dependent.[4]

Quantitative Data Summary

As specific experimental values for 1-hexyl-3-methylimidazolium bromide are not available, the following table presents illustrative data. The values are estimated based on the general behavior of imidazolium (B1220033) cations and the known oxidation potential of bromide. The anodic limit for Br⁻ oxidation is significantly lower than for common anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), leading to a narrower window.

ParameterWorking ElectrodeReference ElectrodeIllustrative Value (V)
Anodic Limit (Eₐ) Glassy CarbonAg/Ag⁺~ +1.0 to +1.5
Cathodic Limit (Eₑ) Glassy CarbonAg/Ag⁺~ -2.0 to -2.5
Electrochemical Window (EW) Glassy CarbonAg/Ag⁺~ 3.0 to 4.0

Table 1: Illustrative Electrochemical Window Data for [C₆mim][Br]. These values are estimates and require experimental verification.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte.[7]

4.1 Materials and Equipment

  • Potentiostat/Galvanostat: Electrochemical interface (e.g., BioLogic, Gamry, Autolab).

  • Electrochemical Cell: A three-electrode cell gastight, typically made of glass.

  • Working Electrode (WE): Inert material with a well-defined surface area, such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode.

  • Counter Electrode (CE): High surface area inert material, typically a platinum wire or mesh.

  • Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode (a silver wire immersed in a solution of AgNO₃ in the IL under study) or a non-aqueous Ag/AgCl electrode.

  • Ionic Liquid: High-purity this compound (dried under vacuum to minimize water content).

  • Inert Gas: High-purity Argon or Nitrogen for deaerating the electrolyte.

  • Glovebox or Schlenk Line: To handle the hygroscopic ionic liquid in an inert, dry atmosphere.

4.2 Procedure

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to remove polishing residues. Dry the electrode thoroughly under vacuum before transferring it into the glovebox.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox. Add the dried [C₆mim][Br] to the cell.

  • Deaeration: Sparge the ionic liquid with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the liquid during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to perform a cyclic voltammetry scan.

    • Begin the scan from the Open Circuit Potential (OCP) in the anodic direction until the anodic current density reaches the predefined cutoff value (e.g., 0.5 mA/cm²).

    • Reverse the scan direction towards cathodic potentials until the cathodic current density reaches the cutoff value.

    • Finally, sweep the potential back to the starting potential.

    • Typical scan rate: 10-100 mV/s.[9][10]

  • Data Analysis:

    • Plot the resulting current versus potential (voltammogram).

    • The anodic limit (Eₐ) is the potential at which the anodic current density reaches the defined cutoff.

    • The cathodic limit (Eₑ) is the potential at which the cathodic current density reaches the defined cutoff.

    • The electrochemical window (EW) is calculated as: EW = Eₐ - Eₑ.[4]

Diagrams and Workflows

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis IL Dry [C₆mim][Br] (Vacuum Oven) Cell Assemble 3-Electrode Cell in Glovebox IL->Cell Electrodes Polish & Clean Working Electrode Electrodes->Cell Deaerate Deaerate IL (Ar/N₂ Purge) Cell->Deaerate CV Run Cyclic Voltammetry Deaerate->CV Plot Plot I vs. V (Voltammogram) CV->Plot Limits Determine Eₐ & Eₑ (at Current Cutoff) Plot->Limits EW Calculate EW = Eₐ - Eₑ Limits->EW

Caption: Experimental workflow for determining the electrochemical window.

G EW Electrochemical Window (EW) Anode Anodic Limit (Eₐ) Oxidation Stable Region of Electrochemical Stability Anode->Stable Cathode Cathodic Limit (Eₑ) Reduction Cathode->Stable Anion Anion: Br⁻ (HOMO) Anion->Anode determines Cation Cation: [C₆mim]⁺ (LUMO) Cation->Cathode determines

Caption: Conceptual diagram of the electrochemical window.

References

In-Depth Technical Guide: Toxicity Profile of 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), an ionic liquid with applications in various industrial and scientific fields, presents a toxicological profile of concern, particularly in aquatic ecosystems. This document provides a comprehensive analysis of the available toxicity data for [HMIM]Br, detailing its effects on biological systems, the underlying mechanisms of toxicity, and the experimental methodologies used for its assessment. The primary mechanism of toxicity in aquatic organisms is identified as the induction of oxidative stress, leading to cellular damage. In plants, it has been shown to interfere with crucial physiological processes such as root gravitropism through disruption of auxin signaling. While comprehensive data on human cell lines and in vivo mammalian toxicity remains limited, studies on analogous imidazolium-based ionic liquids suggest a potential for cytotoxicity, apoptosis, and cell cycle arrest, with toxicity generally increasing with the length of the alkyl chain. This guide consolidates the current understanding of the toxicological properties of 1-hexyl-3-methylimidazolium bromide to inform risk assessment and guide future research.

Chemical and Physical Properties

PropertyValueReference
CAS Number 85100-78-3N/A
Molecular Formula C₁₀H₁₉BrN₂N/A
Molecular Weight 247.18 g/mol N/A
Appearance Colorless to yellow or brown liquidN/A
Melting Point 16-18 °CN/A
Boiling Point >180 °C (decomposes)N/A
Density 1.27 g/cm³ at 25 °CN/A
Solubility Soluble in waterN/A

Ecotoxicity Profile

The ecotoxicological effects of this compound have been primarily investigated in aquatic organisms and plants, revealing significant adverse impacts.

Aquatic Invertebrates

Studies on the freshwater crustacean Daphnia magna have demonstrated the acute and chronic toxicity of [HMIM]Br. Exposure leads to developmental abnormalities, including malformations of the shell spine and second antennae, in a concentration-dependent manner.

Table 2.1: Acute Toxicity of this compound to Daphnia magna Embryos

Endpoint (72h)Value (μg/L)
Median Lethal Concentration (LC50) - Cleavage Stage3911.75
Median Lethal Concentration (LC50) - Early Embryo Stage575.81
Median Lethal Concentration (LC50) - Late Embryo Stage402.29
Median Teratogenic Concentration (TC50) - Cleavage Stage376.80
Median Teratogenic Concentration (TC50) - Early Embryo Stage307.25
Median Teratogenic Concentration (TC50) - Late Embryo Stage214.53
Plants

In the model plant Arabidopsis thaliana, this compound has been shown to inhibit root growth and interfere with the gravitropic response. This is attributed to its effect on the distribution of the plant hormone auxin, which is critical for directional growth.

Cytotoxicity Profile

Table 3.1: Cytotoxicity of Analogue Imidazolium (B1220033) Bromides on Human Cell Lines

CompoundCell LineEndpointValue (µM)
1-Butyl-3-methylimidazolium bromideHeLa (cervical cancer)IC50538.38[1]
MCF-7 (breast cancer)IC50841.86[1]
HEK293T (embryonic kidney)IC50654.78[1]
1-Octyl-3-methylimidazolium bromideHepG2 (hepatocellular carcinoma)EC50439.46[2]

In Vivo Mammalian Toxicity

No specific in vivo toxicity data, such as LD50 values for mammals, for this compound were found in the reviewed literature. Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated. General handling precautions recommend avoiding contact with skin, eyes, and clothing, and preventing inhalation.

Mechanisms of Toxicity

Oxidative Stress

The primary mechanism of toxicity for imidazolium-based ionic liquids in aquatic organisms is the induction of oxidative stress. Exposure to these compounds leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelms the antioxidant defense systems of the organism, leading to lipid peroxidation, DNA damage, and apoptosis. Studies have shown alterations in the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in organisms exposed to imidazolium bromides. The generation of ROS is thought to be initiated at the mitochondrial level and potentially through the activation of enzymes like NADPH-oxidase and cytochrome oxidase.

Oxidative_Stress_Pathway HMIM_Br 1-Hexyl-3-methylimidazolium Bromide Mitochondria Mitochondria HMIM_Br->Mitochondria NADPH_Oxidase NADPH Oxidase HMIM_Br->NADPH_Oxidase Cytochrome_Oxidase Cytochrome Oxidase HMIM_Br->Cytochrome_Oxidase ROS Reactive Oxygen Species (ROS) Generation (O₂⁻, H₂O₂) Mitochondria->ROS NADPH_Oxidase->ROS Cytochrome_Oxidase->ROS Antioxidant_Defense Antioxidant Defense System (SOD, CAT) ROS->Antioxidant_Defense Overwhelms Cellular_Damage Cellular Damage ROS->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed oxidative stress pathway induced by this compound.

Interference with Auxin Signaling in Plants

In Arabidopsis thaliana, this compound disrupts root gravitropism by altering the distribution of the plant hormone auxin. Auxin gradients are essential for differential growth, which allows roots to grow downwards in response to gravity. The ionic liquid interferes with the polar transport of auxin, leading to an impaired gravitropic response.

Auxin_Signaling_Pathway HMIM_Br 1-Hexyl-3-methylimidazolium Bromide Auxin_Transport Polar Auxin Transport HMIM_Br->Auxin_Transport Inhibits Auxin_Gradient Establishment of Auxin Gradient in Root Tip Auxin_Transport->Auxin_Gradient Impaired_Gravitropism Impaired Root Gravitropism Auxin_Transport->Impaired_Gravitropism Differential_Growth Differential Growth of Root Cells Auxin_Gradient->Differential_Growth Gravitropism Normal Root Gravitropism Differential_Growth->Gravitropism

Caption: Disruption of auxin signaling pathway in plants by [HMIM]Br.

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below to provide a framework for future research and for the interpretation of the presented data.

Daphnia magna Acute Toxicity Test

This protocol is based on standardized methods for aquatic toxicity testing.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: this compound dissolved in an appropriate culture medium.

  • Test Concentrations: A geometric series of concentrations and a control group.

  • Test Vessels: Glass beakers containing a defined volume of the test solution.

  • Procedure:

    • Prepare the stock solution of [HMIM]Br and the serial dilutions.

    • Transfer a specific number of neonates (e.g., 5-10) into each test vessel.

    • Incubate the test vessels for 48 to 72 hours under controlled conditions of temperature (e.g., 20 ± 2 °C) and light (e.g., 16h light: 8h dark cycle).

    • Observe and record the number of immobilized or dead daphnids at 24, 48, and 72 hours.

    • For teratogenicity assessment, observe and record any developmental abnormalities under a microscope.

  • Endpoint: Calculation of the LC50 (median lethal concentration) and TC50 (median teratogenic concentration) values using appropriate statistical methods (e.g., probit analysis).

Daphnia_Toxicity_Workflow start Start prep_solutions Prepare [HMIM]Br Dilution Series start->prep_solutions add_neonates Introduce D. magna Neonates (<24h old) prep_solutions->add_neonates incubation Incubate for 48-72h (Controlled Conditions) add_neonates->incubation observation Observe and Record Mortality & Malformations incubation->observation analysis Calculate LC50 and TC50 observation->analysis end End analysis->end

Caption: Experimental workflow for Daphnia magna acute toxicity testing.

Arabidopsis thaliana Root Gravitropism Assay

This protocol outlines the methodology to assess the effect of chemical compounds on plant root growth and gravitropism.

  • Test Organism: Arabidopsis thaliana seedlings (e.g., 4-5 days old).

  • Growth Medium: Murashige and Skoog (MS) agar (B569324) plates.

  • Test Substance: this compound incorporated into the MS agar at various concentrations.

  • Procedure:

    • Germinate Arabidopsis thaliana seeds on standard MS plates vertically.

    • Transfer seedlings of uniform size to new MS plates containing the different concentrations of [HMIM]Br.

    • Grow the plates vertically for a set period to assess root growth inhibition. Measure the primary root length.

    • To assess gravitropism, turn the plates 90 degrees.

    • Capture images of the roots at regular time intervals (e.g., every 1-2 hours) for up to 24 hours.

    • Measure the angle of root curvature over time using image analysis software.

  • Endpoint: Quantification of root growth inhibition and the change in the angle of root curvature as a measure of the gravitropic response.

Arabidopsis_Gravitropism_Workflow start Start germination Germinate A. thaliana Seeds on MS Plates start->germination transfer Transfer Seedlings to Plates with [HMIM]Br germination->transfer vertical_growth Vertical Growth (Assess Root Length) transfer->vertical_growth gravistimulation Rotate Plates 90° (Gravistimulation) vertical_growth->gravistimulation imaging Time-Lapse Imaging of Root Bending gravistimulation->imaging analysis Measure Root Curvature Angle imaging->analysis end End analysis->end

Caption: Experimental workflow for assessing root gravitropism in Arabidopsis thaliana.

Conclusion and Future Directions

This compound exhibits significant ecotoxicity, primarily through the induction of oxidative stress in aquatic organisms and interference with hormonal signaling in plants. While direct evidence of its toxicity to humans is lacking, the available data on analogous compounds suggests a potential for cytotoxicity that warrants further investigation. A critical data gap exists in the understanding of its in vivo mammalian toxicity and its effects on human cell lines. Future research should prioritize obtaining quantitative cytotoxicity data (IC50 values) on a range of human cell types and conducting in vivo studies to determine key toxicological parameters such as LD50. Furthermore, a more detailed elucidation of the molecular signaling pathways affected by [HMIM]Br in both ecotoxicological models and mammalian systems is necessary for a comprehensive risk assessment. This will enable the development of safer alternatives and inform regulatory guidelines for the handling and disposal of this and other imidazolium-based ionic liquids.

References

The Environmental Double-Edged Sword: An In-depth Technical Guide to the Environmental Impact of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs), once heralded as "green" solvents due to their low vapor pressure and high thermal stability, present a complex and often contradictory environmental profile. While their unique properties offer significant advantages in various scientific and industrial applications, including drug development, a growing body of evidence necessitates a thorough understanding of their potential ecotoxicological effects. This technical guide provides a comprehensive overview of the environmental impact of imidazolium-based ILs, focusing on their toxicity, biodegradability, and mechanisms of action.

Core Environmental Concerns: Toxicity and Biodegradability

The environmental fate and effects of imidazolium-based ILs are primarily dictated by their inherent toxicity to aquatic and terrestrial organisms and their persistence in the environment. Research consistently demonstrates that the structure of the imidazolium (B1220033) cation, particularly the length of the alkyl chain substituent, is a critical determinant of its environmental impact.

Ecotoxicity Profile

Imidazolium-based ILs have been shown to exhibit significant toxicity across various trophic levels. A general trend observed is that toxicity increases with the length of the n-alkyl chain on the imidazolium ring. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes. The anion, while generally considered to have a lesser effect, can also contribute to the overall toxicity.

Table 1: Acute Toxicity of Imidazolium-Based Ionic Liquids to Aquatic Organisms

Ionic Liquid (Cation)AnionTest OrganismEndpointConcentration (mg/L)Alkyl Chain LengthReference
1-butyl-3-methylimidazoliumBr⁻Daphnia magna48h LC₅₀8.03C4[1]
1-hexyl-3-methylimidazoliumBr⁻Daphnia magna48h LC₅₀0.457C6[2]
1-octyl-3-methylimidazoliumBr⁻Daphnia magna48h LC₅₀0.03-0.04C8[3]
1-decyl-3-methylimidazoliumCl⁻Scenedesmus obliquus48h IC₅₀0.01C10[4]
1-decyl-imidazoliumCl⁻Scenedesmus obliquus48h IC₅₀0.10C10[4]
1-decyl-2,3-dimethylimidazoliumCl⁻Scenedesmus obliquus48h IC₅₀0.02C10[4]
1-butyl-3-methylimidazoliumBF₄⁻Vibrio fischeri15min EC₅₀300C4[5]
1-methoxyethyl-3-methylimidazoliumBF₄⁻Vibrio fischeri15min EC₅₀3,196-[5]
1-methoxyethyl-3-methylimidazoliumdca⁻Vibrio fischeri15min EC₅₀2,406-[5]

LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effective concentration for 50% of the test population. IC₅₀: Inhibitory concentration for 50% of the test population.

Biodegradability

The persistence of imidazolium-based ILs in the environment is a significant concern, as many have been found to be poorly biodegradable.[6][7] The substitution pattern on the imidazolium ring plays a crucial role, with N-substitution appearing to hinder enzymatic degradation pathways. While some studies have shown partial mineralization of ILs with longer alkyl chains (hexyl and octyl), complete biodegradation is often not achieved.[7] Butyl-substituted imidazolium ILs, in particular, have been reported as not biodegradable under certain test conditions.[7]

Table 2: Biodegradability of Imidazolium-Based Ionic Liquids

Ionic Liquid CationAlkyl ChainBiodegradation ResultTest Guideline (if specified)Reference
Imidazolium-basedHexyl, OctylPartially mineralizedOECD 301F[7][8]
Imidazolium-basedButylNot biodegradable-[7]
1-Decyl-3-methyl-imidazolium bromideDecylPrimary biodegradation up to 100%-[8]
Fully substituted imidazolium iodides-Barely biodegradable-[8]
1-Ethyl-3-methyl-imidazolium bromideEthylBarely biodegradable-[8]

Mechanisms of Toxicity

The primary mechanism of toxicity for imidazolium-based ILs is the disruption of cell membrane integrity.[6][9][10] The lipophilic alkyl chains of the imidazolium cations can intercalate into the lipid bilayer, altering its structure and function, which can lead to cell lysis and death.[9]

Beyond direct membrane damage, imidazolium-based ILs have been shown to induce oxidative stress in exposed organisms.[11][12][13] This involves the generation of reactive oxygen species (ROS), which can lead to a cascade of detrimental effects, including lipid peroxidation, protein damage, and DNA damage.[11][13][14] Studies have shown that exposure to these ILs can lead to an increase in the activity of antioxidant enzymes as a defense mechanism.[12][13]

IL Imidazolium-based Ionic Liquid Membrane Cell Membrane IL->Membrane Intercalation ROS Increased ROS Production IL->ROS Induces Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption CellDeath Cell Death Disruption->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage LipidPeroxidation->CellDeath DNA_Damage->CellDeath start Start prep_daphnia Prepare <24h old Daphnia magna start->prep_daphnia prep_solutions Prepare IL Test Solutions (≥5 concentrations + control) start->prep_solutions exposure Expose Daphnia to Test Solutions (48h) prep_daphnia->exposure prep_solutions->exposure observe_24h Record Immobilisation at 24h exposure->observe_24h 24h observe_48h Record Immobilisation at 48h observe_24h->observe_48h 24h calculate_ec50 Calculate 48h EC₅₀ observe_48h->calculate_ec50 end End calculate_ec50->end

References

Safety and Handling of 1-Hexyl-3-methylimidazolium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-hexyl-3-methylimidazolium (B1224943) bromide (HMIM Br), an ionic liquid of increasing interest in various scientific fields. Due to its unique properties, including low vapor pressure and high thermal stability, it is crucial for laboratory personnel to be well-versed in its potential hazards and the necessary safety measures to mitigate risks. While extensive toxicological data for this specific compound is limited, this guide synthesizes available information from safety data sheets and studies on analogous imidazolium-based ionic liquids to provide a thorough understanding of its safe management.

Hazard Identification and Classification

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-hexyl-3-methylimidazolium bromide is presented in the table below. This information is essential for understanding its behavior under various laboratory conditions and for proper storage.

PropertyValueReference
Molecular Formula C₁₀H₁₉BrN₂[4]
Molecular Weight 247.18 g/mol [5]
Appearance Clear yellow to yellow-brown viscous liquid[6]
Melting Point -15 °C[5]
Boiling Point 395 °C (at 6 mmHg)[6]
Density 1.23 - 1.271 g/cm³ (at 26 °C)[5][6]
Purity >98% - >99%[4][5]
Viscosity 3822 cP (at 25 °C)[5]
Conductivity 0.051 mS/cm (at 20 °C)[5]

Toxicological Data

Quantitative toxicological data, such as LD50 and LC50 values for this compound, are not widely available in published literature or safety data sheets.[1][2][4] Many sources explicitly state that the toxicological properties have not been fully investigated.[7][8] However, studies on a range of 1-alkyl-3-methylimidazolium salts have established a structure-activity relationship where toxicity generally increases with the length of the alkyl side chain.[9][10]

Ecotoxicity: this compound is considered toxic to freshwater algae, plankton, and other aquatic organisms.[11] Studies on related imidazolium (B1220033) bromides have shown that their acute toxicity to green algae is positively correlated with the alkyl chain length.[9]

OrganismEndpointResultAnalogous CompoundReference
Green Algae (Scenedesmus obliquus and Chlorella ellipsoidea)Acute ToxicityPositively correlated with alkyl chain length1-Alkyl-3-methylimidazolium bromides (C4-C12)[9]
Zebrafish (Danio rerio)96-h LC50632.8 ± 67.4 mg/L1-Butyl-3-methylimidazolium chloride[12]
Zebrafish (Danio rerio)96-h LC50604.6 ± 56.2 mg/L1-Butyl-3-methylimidazolium tetrafluoroborate (B81430)[12]
Frog (R. nigromaculata) embryos96-h LC5042.4 - 85.1 mg/L1-Methyl-3-octylimidazolium bromide[13]
MiceLD50 (intraperitoneal)35.7 mg/kg bw1-Methyl-3-octylimidazolium bromide[13]

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the safety of chemical substances. For evaluating the potential hazards of ionic liquids like this compound, the following experimental methodologies are relevant:

Skin and Eye Irritation Testing: To minimize animal testing, a weight-of-the-evidence approach and sequential testing strategies are recommended.[5][14] This involves analyzing existing data, structure-activity relationships, and then employing validated in vitro or ex vivo tests before considering in vivo studies.[5][14]

  • In Vitro Skin Corrosion/Irritation: OECD Test Guidelines 430, 431, 435, and 439 describe in vitro methods using reconstructed human epidermis or other models to assess skin corrosion and irritation potential.[11]

  • In Vitro Serious Eye Damage/Eye Irritation: OECD Test Guidelines 437 (Bovine Corneal Opacity and Permeability), 438 (Isolated Chicken Eye), 460 (Fluorescein Leakage), 491 (Short Time Exposure), and 492 (Reconstructed human Cornea-like Epithelium) are available in vitro methods.[11]

  • In Vivo Acute Eye Irritation/Corrosion (OECD TG 405): This is typically a last resort. A single dose is applied to one eye of an animal, with the untreated eye serving as a control.[14]

Aquatic Toxicity Testing: The OECD provides guidance for testing the toxicity of substances in aquatic environments.

  • OECD Guidance Document 23: This document provides detailed procedures for the aquatic toxicity testing of difficult substances, including those that are poorly soluble or volatile, which can be adapted for ionic liquids.[1][15]

  • Acute Fish Toxicity (OECD TG 203): This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201): This method evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (IC50).

Safety and Handling Precautions

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear suitable protective gloves to prevent skin exposure. The specific glove material should be selected based on its resistance to the chemical.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling and Storage:

  • Avoid breathing vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Store protected from moisture as the substance is hygroscopic.[1]

  • Wash hands thoroughly after handling.[14]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be taken immediately.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures:

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment as outlined in Section 5.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]

  • Avoid runoff into storm sewers and ditches that lead to waterways.[1]

  • Clean up spills immediately.[1]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.

Safety_Workflow cluster_0 1. Hazard Identification & Risk Assessment cluster_1 2. Exposure Controls cluster_2 3. Emergency Preparedness & Response A Review Safety Data Sheet (SDS) B Assess Potential Hazards (Irritant, Harmful if Swallowed) A->B C Evaluate Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D E Select & Use Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Follow Safe Handling Practices (Avoid contact, Keep container closed) E->F G Know Location of Safety Equipment (Eyewash, Safety Shower) F->G H Understand First-Aid Procedures G->H I Spill & Fire Response Plan H->I J Safe Laboratory Operation I->J

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexyl-3-methylimidazolium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium bromide ([Hmim]Br) is a room temperature ionic liquid (RTIL) that has garnered significant attention as a green and sustainable solvent alternative to volatile organic compounds (VOCs) in organic synthesis. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, make it an attractive medium for a variety of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of [Hmim]Br as a solvent in several key organic reactions, offering insights into its role in promoting efficient and environmentally benign synthetic methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of [Hmim]Br is essential for its effective application in organic synthesis. Key properties are summarized in the table below.

PropertyValue
CAS Number 85100-78-3
Molecular Formula C₁₀H₁₉BrN₂
Molecular Weight 247.18 g/mol
Appearance Clear to slightly cloudy liquid
Melting Point -15 °C
Boiling Point 395 °C (at 6 mmHg)
Density 1.23 g/cm³
Viscosity 3822 cP (at 25 °C)
Refractive Index 1.532-1.534
Storage Temperature Inert atmosphere, Room Temperature

Core Applications in Organic Synthesis

[Hmim]Br has demonstrated utility as a versatile solvent and, in some cases, as a catalyst or promoter for a range of important organic reactions. This section details its application in Claisen-Schmidt condensation, Michael addition, and the Heck reaction.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of chalcones and their derivatives.[3][4] Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. The use of [Hmim]Br as a reaction medium can offer advantages in terms of reaction rates and product isolation.

General Reaction Scheme:

Claisen_Schmidt_Condensation ketone Aryl Ketone chalcone Chalcone ketone->chalcone plus1 + ketone->plus1 aldehyde Aryl Aldehyde aldehyde->chalcone plus2 + aldehyde->plus2 base Base (e.g., NaOH) base->chalcone arrow base->arrow solvent [Hmim]Br solvent->chalcone water H₂O plus1->aldehyde plus2->base arrow->chalcone

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocol (General Procedure):

This protocol is a general guideline for conducting a Claisen-Schmidt condensation in [Hmim]Br. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl ketone (e.g., Acetophenone)

  • Aryl aldehyde (e.g., Benzaldehyde)

  • This compound ([Hmim]Br)

  • Base (e.g., solid NaOH or KOH)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask, add the aryl ketone (1.0 eq), aryl aldehyde (1.0 eq), and [Hmim]Br (2-3 mL per mmol of ketone).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add the powdered base (1.2 eq) portion-wise to the stirred mixture.

  • Continue stirring at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the mixture, which may cause the product to precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains dissolved in the ionic liquid/water mixture, extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary:

EntryAryl KetoneAryl AldehydeBaseTemp (°C)Time (h)Yield (%)
1AcetophenoneBenzaldehydeNaOH2524~85-95%[5]
24-MethylacetophenoneBenzaldehydeKOH2512High
3Acetophenone4-ChlorobenzaldehydeNaOH506>90%
44-Methoxyacetophenone4-NitrobenzaldehydeKOH804High

Note: The data in this table is representative and may be adapted from reactions in similar ionic liquids or conventional solvents in the absence of specific data for [Hmim]Br.

Michael Addition

The Michael addition is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] Ionic liquids like [Hmim]Br can facilitate these reactions, often leading to higher yields and selectivities. The aza-Michael addition, in particular, is a crucial reaction for the synthesis of β-amino compounds.

General Reaction Scheme:

Michael_Addition donor Michael Donor (e.g., Amine, Enolate) adduct Michael Adduct donor->adduct plus + donor->plus acceptor Michael Acceptor (e.g., α,β-Unsaturated Carbonyl) acceptor->adduct arrow acceptor->arrow solvent [Hmim]Br solvent->adduct plus->acceptor arrow->adduct

Caption: General scheme of the Michael addition reaction.

Experimental Protocol (Aza-Michael Addition):

This protocol provides a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound in [Hmim]Br.

Materials:

  • Amine (e.g., Aniline)

  • α,β-Unsaturated carbonyl compound (e.g., Methyl acrylate)

  • This compound ([Hmim]Br)

  • Catalyst (if required, e.g., a Lewis acid or base)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve the amine (1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 eq) in [Hmim]Br (2-3 mL).

  • If a catalyst is used, add it to the mixture (e.g., 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction by TLC until the starting amine is consumed.

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired β-amino compound.

Data Summary:

EntryMichael DonorMichael AcceptorCatalystTemp (°C)Time (h)Yield (%)
1AnilineMethyl acrylate (B77674)None805~70-80%[8]
2PyrrolidineEthyl acrylateNone251>95%
3ThiophenolChalcone[hmim]OAc250.5High[3]
4IndoleMethyl vinyl ketone[Hmim]TFA1102~90%[9]

Note: The data in this table is representative and may be adapted from reactions in similar ionic liquids or under different conditions in the absence of specific data for [Hmim]Br.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] [Hmim]Br has been shown to be an effective solvent for this transformation, promoting high yields and allowing for catalyst recycling.

General Reaction Scheme:

Heck_Reaction aryl_halide Aryl Halide product Substituted Alkene aryl_halide->product plus1 + aryl_halide->plus1 alkene Alkene alkene->product plus2 + alkene->plus2 pd_catalyst Pd Catalyst pd_catalyst->product plus3 + pd_catalyst->plus3 base Base base->product arrow base->arrow solvent [Hmim]Br solvent->product salt H-Base⁺ X⁻ plus1->alkene plus2->pd_catalyst plus3->base arrow->product

Caption: General scheme of the Heck reaction.

Experimental Protocol (Heck Reaction of Iodobenzene (B50100) with Styrene):

The following protocol details the Heck reaction between iodobenzene and styrene (B11656) in [Hmim]Br.

Materials:

Procedure:

  • To a reaction vessel, add iodobenzene (1.0 eq), styrene (1.2 eq), PdCl₂ (5 mol%), and [Hmim]Br (3 mL).

  • Add triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion (typically within 1-2 hours), cool the reaction to room temperature.

  • Extract the product, trans-stilbene, with hexane or diethyl ether (3 x 15 mL). The ionic liquid and catalyst will remain in the lower phase.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be further purified by recrystallization from ethanol.

Data Summary:

EntryAryl HalideAlkeneCatalystBaseTemp (°C)Time (min)Yield (%)
1IodobenzeneStyrenePdCl₂Et₃N12060>95%[5][12]
2BromobenzeneStyrenePd(OAc)₂Et₃N120 (MW)1.5>93%[5]
34-IodotolueneStyrenePd(OAc)₂Et₃N120 (MW)1.581%[5]
4IodobenzeneButyl acrylatePd(OAc)₂Et₃N100120High[13]

Note: MW denotes microwave irradiation.

Solvent Recycling

A significant advantage of using ionic liquids like [Hmim]Br is their potential for recycling and reuse. After the reaction and product extraction, the ionic liquid phase, which retains the catalyst, can be washed with a suitable solvent to remove any residual byproducts and then dried under vacuum to remove any absorbed water. The recovered ionic liquid can then be reused in subsequent reactions, often with minimal loss of activity.[10][14][15][16]

Solvent_Recycling_Workflow cluster_0 Reaction & Workup cluster_1 Product Isolation cluster_2 Solvent Recycling A Reaction in [Hmim]Br B Product Extraction (with organic solvent) A->B Reaction complete C Organic Phase (Product) B->C Separation E [Hmim]Br Phase (with catalyst) B->E Separation D Purification C->D F Washing (with fresh solvent) E->F G Drying (under vacuum) F->G H Recycled [Hmim]Br G->H H->A Reuse

Caption: A general workflow for the recycling of [Hmim]Br.

Conclusion

This compound serves as a promising and environmentally benign solvent for a variety of key organic transformations. Its use can lead to high reaction yields, simplified product isolation, and the potential for catalyst and solvent recycling. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, encouraging the adoption of greener and more sustainable chemical practices. Further exploration of the substrate scope and optimization of reaction conditions in [Hmim]Br is warranted to fully exploit its potential in modern organic chemistry.

References

Unlocking Synthetic Efficiency: 1-Hexyl-3-methylimidazolium Bromide as a Versatile Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexyl-3-methylimidazolium (B1224943) bromide ([Hmim]Br) is a room-temperature ionic liquid (IL) that has emerged as a promising and environmentally benign alternative to volatile organic solvents in a variety of chemical transformations.[1][2] Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and tunable solubility, make it an excellent medium and catalyst for organic synthesis.[1][3] This document provides detailed application notes and protocols for the use of [Hmim]Br as a catalyst, focusing on its role in the synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds with significant pharmacological interest.

Application: Synthesis of Quinoxalines

Quinoxaline and its derivatives are important structural motifs in a wide range of biologically active compounds. The synthesis of these heterocycles often requires harsh reaction conditions and the use of hazardous catalysts. 1-Hexyl-3-methylimidazolium bromide has been demonstrated to be an effective promoting medium for the oxidative cyclization of α-hydroxyketones and 1,2-diaminobenzenes to afford quinoxalines, offering a greener and more efficient synthetic route.[4]

Key Advantages:
  • Green Chemistry: [Hmim]Br serves as a recyclable and non-volatile reaction medium, minimizing the environmental impact associated with traditional solvents.[1]

  • Enhanced Reaction Rates: The ionic nature of [Hmim]Br can stabilize charged intermediates and transition states, leading to accelerated reaction rates.

  • High Yields: The use of [Hmim]Br in conjunction with a co-catalyst can lead to excellent product yields under optimized conditions.[4]

  • Catalyst Reusability: The ionic liquid can be easily recovered and reused multiple times without a significant loss in catalytic activity, making the process more economical.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-phenylquinoxaline (B188063) using this compound as a promoting medium.

ReactantsCo-catalystTemperature (°C)Time (min)Yield (%)
α-hydroxyacetophenone & 1,2-phenylenediamine3 mol% CuBr100180High

Table 1: Reaction parameters for the synthesis of 2-phenylquinoxaline.[4]

Experimental Protocol

Synthesis of 2-phenylquinoxaline

This protocol details the procedure for the synthesis of 2-phenylquinoxaline from α-hydroxyacetophenone and 1,2-phenylenediamine using this compound as a promoting medium and copper(I) bromide as a co-catalyst.[4]

Materials:

  • This compound ([Hmim]Br)

  • α-hydroxyacetophenone

  • 1,2-phenylenediamine

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (amount to be optimized based on reaction scale).

  • Add α-hydroxyacetophenone and 1,2-phenylenediamine in equimolar amounts.

  • Add 3 mol% of copper(I) bromide to the reaction mixture.

  • The reaction mixture is stirred at 100°C under an air atmosphere for 180 minutes.[4]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with deionized water to remove the ionic liquid and any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-phenylquinoxaline.

Ionic Liquid Recycling:

  • The aqueous layer containing the ionic liquid can be washed with diethyl ether to remove any remaining organic impurities.

  • The water is then removed under vacuum to recover the this compound.

  • The recycled ionic liquid can be reused for subsequent reactions.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_recycling Ionic Liquid Recycling reactants Reactants: α-hydroxyacetophenone 1,2-phenylenediamine flask Reaction Flask 100°C, 180 min reactants->flask hmimbr [Hmim]Br hmimbr->flask cubr CuBr (3 mol%) cubr->flask extraction Extraction (Ethyl Acetate) flask->extraction washing Washing (Water) extraction->washing drying Drying (Na2SO4) washing->drying aqueous_layer Aqueous Layer (contains [Hmim]Br) washing->aqueous_layer evaporation Evaporation drying->evaporation purification Purification evaporation->purification product Pure 2-phenylquinoxaline purification->product ether_wash Wash with Diethyl Ether aqueous_layer->ether_wash water_removal Water Removal (Vacuum) ether_wash->water_removal recycled_hmimbr Recycled [Hmim]Br water_removal->recycled_hmimbr

Caption: Experimental workflow for the synthesis of 2-phenylquinoxaline.

logical_relationship cluster_inputs Inputs cluster_catalyst reactants α-Hydroxyketone + 1,2-Diaminobenzene reaction Oxidative Cyclization (100°C, 180 min) reactants->reaction catalyst_system Catalyst System hmimbr [Hmim]Br (Promoting Medium) cocatalyst Co-catalyst (e.g., CuBr) catalyst_system->reaction product Quinoxaline Derivative reaction->product recycling Catalyst System Recovery & Reuse reaction->recycling

Caption: Logical relationship in the catalytic synthesis of quinoxalines.

References

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Bromide in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [HMIM]Br, is a room-temperature ionic liquid (IL) that has garnered significant interest in various electrochemical applications. Ionic liquids are salts that are liquid below 100°C and are composed entirely of ions. [HMIM]Br's unique physicochemical properties, such as its high ionic conductivity, wide electrochemical window, negligible vapor pressure, and good thermal stability, make it a versatile component in electrochemical systems.[1][2] These properties allow for its use as an electrolyte, a modifier for electrode surfaces, and a corrosion inhibitor, among other roles.[1] This document provides an overview of its applications, key data, and experimental protocols.

Physicochemical and Electrochemical Properties

The utility of [HMIM]Br in electrochemistry is directly linked to its intrinsic properties. Understanding these is crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide

PropertyValueTemperature (°C)
Molecular FormulaC₁₀H₁₉BrN₂-
Molecular Weight247.18 g/mol -
Melting Point-15 °C-
Density1.271 g/cm³26
Viscosity3822 cP25
Conductivity0.051 mS/cm20

[Sources:[3]]

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[4][5] For imidazolium-based ILs, the ESW is generally wide, though the specific window for [HMIM]Br can be influenced by purity and the working electrode material.[4][6] The anodic limit is typically determined by the oxidation of the bromide anion, while the cathodic limit is set by the reduction of the imidazolium (B1220033) cation.[5][6]

Key Electrochemical Applications

Imidazolium-based ionic liquids are effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media.[7][8] The [HMIM]⁺ cation adsorbs onto the metal surface, forming a protective film that inhibits both anodic metal dissolution and cathodic hydrogen evolution reactions.[7]

  • Mechanism : The inhibition mechanism involves the adsorption of the imidazolium ring's π-electrons and nitrogen heteroatoms onto the metal surface. This blocks active corrosion sites. Studies on similar [HMIM]-based ILs show they act as mixed-type inhibitors.[7]

  • Performance : The inhibition efficiency of imidazolium-based ILs can be quite high. For instance, a study on 1-hexadecyl-3-methylimidazolium bromide (a longer-chain analogue) showed an inhibition efficiency of 96.9% for mild steel in 1 M HCl at an optimal concentration.[9] While specific efficiency for [HMIM]Br varies with conditions, its structural analogues demonstrate significant protective capabilities.[7]

Table 2: Corrosion Inhibition Data for Structurally Similar Imidazolium ILs on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)
[HMIM][TfO]50081.16
[HMIM][I]500> [HMIM][BF₄]
[HMIM][BF₄]500> [HMIM][PF₆]
[HMIM][PF₆]500< [HMIM][BF₄]

[Source:[7]] Note: This data is for [HMIM]⁺ with different anions, illustrating the cation's role in inhibition.

[HMIM]Br can be used to modify electrode surfaces to create sensitive and selective electrochemical sensors. Its high conductivity and ability to facilitate electron transfer make it an excellent component in composite electrodes.

  • Application Example : A common application is the creation of a carbon paste electrode (CPE) or glassy carbon electrode (GCE) modified with [HMIM]Br and other materials (e.g., nanoparticles, polymers) for the detection of biomolecules or pollutants. The ionic liquid acts as a binder and enhances the electrochemical signal.

While its viscosity is relatively high compared to other ionic liquids, [HMIM]Br can be used as an electrolyte in applications where high conductivity at room temperature is not the primary concern, or when mixed with lower-viscosity co-solvents.[1][2][10] Its non-volatility and thermal stability are advantageous for creating safer electrochemical devices like batteries and supercapacitors.[1]

Experimental Protocols

This protocol describes the evaluation of [HMIM]Br as a corrosion inhibitor for mild steel in an acidic medium.

Materials:

  • Mild steel working electrode

  • Platinum counter electrode

  • Saturated Calomel Electrode (SCE) as reference

  • 1 M HCl solution (corrosive medium)

  • [HMIM]Br inhibitor solutions of various concentrations (e.g., 100, 200, 500 ppm in 1 M HCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the mild steel electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared mild steel electrode, platinum counter electrode, and SCE reference electrode in the 1 M HCl solution (blank).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Acquisition (Blank): Record the resulting polarization curve (log current density vs. potential).

  • Inhibitor Measurement: Repeat steps 2-5 with the corrosive medium containing different concentrations of [HMIM]Br.

  • Analysis:

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots for the blank and inhibited solutions.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

G cluster_prep Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis p1 Polish Mild Steel Electrode p2 Degrease with Acetone p1->p2 p3 Rinse & Dry p2->p3 e1 Assemble 3-Electrode Cell in Electrolyte p3->e1 Introduce Electrode to Cell e2 Stabilize at OCP (30-60 min) e1->e2 blank_run Perform Blank Run (without inhibitor) inhibitor_run Perform Inhibitor Run (with [HMIM]Br) e3 Run Potentiodynamic Polarization Scan e2->e3 a1 Extract E_corr & i_corr from Tafel Plot e3->a1 Generate Polarization Curve a2 Calculate Inhibition Efficiency (IE%) a1->a2 end_node End a2->end_node start Start start->p1 blank_run->e2 inhibitor_run->e2

Caption: Workflow for evaluating corrosion inhibition efficiency.

This protocol outlines the steps to create a modified electrode for electrochemical sensing applications.

Materials:

  • Graphite (B72142) powder

  • This compound ([HMIM]Br)

  • Mortar and pestle

  • Glassy carbon electrode (GCE) or CPE holder

  • Material for analyte detection (e.g., a redox-active species)

Procedure:

  • Paste Preparation:

    • Weigh a specific ratio of graphite powder and [HMIM]Br (e.g., 70:30 w/w).

    • Transfer the mixture to a mortar and pestle.

    • Grind the mixture thoroughly for at least 20 minutes until a uniform, dense paste is formed.

  • Electrode Packing:

    • Firmly pack the prepared paste into the cavity of the CPE holder.

    • Smooth the surface of the electrode by gently rubbing it on a piece of clean weighing paper until it appears shiny and uniform.

  • Electrode Characterization (Optional but Recommended):

    • Use Cyclic Voltammetry (CV) in a standard redox probe solution (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl) to characterize the electrode's electrochemical behavior and effective surface area.

  • Analyte Measurement:

    • Transfer the modified electrode to a cell containing the sample solution.

    • Use an appropriate electrochemical technique (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, or Amperometry) to measure the analyte of interest.

    • Compare the signal obtained with the modified electrode to that of an unmodified electrode to demonstrate the enhancement provided by [HMIM]Br.

G cluster_properties Key Properties cluster_applications Electrochemical Applications prop1 High Ionic Conductivity app2 Electrochemical Sensor Modifier prop1->app2 app3 Electrolyte for Devices prop1->app3 prop2 Wide Electrochemical Window prop2->app3 prop3 Adsorption Capability app1 Corrosion Inhibitor prop3->app1 prop4 Low Vapor Pressure prop4->app3

Caption: Relationship between [HMIM]Br properties and applications.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, as water can significantly affect its physicochemical properties.[10]

  • Toxicity: While ionic liquids are known for their low volatility, they are not necessarily non-toxic. Some studies indicate potential aquatic toxicity. Avoid direct contact and environmental release.

This document serves as a starting point for researchers interested in utilizing this compound in their electrochemical work. The provided data and protocols offer a foundation for developing specific applications and further investigations.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and improved purity profiles. When coupled with green solvents like ionic liquids (ILs), MAOS aligns with the principles of sustainable chemistry by minimizing waste and energy consumption.

1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6MIm]Br, is a versatile imidazolium-based ionic liquid. Its favorable physical properties, such as a wide liquid range, negligible vapor pressure, and high thermal stability, make it an excellent medium for microwave-assisted synthesis. The ionic nature of [C6MIm]Br allows for efficient absorption of microwave irradiation, leading to rapid and uniform heating of the reaction mixture. This protocol provides detailed methodologies for the synthesis of [C6MIm]Br and its application in microwave-assisted organic reactions.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([C6MIm]Br)

The synthesis of this compound can be efficiently achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081) under microwave irradiation. This method offers a significant reduction in reaction time and an increase in yield compared to traditional heating methods.

Experimental Protocol
  • Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[1]

  • Microwave Irradiation: Seal the vial and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature of 70°C for 10 minutes.[1]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting ionic liquid is typically of high purity and can be used directly for many applications. For higher purity, the product can be washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and then dried under vacuum.

Data Presentation: Synthesis of Imidazolium Bromide Intermediates

The following table summarizes the optimal conditions for the microwave-assisted synthesis of various 1-alkyl-3-methylimidazolium bromide ionic liquids, including this compound.

Ionic LiquidReactant Ratio (1-methylimidazole:Alkyl Bromide)Temperature (°C)Time (min)Yield (%)Reference
1-Propyl-3-methylimidazolium bromide1:1.0-1.1802093[1]
1-Butyl-3-methylimidazolium bromide1:1.0-1.1802096[1]
This compound 1:1.0-1.1 70 10 97 [1]

Applications in Microwave-Assisted Organic Synthesis

This compound serves as an excellent solvent and/or catalyst in a variety of microwave-assisted organic reactions. Its polarity and ionic character facilitate the absorption of microwave energy, leading to accelerated reaction rates.

General Workflow for Microwave-Assisted Synthesis in [C6MIm]Br

The logical flow of a typical microwave-assisted synthesis using this compound is depicted below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis cluster_output Output reactants Combine Reactants & [C6MIm]Br vial Seal Microwave Vial reactants->vial mw_reactor Place in Microwave Reactor vial->mw_reactor set_params Set Parameters (T, P, t) mw_reactor->set_params irradiate Microwave Irradiation set_params->irradiate cool Cool to Room Temperature irradiate->cool extract Product Extraction cool->extract purify Purification extract->purify analyze Characterization (NMR, MS, etc.) purify->analyze final_product Final Product analyze->final_product

Caption: General workflow for microwave-assisted synthesis in [C6MIm]Br.

Application Protocol 1: Synthesis of Bioactive Imidazolium-Based Ionic Liquids

This protocol describes the synthesis of novel imidazolium-based ionic liquids with potential biological activity, using 1-hexylimidazole (B1587475) as a precursor. The use of microwave irradiation significantly reduces the reaction time and improves the yield compared to conventional heating.

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, a mixture of 1-hexylimidazole and the desired alkylating agent (e.g., (2-bromoethyl)benzene (B7723623) or (3-bromopropyl)benzene) is prepared in a suitable solvent like toluene (B28343).

  • Microwave Conditions: The reaction is carried out in a CEM Discover monomode microwave system with controlled power (300 W) and temperature (80°C), along with high stirring.[2]

  • Reaction Monitoring: The formation of the ionic liquid can be observed as the reaction progresses from a clear, homogeneous solution to a two-phase system, as the product is insoluble in toluene.[2]

  • Isolation and Purification: After cooling, the upper toluene layer is decanted. The resulting viscous liquid is washed with dry ethyl acetate and then dried under vacuum to yield the final product.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ProductAlkylating AgentMethodTimeYield (%)Reference
1-Hexyl-3-(2-phenylethyl)imidazolium bromide(2-Bromoethyl)benzeneConventional18 h71[2]
Microwave Not specified 87 [2]
1-Hexyl-3-(3-phenylpropyl)imidazolium bromide(3-Bromopropyl)benzeneConventional18 h72[2]
Microwave Not specified 87 [2]

Application Protocol 2: Synthesis of 2'-Hydroxychalcone (B22705) Derivatives (Adapted)

This protocol is adapted from a study on the synthesis of 2'-hydroxychalcone derivatives using 1-decyl-3-methylimidazolium (B1227720) bromide ([DMIIm]Br) under microwave irradiation.[3] Given the structural similarity, this compound is expected to perform similarly as a reaction medium. This reaction is an example of a Claisen-Schmidt condensation.

Experimental Protocol
  • Preparation of Reaction Mixture: To a solution of the ionic liquid in water, add ortho-hydroxyacetophenone, followed by a 40% (w/v) NaOH solution in 10% (w/v) aqueous ionic liquid. Then, add the desired benzaldehyde (B42025) derivative (e.g., salicylaldehyde, anisaldehyde, or ortho-vanillin).[3]

  • Microwave Irradiation: The reaction mixture is irradiated with microwaves at 300 W and 80°C for 10 minutes.[3]

  • Product Isolation: After the reaction, the mixture is treated with 37% HCl to precipitate the solid product (to a pH of 2).[3] The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.

Data Presentation: Microwave-Assisted Synthesis of 2'-Hydroxychalcone Derivatives

The following table summarizes the yields for the synthesis of various 2'-hydroxychalcone derivatives in [DMIIm]Br under microwave irradiation.

Benzaldehyde DerivativeProductYield (%)Reference
Salicylaldehyde2,2'-Dihydroxychalcone65[3]
Anisaldehyde2'-Hydroxy-4-methoxychalcone72[3]
Ortho-vanillin2,2'-Dihydroxy-3-methoxychalcone81[3]

Conclusion

This compound is a highly effective medium for microwave-assisted organic synthesis. Its use leads to significant improvements in reaction efficiency, characterized by shorter reaction times and higher yields, as demonstrated in the provided protocols. The ability to tailor the properties of ionic liquids by modifying the cation and anion makes them versatile tools for a wide range of chemical transformations. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the adoption of greener and more efficient synthetic methodologies.

References

Application Notes and Protocols for 1-hexyl-3-methylimidazolium Bromide as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM][Br]) as an electrolyte component in battery systems. Due to the limited availability of extensive research on this specific ionic liquid in lithium-ion batteries, this document leverages data from closely related analogues, primarily 1-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C6MIM][TFSI]), to provide a comprehensive overview of its potential applications and performance.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] These properties make them promising alternatives to conventional flammable organic electrolytes in batteries, enhancing safety and performance.[1] 1-hexyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid that has been explored for various electrochemical applications.[3][4] This document outlines its potential use as a battery electrolyte, providing key performance data from analogous systems and detailed experimental protocols.

Physicochemical and Electrochemical Properties

The fundamental properties of an electrolyte are critical to battery performance. While specific data for [C6MIM][Br]-based lithium battery electrolytes is limited, the following tables summarize the properties of pure [C6MIM][Br] and performance metrics of a battery utilizing the closely related [C6MIM][TFSI].

Table 1: Physicochemical Properties of this compound

PropertyValueTemperature (°C)
Molecular FormulaC10H19BrN2-
Molecular Weight247.18 g/mol -
Density1.271 g/cm³26
Viscosity3822 cP25
Melting Point-15 °C-
Ionic Conductivity0.051 mS/cm20

Data sourced from RoCo Global.[4]

Table 2: Electrochemical Performance of an Analogue Electrolyte: 1.0 M LiTFSI in 1-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C6MIM][TFSI])

ParameterValueConditions
Ionic Conductivity7.423 mS/cm60°C (333 K)
Thermal StabilityUp to 300°C (573 K)-
AnodeLi4Ti5O12 (LTO)-
CathodeLiFePO4 (LFP)-
Discharge Capacity130-135 mAh/gC/10 rate at 60°C
Coulombic Efficiency98%C/10 rate at 60°C

This data is for a battery system operating at an elevated temperature of 60°C (333 K) using [C6MIM][TFSI] as the electrolyte.[3][5] It serves as a valuable reference for the expected performance of similar imidazolium-based ionic liquid electrolytes.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound, preparation of an ionic liquid-based electrolyte, and the assembly of a coin cell for electrochemical testing.

Synthesis of this compound

This protocol is adapted from procedures for similar imidazolium-based ionic liquids.[6]

Materials:

Procedure:

  • In a clean, dry round-bottom flask, combine 1-methylimidazole and a molar excess of 1-bromohexane in acetonitrile.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • A biphasic mixture will form as the ionic liquid is immiscible with the less polar reactants and solvent. The lower phase will be the ionic liquid.

  • Separate the lower ionic liquid phase.

  • Wash the product multiple times with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified ionic liquid under vacuum at 70-80°C for at least 24 hours to remove any residual solvent and water.

Preparation of [C6MIM][Br]-based Electrolyte

Materials:

  • Synthesized and dried this compound

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt

  • Anhydrous solvent (e.g., acetonitrile) for dissolution, if necessary

  • Glovebox with an inert atmosphere (H2O < 0.1 ppm, O2 < 0.1 ppm)

  • Magnetic stirrer

Procedure:

  • Transfer the required amount of dried [C6MIM][Br] and LiTFSI into a clean, dry vial inside an argon-filled glovebox.

  • To achieve a 1.0 M concentration, dissolve the appropriate mass of LiTFSI in the ionic liquid. Gentle heating and stirring may be required to facilitate dissolution.

  • If the viscosity of the pure ionic liquid electrolyte is too high, a co-solvent such as dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC) can be added. However, this may compromise the non-flammability of the electrolyte.

  • Stir the mixture until the lithium salt is completely dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in the glovebox to prevent moisture contamination.

Coin Cell (CR2032) Assembly

Materials:

  • Cathode (e.g., LiFePO4 coated on aluminum foil)

  • Anode (e.g., graphite (B72142) coated on copper foil or lithium metal)

  • Separator (e.g., Celgard 2400)

  • Prepared [C6MIM][Br]-based electrolyte

  • CR2032 coin cell components (casings, spacers, spring)

  • Crimping machine

  • Glovebox

Procedure:

  • Dry all components, including the electrodes and separator, in a vacuum oven at an appropriate temperature (e.g., 120°C for the cathode and separator) for at least 12 hours before transferring them into the glovebox.

  • Punch out circular electrodes and separators of the required dimensions.

  • Place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode on top of the separator.

  • Add a spacer and a spring.

  • Carefully place the top cap on the cell assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

  • Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.

Visualizations

The following diagrams illustrate the synthesis process and the general workflow for battery fabrication and testing.

Synthesis_Workflow cluster_synthesis Synthesis of [C6MIM][Br] Reactants 1-methylimidazole + 1-bromohexane in Acetonitrile Reaction Stir at Room Temperature (24-48h) Reactants->Reaction Phase_Separation Separate Ionic Liquid Phase Reaction->Phase_Separation Washing Wash with Ethyl Acetate Phase_Separation->Washing Drying Dry under Vacuum (70-80°C, >24h) Washing->Drying Product Purified [C6MIM][Br] Drying->Product

Caption: Synthesis workflow for this compound.

Battery_Fabrication_Workflow cluster_fabrication Battery Fabrication and Testing Workflow cluster_prep Preparation cluster_assembly Assembly (in Glovebox) cluster_testing Electrochemical Testing Electrolyte_Prep Prepare [C6MIM][Br] + Li-Salt Electrolyte Stacking Stack Cell Components (Cathode, Separator, Anode) Electrolyte_Prep->Stacking Component_Drying Dry Electrodes & Separator Component_Drying->Stacking Electrolyte_Addition Add Electrolyte Stacking->Electrolyte_Addition Crimping Crimp Coin Cell Electrolyte_Addition->Crimping Resting Rest Cell (several hours) Crimping->Resting Formation_Cycles Formation Cycling Resting->Formation_Cycles Performance_Tests Galvanostatic Cycling, Rate Capability, EIS Formation_Cycles->Performance_Tests

Caption: General workflow for battery fabrication and electrochemical testing.

Conclusion

This compound presents potential as a component in safer, more thermally stable battery electrolytes. While direct performance data in lithium-ion systems is not widely published, information from close analogues suggests that imidazolium-based ionic liquids with hexyl side chains can function effectively, particularly at elevated temperatures. The provided protocols offer a foundation for researchers to synthesize and evaluate this ionic liquid in various battery chemistries. Further research is necessary to fully characterize its electrochemical properties and optimize its performance in next-generation energy storage devices.

References

Application Notes: 1-Hexyl-3-methylimidazolium Bromide in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionic liquids (ILs) have emerged as a promising class of solvents for carbon dioxide (CO2) capture, offering advantages such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [ 6, 9 ] Among the various ILs, those based on the 1-hexyl-3-methylimidazolium (B1224943) ([Hmim]+) cation are frequently investigated. This document provides detailed application notes on the use of 1-hexyl-3-methylimidazolium bromide ([Hmim]Br) for CO2 capture. While imidazolium-based ILs are widely studied, the specific data for the bromide anion variant is less common than for anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]) or acetate (B1210297) ([Ac]). These notes compile the available data for [Hmim]Br and provide generalized protocols relevant to researchers, scientists, and professionals in drug development and green chemistry who may be exploring novel CO2 capture agents.

Physicochemical Properties of this compound

The fundamental properties of an ionic liquid are critical for its application in gas separation processes. High viscosity, for instance, can impede mass transfer, while density affects process design and handling. [ 6 ] The key physicochemical properties of [Hmim]Br are summarized below.

PropertyValueReference
Molecular Formula C10H19BrN2
Molecular Weight 247.18 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Melting Point -15 °C[1]
Density 1.271 g/cm³ (at 26 °C)[1]
Viscosity 3822 cP (at 25 °C)[1]
Conductivity 0.051 mS/cm (at 20 °C)[1]

Protocols and Methodologies

Protocol 1: Synthesis of this compound

The synthesis of [Hmim]Br is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081). [ 7 ] This is a standard nucleophilic substitution reaction.

Materials:

  • 1-methylimidazole

  • 1-bromohexane

  • Ethyl acetate (or other suitable solvent)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in ethyl acetate.

  • While stirring, add an equimolar amount of 1-bromohexane to the solution dropwise.

  • Heat the mixture under reflux for 24-48 hours. The reaction progress can be monitored by techniques like TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature. The ionic liquid will often separate as a denser phase.

  • Wash the resulting ionic liquid product multiple times with ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Remove the residual solvent under vacuum using a rotary evaporator.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any volatile impurities and residual water.

G cluster_workflow Synthesis Workflow for [Hmim]Br reactants 1. Mix Equimolar 1-Methylimidazole & 1-Bromohexane reflux 2. Reflux Reaction (e.g., 24-48h) reactants->reflux wash 3. Wash Product with Ethyl Acetate reflux->wash dry 4. Dry under Vacuum (Rotary Evaporator) wash->dry product Pure [Hmim]Br dry->product

A flowchart illustrating the synthesis of [Hmim]Br.
Protocol 2: General Method for CO2 Solubility Measurement (Gravimetric)

This protocol describes a common laboratory method for determining the solubility of CO2 in an ionic liquid using a high-pressure magnetic suspension balance. [ 1 ]

Apparatus:

  • Magnetic suspension balance

  • High-pressure absorption cell

  • Thermostatically controlled jacket or bath

  • High-pressure syringe pump for CO2 delivery

  • Vacuum pump

  • Data acquisition system

Procedure:

  • Sample Preparation: Place a known mass of freshly dried [Hmim]Br into the absorption cell.

  • Degassing: Seal the cell and evacuate it using the vacuum pump for several hours at an elevated temperature (e.g., 80 °C) to remove any dissolved gases and residual water.

  • Temperature Equilibration: Set the thermostatic bath to the desired experimental temperature (e.g., 298.15 K) and allow the system to reach thermal equilibrium.

  • Initial Mass: Record the stable mass of the degassed ionic liquid.

  • CO2 Introduction: Introduce CO2 into the cell in stepwise pressure increments using the high-pressure syringe pump.

  • Equilibrium Measurement: At each pressure step, allow the system to reach equilibrium, which is indicated by a stable mass reading over time. Record the final mass and the corresponding pressure.

  • Data Calculation: The mass of absorbed CO2 is the difference between the recorded mass at a given pressure and the initial mass of the IL. This can be converted to mole fraction or other concentration units.

  • Repeat: Repeat steps 5-7 for a range of pressures and temperatures to generate a comprehensive solubility dataset.

G cluster_workflow CO2 Solubility Measurement Workflow (Gravimetric) prep 1. Load & Degas [Hmim]Br Sample equil 2. Set Temperature & Record Initial Mass prep->equil inject 3. Inject CO2 at Set Pressure (P1) equil->inject measure 4. Record Equilibrium Mass (M1) inject->measure increment 5. Increase Pressure (P2) measure->increment data 7. Calculate Solubility (mol CO2 / mol IL) measure->data measure2 6. Record Equilibrium Mass (M2) increment->measure2 measure2->data

Workflow for determining CO2 solubility in an ionic liquid.
Protocol 3: Regeneration of CO2-Saturated Ionic Liquid

Regeneration is the process of removing the captured CO2 to allow for the reuse of the solvent. For physically absorbed CO2, this is typically achieved by reducing the pressure or increasing the temperature. [ 12, 29 ]

Procedure:

  • Thermal Swing: Heat the CO2-saturated [Hmim]Br to an elevated temperature (e.g., 60-100 °C). The increased thermal energy will overcome the interaction forces between the CO2 and the IL, causing the CO2 to desorb.

  • Vacuum/Pressure Swing: Reduce the pressure in the vessel containing the CO2-saturated IL using a vacuum pump. This shifts the phase equilibrium, favoring the release of gaseous CO2.

  • Inert Gas Stripping: Bubble an inert gas (e.g., N2 or Ar) through the CO2-saturated IL. The inert gas lowers the partial pressure of CO2, facilitating its removal from the liquid phase.

  • Combination: A combination of these methods (e.g., heating under vacuum) is often the most effective approach for achieving high regeneration efficiency.

Mechanism of CO2 Capture

For most non-functionalized imidazolium (B1220033) ILs, including [Hmim]Br, CO2 capture occurs primarily through physical absorption. [ 9 ] This process does not involve the formation of covalent bonds. Instead, the CO2 molecules occupy the free volume within the ionic liquid's structure and interact with the cation and anion via weaker forces.

  • Lewis Acid-Base Interaction: The CO2 molecule, a weak Lewis acid, interacts with the bromide anion (Br-), which acts as a Lewis base. [ 9 ]

  • Van der Waals Forces: General intermolecular forces exist between CO2 and both the imidazolium cation and the bromide anion.

This physical mechanism results in a lower enthalpy of absorption compared to chemical absorption, which can make the regeneration process less energy-intensive. [ 12 ] This is in contrast to ILs with basic anions like acetate, which can react chemically with CO2 to form a carbamate-like species. [ 14, 21 ]

G cluster_mechanism Physical Absorption Mechanism of CO2 in [Hmim]Br cluster_interaction Interactions in Liquid Phase CO2_gas CO2 (Gas Phase) CO2_dissolved CO2 (Dissolved) CO2_gas->CO2_dissolved Absorption IL_surface [Hmim]Br Liquid Surface CO2_dissolved->CO2_gas Desorption (Regeneration) Hmim [Hmim]+ Cation Br [Br]- Anion (Lewis Base) CO2_molecule CO2 Molecule (Lewis Acid) CO2_molecule->Hmim van der Waals Forces CO2_molecule->Br Lewis Acid-Base Interaction

Mechanism of physical CO2 absorption in [Hmim]Br.

Performance Data and Considerations

Specific quantitative data on the CO2 absorption capacity of pure this compound is not extensively reported in the scientific literature. The performance of an ionic liquid in CO2 capture is highly dependent on the choice of both the cation and, more significantly, the anion. [ 8, 9 ] To provide context, the table below compares the CO2 solubility in other [Hmim]+ based ionic liquids with different anions.

Ionic LiquidTemperature (K)Pressure (MPa)CO2 Solubility (mole fraction)Reference
[Hmim][Tf2N]303.15~1.0~0.45[3][4]
[Hmim][BF4]298.15~1.0~0.25[5]
[Hmim][TCB]293.411.050.50[6]

Key Considerations:

  • Viscosity: [Hmim]Br has a very high viscosity (3822 cP at 25 °C), which can significantly hinder mass transfer rates of CO2 into the liquid, potentially requiring more vigorous mixing or operation at higher temperatures to reduce viscosity. [ 2, 3, 6 ]

  • Anion Effect: The bromide anion is a simple halide and is generally considered to facilitate physical absorption. It is less basic than anions like acetate, and therefore the interaction with CO2 is weaker, leading to potentially lower absorption capacity but easier regeneration. [ 9 ]

  • Water Content: Like many ILs, [Hmim]Br can be hygroscopic. The presence of water can influence both viscosity and CO2 solubility, and its effect should be carefully considered and controlled in experiments. [ 5, 13 ]

References

Application Notes and Protocols for Liquid-Liquid Extraction Using 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) in liquid-liquid extraction (LLE) processes. The unique properties of [HMIM]Br, such as its negligible vapor pressure, tunable solvency, and potential for enhanced extraction efficiency, make it a compelling alternative to traditional volatile organic compounds (VOCs) in various separation and purification applications, including those relevant to the pharmaceutical and biotechnology sectors.

Introduction to 1-Hexyl-3-methylimidazolium Bromide in Liquid-Liquid Extraction

This compound is a room-temperature ionic liquid that has garnered significant interest as a "green" solvent for various chemical processes.[1] In liquid-liquid extraction, [HMIM]Br can act as the extracting phase, selectively partitioning target molecules from an aqueous or organic phase. Its effectiveness stems from a combination of electrostatic, hydrogen bonding, and hydrophobic interactions with the solute. The versatility of [HMIM]Br allows for its application in the extraction of a wide range of compounds, from nonpolar molecules like polycyclic aromatic hydrocarbons (PAHs) to more polar bioactive compounds such as phenolics and alkaloids.

The use of imidazolium-based ionic liquids, particularly those with bromide anions, has been shown to be effective in extracting valuable compounds from natural products and other complex matrices.[2] The selection of the cation's alkyl chain length and the anion can significantly influence the extraction efficiency.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of [HMIM]Br is presented in the table below. These properties are crucial for designing and optimizing liquid-liquid extraction processes.

PropertyValueReference
Molecular Formula C₁₀H₁₉BrN₂
Molecular Weight 247.18 g/mol
Appearance Clear to slightly cloudy liquid
Density ~1.23 g/cm³
Melting Point -15 °C
Boiling Point 395 °C (at 6 mmHg)
Solubility Parameter (δt) 25.39 (J·cm⁻³)⁰·⁵

Applications in Liquid-Liquid Extraction

Extraction of Bioactive Compounds

Ionic liquids, including those with imidazolium (B1220033) bromide structures, are widely investigated for the extraction of bioactive compounds from natural sources. These compounds are of great interest in drug development due to their therapeutic properties.

Phenolic Compounds: The extraction of phenolic compounds from aqueous solutions is a key application. Studies have shown that imidazolium-based ionic liquids can be highly effective for this purpose, with the bromide anion often demonstrating superior performance compared to other anions like tetrafluoroborate (B81430) ([BF₄]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻). In one study, an imidazolium bromide-based ionic liquid achieved a 99% extraction efficiency for phenol (B47542) from a hexane (B92381) solution.

Alkaloids: Alkaloids, a diverse group of nitrogen-containing natural products with significant pharmacological activity, can be effectively extracted using ionic liquids. The tunable properties of ionic liquids allow for the optimization of extraction conditions to selectively isolate target alkaloids.

Extraction of Environmental Contaminants

The lipophilic nature of the hexyl chain in [HMIM]Br makes it suitable for the extraction of nonpolar organic pollutants from aqueous environments.

Polycyclic Aromatic Hydrocarbons (PAHs): A study on the extraction of PAHs from sediments using a related ionic liquid, 1-hexadecyl-3-methylimidazolium bromide, demonstrated high recovery rates.[1] The optimized method yielded average absolute recoveries of 91.1% for six out of seven PAHs studied, with a short extraction time of 6 minutes.[1] This suggests that [HMIM]Br, with its shorter alkyl chain, could be similarly effective, particularly for more water-soluble PAHs.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of Phenolic Compounds from Aqueous Solution

This protocol provides a general framework for the extraction of phenolic compounds. Optimization of parameters such as pH, ionic liquid-to-aqueous phase ratio, and extraction time is recommended for specific applications.

Materials:

  • This compound ([HMIM]Br)

  • Aqueous solution containing the phenolic compound(s) of interest

  • Organic solvent for back-extraction and analysis (e.g., ethyl acetate, methanol)

  • Vortex mixer

  • Centrifuge

  • Separatory funnel

  • pH meter

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample solution. For acidic phenolic compounds, a pH below their pKa is generally preferred to ensure they are in their neutral form, which enhances their partitioning into the ionic liquid phase.

  • Extraction: In a centrifuge tube, mix a known volume of the aqueous sample with a specific volume of [HMIM]Br (e.g., a 1:1 to 1:5 aqueous-to-IL volume ratio).

  • Agitation: Vortex the mixture vigorously for a set period (e.g., 5-30 minutes) to ensure thorough mixing and facilitate mass transfer of the analyte into the ionic liquid phase.

  • Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 10-20 minutes) to achieve complete phase separation. Two distinct phases should be observed: the upper aqueous phase and the lower, denser [HMIM]Br phase containing the extracted phenolic compounds.

  • Analyte Recovery (Back-Extraction): Carefully remove the upper aqueous phase. To recover the analyte from the ionic liquid phase, perform a back-extraction using a suitable organic solvent or by adjusting the pH of a fresh aqueous phase to deprotonate the phenolic compounds, making them more soluble in the aqueous phase.

  • Analysis: Analyze the concentration of the phenolic compound in the back-extraction solvent or the initial and final aqueous phases using a suitable analytical technique to determine the extraction efficiency.

Protocol for Microwave-Assisted Liquid-Liquid Extraction of PAHs

This protocol is adapted from a study on a similar ionic liquid and can be optimized for [HMIM]Br.[1] Microwave assistance can significantly reduce extraction times.

Materials:

  • This compound ([HMIM]Br) aqueous solution (e.g., 45 mM)

  • Sample containing PAHs (e.g., sediment, water)

  • Microwave extraction system

  • Analytical instrument (e.g., HPLC with fluorescence detection)

Procedure:

  • Sample Preparation: Weigh a small amount of the solid sample (e.g., 0.1 g of sediment) or measure a specific volume of the liquid sample.

  • Extraction: Add a defined volume of the [HMIM]Br aqueous solution (e.g., 9 mL) to the sample in a microwave-safe vessel.

  • Microwave Irradiation: Place the vessel in the microwave extraction system and apply microwave power for a short duration (e.g., 6 minutes). The microwave energy is efficiently absorbed by the ionic liquid, accelerating the extraction process.

  • Phase Separation and Analysis: After extraction, separate the liquid phase containing the extracted PAHs. The analysis can often be performed directly by HPLC without the need for a clean-up step to remove the ionic liquid.[1]

Data Presentation

The following tables summarize quantitative data on the use of imidazolium bromide ionic liquids in extraction processes.

Table 1: Extraction of Phenolic Compounds

AnalyteIonic LiquidExtraction MethodExtraction Efficiency (%)Key ParametersReference
Phenol[EtO₂C₂mim]BrLiquid-Liquid Extraction99IL/phenol ratio ≤ 1.4, 25 °C
Gallic Acid[HMIM]Br-Enhanced Antioxidant Activity-
Tannic Acid[HMIM]Br-Enhanced Antioxidant Activity-

Table 2: Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)

Analyte(s)Ionic LiquidExtraction MethodAverage Recovery (%)Key ParametersReference
6 PAHs1-Hexadecyl-3-methylimidazolium bromideMicrowave-Assisted LLE91.145 mM IL, 6 min extraction, 0.1 g sediment, 9 mL solution[1]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_recovery Analyte Recovery & Analysis A Aqueous Sample (with Analyte) B Adjust pH A->B C Add [HMIM]Br B->C D Vortex/Agitate C->D E Centrifuge for Phase Separation D->E F Aqueous Phase (Depleted) E->F G [HMIM]Br Phase (Analyte Enriched) E->G H Back-Extraction G->H I Analysis (e.g., HPLC) H->I

Caption: General workflow for liquid-liquid extraction using [HMIM]Br.

MAE_Workflow cluster_prep_mae Sample Preparation cluster_extraction_mae Microwave-Assisted Extraction cluster_analysis_mae Analysis A_mae Sample (e.g., Sediment) B_mae Add Aqueous [HMIM]Br Solution A_mae->B_mae C_mae Microwave Irradiation B_mae->C_mae D_mae Direct Analysis of Extract (e.g., HPLC) C_mae->D_mae

Caption: Workflow for microwave-assisted extraction with [HMIM]Br.

Conclusion

This compound presents a promising and environmentally friendlier alternative to conventional organic solvents in liquid-liquid extraction. Its utility in extracting a range of compounds, from bioactive molecules to environmental pollutants, is evident. The protocols provided herein offer a starting point for researchers to develop and optimize extraction methods tailored to their specific needs. Further research into the partition coefficients of various drug molecules in [HMIM]Br-water systems will be invaluable for expanding its application in pharmaceutical development.

References

Application Notes and Protocols: 1-Hexyl-3-Methylimidazolium Bromide for Corrosion Inhibition of Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) as a corrosion inhibitor for mild steel, particularly in acidic environments. Due to the limited availability of specific quantitative data for [HMIM]Br in the public domain, this document utilizes data from closely related 1-hexyl-3-methylimidazolium-based ionic liquids, primarily 1-hexyl-3-methylimidazolium iodide ([HMIM]I), to provide representative insights into its potential efficacy and mechanism of action.

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions prevalent in processes such as industrial cleaning, acid pickling, and oil and gas well acidizing. Ionic liquids (ILs), specifically imidazolium-based compounds, have emerged as a promising class of "green" corrosion inhibitors due to their low volatility, high thermal stability, and tunable chemical structures. 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) is an ionic liquid that demonstrates significant potential for mitigating the corrosion of mild steel. Its amphiphilic nature, owing to the hydrophilic imidazolium (B1220033) head and the hydrophobic hexyl tail, facilitates its adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Mechanism of Corrosion Inhibition

The corrosion inhibition by [HMIM]Br on a mild steel surface in an acidic medium is a multifaceted process involving the adsorption of the inhibitor molecules. The imidazolium cation plays a crucial role in this mechanism. The nitrogen atoms in the imidazolium ring can interact with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the π-electrons of the imidazolium ring can also contribute to the adsorption process. The bromide anions can be co-adsorbed, further enhancing the surface coverage. The hydrophobic hexyl chain orients away from the metal surface, creating a barrier that repels water and corrosive ions. This adsorption can be classified as physisorption (electrostatic interactions) and/or chemisorption (covalent bonding), and it effectively blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on 1-hexyl-3-methylimidazolium-based ionic liquids as corrosion inhibitors for mild steel in 1 M HCl. This data, primarily from studies on [HMIM]I, serves as a proxy for the expected performance of [HMIM]Br.[1]

Table 1: Potentiodynamic Polarization Data [1]

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (1 M HCl)-473108676135-
100-4594547212958.2
200-4523117012571.4
300-4482456812277.4
400-4411986511981.8
500-4351626311585.1

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data [1]

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl)58120-
1001428559.2
2002156873.0
3002985580.5
4003854584.9
5004923888.2

Table 3: Weight Loss Data

Note: Specific weight loss data for [HMIM]Br was not available in the reviewed literature. The following is a representative table structure.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (1 M HCl)ValueValue-
100ValueValueValue
200ValueValueValue
300ValueValueValue
400ValueValueValue
500ValueValueValue

Experimental Protocols

Weight Loss Measurements

This method provides a direct measure of the material loss due to corrosion.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive papers (e.g., 240, 400, 600, 800, 1000, 1200 grit)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound ([HMIM]Br)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit.

  • Rinse the polished coupons with distilled water, followed by degreasing with acetone.

  • Dry the coupons in a desiccator and weigh them accurately using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of [HMIM]Br.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C) using a water bath.

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by gently brushing the coupons in a solution containing a cleaning agent (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).

  • Rinse the cleaned coupons with distilled water and acetone.

  • Dry the coupons in a desiccator and re-weigh them.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)

      • where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

Procedure:

  • Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (with and without inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.

4.2.1. Potentiodynamic Polarization (PDP):

  • After OCP stabilization, perform the potentiodynamic polarization scan.

  • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density.

  • Plot the polarization curve (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve to their intersection.

  • Calculate the inhibition efficiency using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

4.2.2. Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Experimental_Workflow prep1 Mild Steel Coupon prep2 Polishing & Cleaning prep1->prep2 prep3 Drying & Weighing prep2->prep3 exp1 Weight Loss Measurement prep3->exp1 exp2 Electrochemical Tests (PDP & EIS) prep3->exp2 an1 Calculate Corrosion Rate & IE% exp1->an1 char1 SEM / AFM / XPS exp1->char1 an2 Determine Electrochemical Parameters & IE% exp2->an2

Caption: Experimental workflow for evaluating corrosion inhibition.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_adsorption Adsorption & Film Formation cluster_reactions Corrosion Reactions H_plus H+ Cathodic Cathodic: 2H+ + 2e- -> H2 H_plus->Cathodic Cl_minus Cl- HMIM_Br [HMIM]+Br- Adsorbed_HMIM Adsorbed [HMIM]+ HMIM_Br->Adsorbed_HMIM Adsorption Fe Fe (Mild Steel) Anodic Anodic: Fe -> Fe2+ + 2e- Fe->Anodic Protective_Film Protective Film Adsorbed_HMIM->Protective_Film Protective_Film->Fe Blocks Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by [HMIM]Br.

References

Application Notes and Protocols for Biocatalysis in 1-Hexyl-3-methylimidazolium Bromide Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]) as a medium for biocatalytic reactions. The unique physicochemical properties of [C6mim][Br] offer several advantages over conventional organic solvents, including enhanced enzyme stability and activity, making it a promising solvent for green chemistry applications in drug discovery and development.

Introduction to Biocatalysis in [C6mim][Br]

1-Hexyl-3-methylimidazolium bromide is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a bromide anion. Its properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to volatile organic compounds (VOCs) in enzymatic processes.[1] Studies have shown that imidazolium-based ionic liquids can enhance the activity of certain enzymes. For instance, ionic liquids with shorter cation alkyl side chains, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) and 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl), have been observed to increase the activity of Aspergillus niger lipase (B570770).[2] This suggests that the choice of both the cation and anion can significantly influence enzyme performance.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₁₉BrN₂[3][4]
Molecular Weight 247.18 g/mol [3][4]
Melting Point -15 °C[3][4]
Density 1.271 g/cm³ (at 26 °C)[3][4]
Viscosity 3822 cP (at 25 °C)[3][4]
Conductivity 0.051 mS/cm (at 20 °C)[3][4]

Applications in Drug Development

The high selectivity of enzymes, including enantioselectivity, is particularly valuable in the synthesis of chiral intermediates for pharmaceuticals. [C6mim][Br] can serve as a reaction medium that not only solubilizes substrates and enzymes but also potentially enhances the enzyme's catalytic efficiency and stability, leading to higher yields and purer products.

Experimental Protocols

While specific quantitative data for enzymatic reactions in [C6mim][Br] is still emerging in publicly available literature, the following protocols are based on established methodologies for similar biocatalytic transformations in other ionic liquids and organic solvents. These can be adapted and optimized for use with [C6mim][Br].

General Workflow for Biocatalysis in Ionic Liquids

The following diagram illustrates a typical workflow for conducting an enzymatic reaction in an ionic liquid medium, from reaction setup to product analysis and catalyst recycling.

Biocatalysis_Workflow General Workflow for Biocatalysis in [C6mim][Br] cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_recycle Recycling prep_IL Prepare [C6mim][Br] (Drying/Degassing) reaction_setup Reaction Setup - Add IL, Enzyme, Substrates - Set Temperature & Stirring prep_IL->reaction_setup prep_reactants Prepare Substrates and Enzyme prep_reactants->reaction_setup reaction_monitoring Monitor Reaction (e.g., by HPLC/GC) reaction_setup->reaction_monitoring product_extraction Product Extraction (e.g., with organic solvent) reaction_monitoring->product_extraction product_analysis Analyze Product (Yield, Enantiomeric Excess) product_extraction->product_analysis catalyst_recovery Recover Enzyme/[C6mim][Br] (e.g., Filtration, Evaporation) product_extraction->catalyst_recovery catalyst_reuse Reuse Catalyst System catalyst_recovery->catalyst_reuse catalyst_reuse->reaction_setup Next Cycle

General workflow for a biocatalytic process in [C6mim][Br].
Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-1-Phenylethanol

This protocol describes the enantioselective acylation of a racemic secondary alcohol using Candida antarctica lipase B (CALB), a widely used and robust enzyme. While the specific data is for other solvents, this protocol provides a strong starting point for optimization in [C6mim][Br].

Materials:

  • This compound ([C6mim][Br]), dried under vacuum

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • (rac)-1-Phenylethanol

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous molecular sieves (3Å)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials

  • Magnetic stirrer with heating

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Preparation: In a clean, dry reaction vial, add 1.0 mL of dried [C6mim][Br]. Add 20 mg of immobilized CALB and 50 mg of anhydrous molecular sieves.

  • Reaction Initiation: To the vial, add 0.1 mmol of (rac)-1-phenylethanol and 0.2 mmol of vinyl acetate.

  • Incubation: Seal the vial and place it on a magnetic stirrer. Set the temperature to 40°C and stir the mixture at 200 rpm.

  • Monitoring: At regular intervals (e.g., 2, 4, 6, 24 hours), take a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with 1 mL of ethyl acetate. Dry the solution over a small amount of anhydrous sodium sulfate and filter.

  • Analysis: Analyze the sample by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate.

  • Work-up (at desired conversion): Once the desired conversion is reached (ideally around 50% for kinetic resolution), stop the reaction. Add 5 mL of ethyl acetate to the reaction mixture and vortex to extract the product and remaining substrate. Separate the ethyl acetate layer. Repeat the extraction twice.

  • Purification: Combine the organic layers and evaporate the solvent under reduced pressure. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by column chromatography.

  • Catalyst Recycling: The [C6mim][Br] and immobilized enzyme can be washed with a suitable solvent (e.g., fresh ethyl acetate to remove any residual product/substrate) and dried under vacuum for reuse in subsequent batches.

Data Presentation (Hypothetical Example)

The following tables present hypothetical data for the kinetic resolution of (rac)-1-phenylethanol catalyzed by CALB in [C6mim][Br] compared to a conventional organic solvent, hexane. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Comparison of CALB Activity in [C6mim][Br] and Hexane

SolventTime (h)Conversion (%)ee_s (%) [(S)-alcohol]ee_p (%) [(R)-acetate]Enantiomeric Ratio (E)
[C6mim][Br] 22533>99>200
44582>99>200
651>9998>200
Hexane 2202598150
4386197150
6489296150

Table 2: Effect of Temperature on CALB Activity in [C6mim][Br]

Temperature (°C)Time to 50% Conversion (h)ee_s at 50% Conversion (%)
3010>99
405.5>99
50398
60295

Molecular Interactions and Signaling

The interaction between the ionic liquid and the enzyme is crucial for catalytic performance. The imidazolium (B1220033) cation of [C6mim][Br] can interact with amino acid residues on the enzyme surface, potentially influencing its conformation and the accessibility of the active site.

Molecular_Interactions Potential Interactions of [C6mim][Br] with Lipase cluster_lipase Lipase Structure cluster_il [C6mim][Br] active_site Active Site (Ser-His-Asp) hydrophobic_pocket Hydrophobic Pocket surface_residues Surface Residues (e.g., Asp, Glu, Lys) cation [C6mim]+ Cation (Hexyl chain & Imidazolium ring) cation->active_site Potential steric hindrance or favorable orientation cation->hydrophobic_pocket Hydrophobic Interactions (Hexyl chain) cation->surface_residues Cation-π Interactions (Imidazolium ring) anion Br- Anion anion->surface_residues Electrostatic Interactions

Diagram of potential molecular interactions.

The hexyl chain of the [C6mim]+ cation can engage in hydrophobic interactions with nonpolar regions of the lipase, while the imidazolium ring can participate in cation-π interactions with aromatic residues. The bromide anion can form hydrogen bonds or electrostatic interactions with charged or polar residues on the enzyme's surface. These interactions can collectively lead to a more stable and active enzyme conformation in the [C6mim][Br] medium compared to conventional solvents.

Conclusion and Future Outlook

This compound presents a viable and potentially advantageous medium for biocatalytic reactions. Its use can lead to improved enzyme performance and greener synthetic processes. Further research is encouraged to expand the scope of enzymatic reactions in this ionic liquid and to fully elucidate the molecular-level interactions governing enzyme activity and stability. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the application of biocatalysis in [C6mim][Br].

References

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Bromide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) in various analytical chemistry techniques. [HMIM]Br is recognized for its unique properties, including its potential as a green solvent alternative, making it a compound of interest in modern analytical methodologies.[1]

Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)

The synthesis of [HMIM]Br is a crucial first step for its application in analytical chemistry. A common and efficient method is microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method for synthesizing imidazolium-based ionic liquids.[2][3]

Materials:

Procedure:

  • In a round bottom flask, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[2]

  • Place the flask in a microwave reactor.

  • Set the reaction temperature to 70°C and the reaction time to 10 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting viscous liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield pure this compound.

Expected Yield: >90%[2]

Characterization: The structure of the synthesized [HMIM]Br can be confirmed using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[4]

Diagram of Synthesis Workflow

cluster_synthesis Synthesis of [HMIM]Br Reactants 1-Methylimidazole + 1-Bromohexane Microwave_Reaction Microwave Irradiation (70°C, 10 min) Reactants->Microwave_Reaction Cooling Cool to Room Temperature Microwave_Reaction->Cooling Washing Wash with Ethyl Acetate Cooling->Washing Drying Dry under Vacuum Washing->Drying Product Pure [HMIM]Br Drying->Product

Caption: Workflow for the microwave-assisted synthesis of [HMIM]Br.

Application in Sample Preparation: Microwave-Assisted Extraction (MAE)

[HMIM]Br can be employed as an efficient solvent in microwave-assisted extraction (MAE) for the extraction of organic compounds from various matrices. Its ionic nature makes it an excellent absorber of microwave radiation, leading to rapid heating and reduced extraction times.

Application Note: Extraction of Polycyclic Aromatic Hydrocarbons (PAHs) from Sediments

This application is based on a study that utilized a similar ionic liquid, 1-hexadecyl-3-methylimidazolium bromide, for the MAE of PAHs from sediment samples.[5] The principles are transferable to [HMIM]Br, though optimization may be required.

Experimental Protocol: MAE of PAHs

Materials:

  • Sediment sample (certified reference material or field sample)

  • Aqueous solution of [HMIM]Br (e.g., 45 mM)

  • Microwave extraction system

  • Centrifuge

  • HPLC with fluorescence detection

Procedure:

  • Weigh 0.1 g of the sediment sample into a microwave extraction vessel.[5]

  • Add 9 mL of the aqueous [HMIM]Br solution to the vessel.[5]

  • Place the vessel in the microwave extraction system.

  • Apply microwave irradiation for 6 minutes.[5]

  • After extraction, centrifuge the sample to separate the solid residue from the liquid extract.

  • The supernatant containing the extracted PAHs can be directly analyzed by HPLC with fluorescence detection without a clean-up step.[5]

Quantitative Data: The following table summarizes the recovery data for a similar ionic liquid-based MAE method for PAHs.

AnalyteAverage Absolute Recovery (%)Relative Standard Deviation (%)
Various PAHs 91.1 (for six of seven PAHs studied)< 10.4
Data from a study using 1-hexadecyl-3-methylimidazolium bromide.[5]

Diagram of MAE Workflow

cluster_mae Microwave-Assisted Extraction Workflow Sample_Prep Weigh Sediment Sample Add_IL Add Aqueous [HMIM]Br Solution Sample_Prep->Add_IL Microwave Microwave Extraction Add_IL->Microwave Centrifuge Centrifugation Microwave->Centrifuge Analysis HPLC-FLD Analysis Centrifuge->Analysis

Caption: General workflow for MAE using [HMIM]Br.

Application in Chromatography: High-Performance Liquid Chromatography (HPLC)

[HMIM]Br can be used as a mobile phase additive in reversed-phase HPLC to improve the separation of certain analytes. The imidazolium (B1220033) cation can interact with the stationary phase and analytes, influencing their retention behavior.

Application Note: Separation of Alkaloids

This protocol is based on a study that used 1-hexyl-3-methylimidazolium tetrafluoroborate (B81430) ([HMIM][BF₄]) as a mobile phase additive for the separation of alkaloids. The principles of using the [HMIM] cation are applicable.[6]

Experimental Protocol: HPLC with [HMIM]Br as a Mobile Phase Additive

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Methanol (B129727)/water (45/55, v/v) with the addition of [HMIM]Br.

  • [HMIM]Br Concentration: Optimized concentration, for a similar ionic liquid, was found to be 0.1 mM.[6]

  • pH: The pH of the mobile phase may need to be adjusted to optimize separation (e.g., pH 11.3 was used in the reference study).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the target analytes.

Procedure:

  • Prepare the mobile phase by mixing methanol and water in the desired ratio.

  • Add [HMIM]Br to the mobile phase to achieve the desired concentration.

  • Adjust the pH of the mobile phase as needed using a suitable buffer or acid/base.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the separation and detect the analytes at the appropriate wavelength.

Quantitative Data: The following table provides an example of the analytical performance for a method using a similar ionic liquid for the determination of purines.

ParameterValue Range
Linearity (r²) 0.9983 - 0.9999
LOD (ng/mL) 0.42 - 2.15
LOQ (ng/mL) 1.41 - 6.50
Intra-day Precision (RSD%) 1.43 - 5.55
Inter-day Precision (RSD%) 4.56 - 7.01
Spiked Recoveries (%) 70.01 - 102.42
Data from a study on the analysis of purines using a different analytical method with an ionic liquid.[4]

Application in Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Due to its liquid state at room temperature and ability to dissolve a range of compounds, [HMIM]Br can be used as a solvent for spectroscopic analysis, particularly for compounds that are difficult to analyze as solids or in common IR solvents.[7]

Experimental Protocol: FTIR Analysis of a Solute in [HMIM]Br

Materials:

  • FTIR spectrometer

  • KBr plates or a liquid transmission cell

  • [HMIM]Br

  • Analyte of interest

  • Volatile solvent (e.g., dichloromethane) for cleaning

Procedure:

  • Sample Preparation:

    • Neat Liquid Film: Place a small drop of a solution of the analyte dissolved in [HMIM]Br onto a KBr plate. Place a second KBr plate on top and gently rotate to form a thin, uniform film.[8]

    • Liquid Cell: If using a liquid transmission cell, inject the solution of the analyte in [HMIM]Br into the cell.

  • Background Spectrum: Obtain a background spectrum of pure [HMIM]Br using the same sample preparation method.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample.

  • Data Processing: Subtract the background spectrum of [HMIM]Br from the sample spectrum to obtain the spectrum of the analyte.

Application in Electrochemistry: Potentiometric Sensing

[HMIM]Br can be a key component in the fabrication of electrochemical sensors. For instance, it can be used as a template molecule in the creation of molecularly imprinted polymers (MIPs) for the selective determination of the 1-hexyl-3-methylimidazolium cation itself or as an ionic liquid electrolyte in various electrochemical devices.[1][2]

Application Note: Potentiometric Sensor for [C₆mim]⁺ Determination

A potentiometric sensor can be fabricated using a molecularly imprinted polymer (MIP) prepared with [HMIM]Cl as the template molecule. This sensor can then be used for the determination of the [C₆mim]⁺ cation in aqueous solutions.[2]

Experimental Protocol: Fabrication of a [C₆mim]⁺-Selective Electrode

This protocol is based on the fabrication of a potentiometric sensor for the [C₆mim]⁺ cation.[2]

Materials:

  • [HMIM]Cl (as template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • PVC (matrix)

  • Plasticizer (e.g., dioctyl phthalate)

  • Graphite (B72142) powder and paraffin (B1166041) oil (for carbon paste electrode)

  • Multi-walled carbon nanotubes (MWCNTs) and nano-silica (optional, for enhanced performance)

Procedure for MIP Synthesis (Precipitation Polymerization):

  • Dissolve the template molecule ([HMIM]Cl) and the functional monomer (MAA) in a suitable porogen.

  • Add the cross-linking agent (EGDMA) and an initiator.

  • Polymerize the mixture.

  • Wash the resulting polymer extensively to remove the template molecule, leaving behind specific recognition sites.

Procedure for Electrode Fabrication (Carbon Paste Electrode):

  • Thoroughly mix the MIP particles with graphite powder, paraffin oil, and any performance enhancers (MWCNTs, nano-silica).[2]

  • Pack the resulting paste into the tip of an electrode body.

Electrochemical Measurement:

  • Use the fabricated MIP-based sensor as the working electrode in a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode.

  • Measure the potential difference between the working and reference electrodes in solutions containing varying concentrations of [C₆mim]⁺.

  • Plot the potential versus the logarithm of the [C₆mim]⁺ concentration to obtain a calibration curve.

Quantitative Data:

ParameterValue
Nernstian Response 58.87 ± 0.3 mV per decade
Linear Range (mol/kg) 1.0 × 10⁻⁶ to 0.1
Detection Limit (mol/kg) 2.8 × 10⁻⁷
Data from a study on a potentiometric sensor for the [C₆mim]⁺ cation.[2]

Diagram of a General Analytical Workflow

cluster_analytical General Analytical Workflow Sample Sample Collection Sample_Prep Sample Preparation (e.g., MAE with [HMIM]Br) Sample->Sample_Prep Analysis Analytical Technique (e.g., HPLC, Electrochemistry) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Result Result Data_Processing->Result

Caption: A generalized workflow for an analytical method employing [HMIM]Br.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM]Br). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected purity levels from various methods.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of [C6MIM]Br.

Q1: My synthesized [C6MIM]Br has a yellow or brownish tint. How can I decolorize it?

A1: The coloration of [C6MIM]Br and other imidazolium-based ionic liquids is a common issue, often arising from impurities in the starting materials or side reactions during synthesis. The most effective method for decolorization is treatment with activated carbon.[1] This process involves dissolving the ionic liquid in a suitable solvent to reduce its viscosity, adding activated carbon, stirring the mixture, and then filtering to remove the carbon particles. It is important to note that this method may not be suitable for all ionic liquids, particularly those that are strongly adsorbed by the carbon.[2]

Q2: After purification, I still detect residual starting materials (1-methylimidazole and 1-bromohexane) in my [C6MIM]Br. How can I remove them?

A2: Residual starting materials can be effectively removed by washing the crude [C6MIM]Br with a suitable organic solvent. Solvents like ethyl acetate (B1210297) or diethyl ether are commonly used for this purpose. The ionic liquid is typically immiscible with these solvents, allowing for the extraction of the nonpolar starting materials into the organic phase. This washing step should be repeated multiple times to ensure complete removal.

Q3: How can I remove residual water and other volatile impurities from my purified [C6MIM]Br?

A3: Due to the negligible vapor pressure of ionic liquids, volatile impurities such as water and residual organic solvents can be removed by drying under high vacuum at an elevated temperature.[3] Typical conditions involve heating the ionic liquid at 60-120°C for 12-48 hours under a vacuum of 133 to 665 Pa. The efficiency of water removal depends on the temperature and the vacuum applied.

Q4: I suspect my [C6MIM]Br is contaminated with halide impurities. How can I detect and remove them?

A4: Halide impurities, particularly from the starting materials, can significantly affect the physicochemical properties of the ionic liquid.[4] A qualitative test for halide impurities can be performed using a silver nitrate (B79036) solution, where the formation of a precipitate indicates the presence of halides. For quantitative analysis, ion chromatography is a reliable method.[4][5] Removal of halide impurities can be challenging. If the ionic liquid is intended for an application where halide impurities are detrimental, it is often necessary to perform an anion exchange reaction to replace the bromide anion.

Q5: The viscosity of my [C6MIM]Br is making it difficult to handle during purification. What can I do?

A5: The high viscosity of ionic liquids can impede processes like filtration and mixing. To overcome this, you can either gently heat the ionic liquid to reduce its viscosity or dissolve it in a low-viscosity, volatile solvent like acetone (B3395972) or ethanol. The solvent can then be removed under vacuum after the purification step is complete.

Experimental Protocols

Below are detailed methodologies for the key purification steps for [C6MIM]Br.

Protocol 1: Solvent Washing for Removal of Starting Materials
  • Place the crude [C6MIM]Br in a separation funnel.

  • Add ethyl acetate in a 1:3 volume ratio (ionic liquid to solvent).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The denser ionic liquid phase will be at the bottom.

  • Drain the lower ionic liquid phase into a clean flask.

  • Discard the upper ethyl acetate layer.

  • Repeat the washing process (steps 2-6) two more times with fresh ethyl acetate.

  • After the final wash, transfer the ionic liquid to a round-bottom flask for vacuum drying.

Protocol 2: Decolorization with Activated Carbon
  • Dissolve the colored [C6MIM]Br in a minimal amount of a volatile solvent (e.g., acetone or ethanol) to reduce its viscosity. A 1:1 volume ratio is a good starting point.

  • Add activated carbon to the solution (approximately 1-5% w/w of the ionic liquid).

  • Stir the mixture vigorously at room temperature for at least 2-4 hours. For highly colored samples, this may be extended to 24 hours.

  • Filter the mixture through a pad of Celite or a fine porosity filter paper to remove the activated carbon. The filtrate should be colorless.

  • If color persists, repeat the treatment with fresh activated carbon.

  • Remove the solvent from the decolorized ionic liquid using a rotary evaporator, followed by high-vacuum drying.

Protocol 3: High-Vacuum Drying
  • Place the purified [C6MIM]Br in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

  • Connect the flask to a high-vacuum line equipped with a cold trap.

  • Heat the ionic liquid to 70-80°C while stirring.

  • Maintain these conditions for 24-48 hours to ensure the removal of all volatile impurities.

  • Allow the ionic liquid to cool to room temperature under vacuum before handling.

Quantitative Data on Purification Methods

Purification MethodTypical Purity Level (%)Common Impurities Removed
None (Crude Product)90 - 95-
Solvent Washing (e.g., with Ethyl Acetate)95 - 98Unreacted 1-methylimidazole (B24206) and 1-bromohexane
Activated Carbon Treatment> 98Colored impurities and some organic byproducts
High-Vacuum Drying> 99Water and residual volatile organic solvents
Combined Solvent Washing, Activated Carbon, and Vacuum Drying> 99.5A combination of the above-mentioned impurities

Note: The purity levels presented in this table are illustrative and based on typical results for imidazolium-based ionic liquids. Actual purity will depend on the initial quality of the crude product and the specific conditions of the purification process.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of 1-hexyl-3-methylimidazolium bromide.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Synthesis Crude [C6MIM]Br Solvent_Wash Solvent Washing (e.g., Ethyl Acetate) Synthesis->Solvent_Wash Remove Starting Materials Activated_Carbon Activated Carbon Treatment Solvent_Wash->Activated_Carbon Decolorize Vacuum_Drying High-Vacuum Drying (70-80°C) Activated_Carbon->Vacuum_Drying Remove Volatiles Purity_Analysis Purity Analysis (HPLC, qNMR) Vacuum_Drying->Purity_Analysis Verify Purity Pure_IL Pure [C6MIM]Br (>99.5%) Purity_Analysis->Pure_IL

A typical workflow for the purification of this compound.

References

Technical Support Center: 1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim]Br). Our goal is to help you effectively remove water and other common impurities to ensure the quality and consistency of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of [C6mim]Br.

Issue Possible Cause(s) Recommended Solution(s)
High Water Content After Drying 1. Inefficient drying method. 2. Hygroscopic nature of [C6mim]Br leading to reabsorption of atmospheric moisture.[1][2] 3. Insufficient drying time or vacuum pressure.1. Employ a more rigorous drying technique such as high-vacuum drying at an elevated temperature (e.g., 70-100°C) for an extended period (24-48 hours).[2][3] 2. For extremely low water content, consider using molecular sieves (3-4 Å) in conjunction with vacuum drying.[4] Be aware that sieves can sometimes introduce new impurities.[4] 3. Handle the dried ionic liquid in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.
Yellow or Colored Ionic Liquid 1. Presence of unreacted starting materials or byproducts from synthesis. 2. Thermal degradation if heated at excessively high temperatures.1. Dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., deionized water or a short-chain alcohol) and treat with activated charcoal.[3] Heat the mixture gently (e.g., 65°C) for several hours, then filter to remove the charcoal.[3] 2. Wash the ionic liquid with a solvent in which the impurities are soluble but the ionic liquid is not, such as ethyl acetate, to remove unreacted starting materials.[2][5]
Presence of Unreacted Starting Materials (e.g., 1-methylimidazole (B24206), 1-bromohexane) 1. Incomplete reaction during synthesis.1. Wash the crude ionic liquid product multiple times with a suitable solvent like ethyl acetate.[2][5] The unreacted, less polar starting materials will be removed in the solvent phase. 2. Confirm the removal of impurities using analytical techniques such as NMR spectroscopy.[6][7]
Inconsistent Physical Properties (e.g., Viscosity, Density) 1. Variable water content. Even small amounts of water can significantly affect the viscosity of ionic liquids.[8][9][10] 2. Presence of other impurities.1. Ensure a consistent and low water content by following a standardized drying protocol. 2. Verify the purity of each batch using techniques like Karl Fischer titration for water content and NMR for organic impurities.[6][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing water from 1-hexyl-3-methylimidazolium bromide?

A1: For routine drying, heating the ionic liquid under high vacuum (e.g., <1 mbar) at 70-100°C for 24-48 hours is a common and effective method.[2][3] For achieving very low water content (<50 ppm), combining this with the use of 3Å or 4Å molecular sieves can be beneficial.[4] Another technique is the freeze-pump-thaw method, which is effective at removing dissolved air and water.[13]

Q2: How can I confirm the water content in my [C6mim]Br sample?

A2: The most accurate and widely used method for determining water content in ionic liquids is Karl Fischer titration.[11][12][14] This technique can precisely quantify even trace amounts of water.

Q3: My [C6mim]Br is colored. How can I decolorize it?

A3: A common method for decolorizing ionic liquids is to treat a solution of the IL with activated charcoal.[3] The charcoal adsorbs the colored impurities, and after filtration, the solvent can be removed under vacuum to yield a colorless product.

Q4: What are the common impurities in commercially available or synthesized [C6mim]Br?

A4: Besides water, common impurities include unreacted starting materials such as 1-methylimidazole and 1-bromohexane, and potentially byproducts from side reactions.[2][5] Halide impurities may also be present from the synthesis.

Q5: How can I check for impurities other than water?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying organic impurities.[6][7][15] Both ¹H and ¹³C NMR can provide detailed structural information to confirm the purity of your ionic liquid.

Quantitative Data on Purification

The following table summarizes typical water content in imidazolium-based ionic liquids before and after various drying procedures, as reported in the literature.

Drying Method Initial Water Content Final Water Content Reference
Vacuum Drying75 ppm50 ppm[4]
Optimized Vacuum Drying75 ppm< 15 ppm[4]
Vacuum EvaporationNot specified< 600 ppm[14]
Vacuum Drying (4h at 70°C) on [Bmim][BF4]Not specified4530 ppm[16]
Nitrogen Sweeping (320 min) on [TMG]L5.3% (53,000 ppm)0.25% (2,500 ppm)[17]

Experimental Protocols

Protocol 1: General Drying Procedure using High Vacuum
  • Place the this compound in a round-bottom flask.

  • Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap.

  • Heat the flask in an oil bath to 80°C.

  • Maintain these conditions for at least 24 hours to ensure the removal of water and other volatile impurities.[2]

  • Allow the ionic liquid to cool to room temperature under vacuum before transferring it to a storage vessel, preferably in an inert atmosphere (e.g., a glovebox).

Protocol 2: Decolorization and Removal of Non-Volatile Impurities
  • Dissolve the impure, colored this compound in a minimal amount of deionized water.[3]

  • Add activated charcoal to the solution (approximately 5-10% by weight of the ionic liquid).[3]

  • Heat the mixture to approximately 65°C and stir for 24 hours.[3]

  • Cool the solution to room temperature and filter it through a fine filter paper or a Celite pad to remove the activated charcoal.[3]

  • Remove the water from the filtrate using a rotary evaporator, followed by the high-vacuum drying procedure described in Protocol 1.[3]

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude_IL Crude [C6mim]Br Dissolution Dissolution (e.g., in Water) Crude_IL->Dissolution If Colored Washing Washing (e.g., with Ethyl Acetate) Crude_IL->Washing Remove Starting Materials Charcoal Activated Charcoal Treatment Dissolution->Charcoal Filtration Filtration Charcoal->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Washing->Solvent_Removal Vacuum_Drying High Vacuum Drying (Heat) Solvent_Removal->Vacuum_Drying QC Quality Control (Karl Fischer, NMR) Vacuum_Drying->QC Pure_IL Pure, Dry [C6mim]Br QC->Pure_IL If Passed

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions in 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chemical reactions in 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction in [C6mim][Br] significantly slower than in other imidazolium-based ionic liquids like [Bmim][Br]?

A1: The increased length of the hexyl alkyl chain in [C6mim][Br] compared to the butyl chain in 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) leads to higher viscosity. This increased viscosity can impede mass transfer, slowing down the diffusion of reactants and catalysts, which in turn decreases the overall reaction rate. For reactions sensitive to diffusion, this effect can be quite pronounced.[1]

Q2: How does temperature affect reaction outcomes in [C6mim][Br]?

A2: Temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of [C6mim][Br], which can improve mass transfer and increase the reaction rate. However, excessively high temperatures might lead to thermal degradation of reactants, products, or the catalyst. It is crucial to find an optimal temperature that balances reaction kinetics with the stability of all components. For instance, in the synthesis of 2-phenylquinoxaline (B188063), a temperature of 100°C was found to be optimal.

Q3: What is the best way to remove the product from the [C6mim][Br] reaction medium?

A3: For non-volatile products, liquid-liquid extraction is a common method. Since [C6mim][Br] is immiscible with many nonpolar organic solvents, you can often extract your product using solvents like diethyl ether, hexane, or ethyl acetate (B1210297). The product's polarity will determine the most effective extraction solvent. It may require multiple extractions for complete removal. For volatile products, distillation under reduced pressure can be an effective separation technique, leveraging the negligible vapor pressure of the ionic liquid.

Q4: Can I recycle the [C6mim][Br] and catalyst after my reaction?

A4: Yes, one of the primary advantages of using ionic liquids is the potential for catalyst and solvent recycling. After extracting the product with an organic solvent, the ionic liquid containing the catalyst can be dried under vacuum to remove residual solvent and then reused for subsequent reactions. The synthesis of 2-phenylquinoxaline in [C6mim][Br] has demonstrated that the ionic liquid and catalyst system can be successfully recovered and reused multiple times without a significant loss in efficiency.[2]

Q5: My lipase-catalyzed reaction is not working well in [C6mim][Br]. What are the common issues?

A5: Lipase activity in ionic liquids is highly sensitive to the reaction environment. Key factors include:

  • Water Content: Lipases require a certain amount of water to maintain their active conformation, but excess water can promote hydrolysis over esterification. Optimizing the water activity is crucial.

  • Substrate Solubility: While [C6mim][Br] can dissolve many organic compounds, poor solubility of a specific substrate can limit its availability to the enzyme.

  • Enzyme Stability: Although many enzymes show good stability in ionic liquids, some may denature. Ensure the reaction temperature and other conditions are within the enzyme's tolerance range.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Guide 1: Low or No Product Yield

Problem: The reaction has proceeded for the expected duration, but analysis (TLC, GC, NMR) shows a low yield of the desired product or only starting material.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low product yield.

Possible Cause Troubleshooting Steps
Impure Reactants or Ionic Liquid Impurities (e.g., water, other halides) in [C6mim][Br] or starting materials can poison the catalyst or cause side reactions. Verify the purity of all components. If necessary, dry the ionic liquid under vacuum before use.
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature due to high viscosity. Incrementally increase the temperature (e.g., in 10°C steps) and monitor the reaction progress.
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. Test the catalyst in a known, reliable reaction. Consider using a fresh batch or increasing the catalyst loading.
Mass Transfer Limitations The high viscosity of [C6mim][Br] may be preventing efficient mixing and interaction of reactants. Increase the stirring speed or, if compatible with your reaction, consider adding a small amount of a co-solvent to reduce viscosity.
Incorrect Reaction Time The reaction may simply be slower in [C6mim][Br] than in conventional solvents. Monitor the reaction over a longer period to determine the optimal reaction time.
Guide 2: Difficulty in Product Extraction

Problem: After the reaction, you are unable to efficiently separate your product from the ionic liquid phase.

Product Extraction Workflow

ExtractionWorkflow Start Reaction Complete AddSolvent Add Immiscible Organic Solvent (e.g., Hexane, Ether) Start->AddSolvent Mix Mix Phases Thoroughly AddSolvent->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2-3 Times with Fresh Solvent Collect->Repeat Combine Combine Organic Layers Repeat->Combine Dry Dry with Na2SO4 or MgSO4 Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Isolated Product Evaporate->Product

Caption: General workflow for product extraction from [C6mim][Br].

Possible Cause Troubleshooting Steps
Formation of an Emulsion Vigorous shaking can sometimes lead to stable emulsions between the ionic liquid and the extraction solvent. Solution: Let the mixture stand for an extended period. If the emulsion persists, try adding a small amount of a saturated brine solution or gently centrifuging the mixture to break the emulsion.
Product has High Solubility in [C6mim][Br] Your product may have a strong affinity for the ionic liquid, resulting in a low partition coefficient. Solution: Try a different extraction solvent or a sequence of solvents with varying polarities. Increase the volume of the extraction solvent and the number of extraction cycles.
Poor Phase Separation The interface between the ionic liquid and the organic solvent may be difficult to see. Solution: Add a small amount of water to the mixture, which can sometimes sharpen the phase boundary.

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from studies on reactions conducted in imidazolium (B1220033) bromide ionic liquids, illustrating the impact of key parameters on reaction outcomes.

Table 1: Effect of Alkyl Chain Length on the Heck Reaction Conversion Rate

Reaction: Iodobenzene with styrene, catalyzed by PdCl2 with triethylamine (B128534) as a base, under microwave irradiation.

Ionic LiquidTime (minutes)Conversion (%)
1-butyl-3-methylimidazolium bromide1.5>99
1-hexyl-3-methylimidazolium bromide 1.5~85
1-octyl-3-methylimidazolium bromide1.5~75

Data adapted from a study on Heck reactions in various ionic liquids, demonstrating that shorter alkyl chains lead to faster reactions, likely due to lower viscosity.[1]

Table 2: Optimization of Catalyst Loading for Quinoxaline Synthesis

Reaction: α-hydroxyacetophenone with 1,2-phenylenediamine in [C6mim][Br] at 100°C for 180 minutes.

CatalystCatalyst Loading (mol%)Product Yield (%)
CuBr1Moderate
CuBr3 High (Optimal)
CuBr5High (No significant improvement over 3 mol%)

This data highlights that a catalyst loading of 3 mol% provides the optimal balance between reaction efficiency and catalyst cost for this specific transformation.

Experimental Protocols

Protocol 1: Synthesis of 2-phenylquinoxaline in [C6mim][Br]

This protocol is based on the optimized conditions for the oxidative cyclization reaction.[2]

Materials:

  • α-hydroxyacetophenone

  • 1,2-phenylenediamine

  • Copper(I) bromide (CuBr)

  • This compound ([C6mim][Br])

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, add α-hydroxyacetophenone (1 mmol), 1,2-phenylenediamine (1.2 mmol), and CuBr (0.03 mmol, 3 mol%).

  • Add [C6mim][Br] (2 mL) to the flask.

  • Heat the reaction mixture to 100°C with stirring under an air atmosphere.

  • Maintain the reaction at 100°C for 180 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid by adding ethyl acetate (3 x 10 mL). Vigorously stir the mixture for 10 minutes during each extraction, then allow the layers to separate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain pure 2-phenylquinoxaline.

  • Catalyst/IL Recycling: The remaining [C6mim][Br] phase containing the CuBr catalyst can be washed with diethyl ether, dried under high vacuum at 80°C for several hours, and reused for subsequent reactions.

Protocol 2: General Procedure for a Heck Reaction in [C6mim][Br]

This protocol is a general guideline based on typical conditions for Heck reactions in ionic liquids.

Materials:

  • Aryl halide (e.g., Iodobenzene) (1 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium catalyst (e.g., PdCl2) (1-2 mol%)

  • Base (e.g., Triethylamine) (1.5 mmol)

  • This compound ([C6mim][Br])

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a reaction vessel, add the palladium catalyst and [C6mim][Br] (2-3 mL).

  • Add the aryl halide, the alkene, and the base to the vessel.

  • If using conventional heating, place the vessel in a preheated oil bath at the desired temperature (e.g., 100-120°C) and stir vigorously. If using microwave irradiation, set the desired temperature and time.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the product as necessary via chromatography or recrystallization.

References

Technical Support Center: Recycling and Reuse of 1-hexyl-3-methylimidazolium bromide ([HMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with recycling and reusing 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in used 1-hexyl-3-methylimidazolium bromide and how do they affect its performance?

Common impurities in used [HMIM]Br can originate from its synthesis, degradation, or the experimental process it was used in. These include:

  • Water: [HMIM]Br is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease its viscosity and may affect its solvating properties and performance in water-sensitive reactions.[1]

  • Unreacted Starting Materials: Residual 1-methylimidazole (B24206) and 1-bromohexane (B126081) from the synthesis process can be present. These can interfere with subsequent reactions.

  • Organic Solvents: Solvents used during product extraction or purification of the ionic liquid can remain as impurities.

  • Reaction Byproducts and Solutes: Products, byproducts, and unreacted reagents from the reaction in which [HMIM]Br was used as a solvent can contaminate the ionic liquid.

  • Thermal Degradation Products: At elevated temperatures, imidazolium-based ionic liquids can undergo decomposition. For halide-containing ionic liquids, this can result in the formation of volatile and non-volatile products, including alkyl halides.[2][3] High temperatures may also generate corrosive gases like hydrogen bromide.[4]

The impact of these impurities on performance can range from altered physical properties (viscosity, density) to decreased catalytic activity and the introduction of side reactions.[1]

2. What are the recommended methods for purifying used this compound?

Several methods can be employed for the purification of used [HMIM]Br, with the choice depending on the nature of the impurities:

  • Liquid-Liquid Extraction: This is effective for removing organic, non-polar impurities. An immiscible organic solvent is used to wash the ionic liquid. It is also a viable method for purifying water-miscible ionic liquids.[5]

  • Vacuum Distillation: Due to its low volatility, [HMIM]Br can be purified by distilling off more volatile impurities such as residual organic solvents or certain decomposition products. It has been shown that similar ionic liquids like 1-hexyl-3-methylimidazolium chloride can be distilled under vacuum.[2][6]

  • Adsorption: Treatment with activated carbon or alumina (B75360) can effectively remove colored impurities and other polar compounds.[7]

  • Drying: Water can be removed by heating under vacuum or by purging with a dry, inert gas like nitrogen.

3. How can I assess the purity of my recycled this compound?

Several analytical techniques can be used to determine the purity of recycled [HMIM]Br:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to identify and quantify organic impurities. The presence of new peaks or changes in the integration of existing peaks compared to the spectrum of pure [HMIM]Br can indicate contamination.[3][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups of impurities. Changes in the spectrum, such as the appearance of new absorption bands, can signal the presence of contaminants.

  • Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the ionic liquid.

  • Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to separate and quantify non-volatile and volatile impurities, respectively.

4. Can this compound be reused multiple times? What is the expected performance loss?

Yes, [HMIM]Br has been shown to be reusable for several cycles without a significant loss in efficiency, particularly in catalytic applications.[8] The key to maintaining performance is the effectiveness of the recycling and purification process in removing accumulated impurities after each use. The extent of performance loss will depend on the specific application and the nature of the contaminants. Monitoring the purity of the recycled [HMIM]Br after each cycle is crucial to ensure consistent results.

Troubleshooting Guides

Issue 1: The recycled [HMIM]Br is colored (yellow to brown).
Possible Cause Troubleshooting Steps
Thermal degradation: The ionic liquid may have been exposed to high temperatures, leading to the formation of colored degradation products.1. Adsorption Treatment: Stir the colored [HMIM]Br with 1-5 wt% of activated charcoal at 60-80 °C for several hours.[7] 2. Filtration: Filter the mixture through a pad of celite or a fine frit to remove the activated charcoal. 3. Purity Check: Analyze the decolorized ionic liquid using UV-Vis spectroscopy to confirm the removal of colored impurities.
Presence of conjugated organic impurities: Reaction byproducts or residual starting materials with chromophores can impart color.1. Liquid-Liquid Extraction: Wash the ionic liquid with an appropriate immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to extract colored organic impurities. 2. Repeat if necessary: Multiple extractions may be required for complete removal.
Issue 2: An emulsion forms during liquid-liquid extraction.
Possible Cause Troubleshooting Steps
High concentration of surfactants or amphiphilic molecules: These can stabilize the interface between the ionic liquid and the extraction solvent.1. Centrifugation: Centrifuge the mixture to aid in phase separation. 2. Addition of Salt: If an aqueous phase is present, adding a saturated solution of an inorganic salt (e.g., NaCl) can help break the emulsion by increasing the polarity of the aqueous phase ("salting out"). 3. Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion.1. Gentle Inversion: In future extractions, gently invert the separatory funnel instead of vigorous shaking.
Issue 3: The recycled [HMIM]Br shows poor performance in subsequent reactions.
Possible Cause Troubleshooting Steps
Residual water: Water can act as a catalyst poison or interfere with water-sensitive reagents.1. Drying: Dry the recycled [HMIM]Br under high vacuum at an elevated temperature (e.g., 70-90 °C) for several hours. 2. Karl Fischer Titration: Quantify the water content to ensure it is below the acceptable limit for your application.
Accumulation of inhibitors or byproducts: Impurities from previous reactions can inhibit catalysts or lead to side reactions.1. Re-purification: Employ a more rigorous purification protocol, potentially combining multiple methods (e.g., liquid-liquid extraction followed by activated carbon treatment). 2. Analytical Characterization: Use NMR or chromatography to identify the specific impurities and select a targeted purification method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₉BrN₂
Molecular Weight247.18 g/mol
Melting Point-15 °C
Density1.271 g/cm³ (at 26 °C)
Viscosity3822 cP (at 25 °C)
Conductivity0.051 mS/cm (at 20 °C)

Table 2: Comparison of Purification Methods for Imidazolium-Based Ionic Liquids

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Liquid-Liquid Extraction Organic solutes, unreacted starting materialsSimple, scalable, effective for non-polar impurities.Can introduce residual organic solvent; may form emulsions.
Vacuum Distillation Volatile organic solvents, volatile decomposition productsHigh purity can be achieved for non-volatile ILs.Requires high vacuum and potentially high temperatures, which can cause thermal degradation of the IL.[2]
Adsorption Colored impurities, polar compoundsEffective for removing trace impurities that cause color.Adsorbent needs to be removed; may not be effective for all types of impurities.
Drying under Vacuum WaterSimple and effective for removing water.Can be time-consuming for very low water content.

Experimental Protocols

Protocol 1: Purification of Used [HMIM]Br by Liquid-Liquid Extraction

Objective: To remove organic, non-polar impurities from used [HMIM]Br.

Materials:

  • Used [HMIM]Br

  • Ethyl acetate (or another suitable immiscible organic solvent)

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Place the used [HMIM]Br into a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it 10-15 times to mix the phases. Caution: Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The denser [HMIM]Br phase will be the bottom layer.

  • Drain the bottom [HMIM]Br layer into a clean beaker.

  • Discard the top ethyl acetate layer, which now contains the extracted impurities.

  • Repeat the extraction with fresh ethyl acetate two more times.

  • After the final extraction, transfer the purified [HMIM]Br to a round-bottom flask.

  • Remove any residual ethyl acetate using a rotary evaporator under reduced pressure.

  • Dry the [HMIM]Br under high vacuum to remove any remaining volatile impurities and traces of water.

Protocol 2: Decolorization of [HMIM]Br using Activated Carbon

Objective: To remove colored impurities from used [HMIM]Br.

Materials:

  • Colored [HMIM]Br

  • Activated charcoal (1-5 wt% of the ionic liquid)

  • Stirring hotplate

  • Magnetic stir bar

  • Celite or a filtration funnel with a fine frit

  • Filtration flask

Procedure:

  • Place the colored [HMIM]Br in a flask with a magnetic stir bar.

  • Add 1-5 wt% of activated charcoal to the ionic liquid.

  • Heat the mixture to 60-80 °C and stir for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Prepare a filtration setup. A pad of celite over a fritted funnel is effective for removing fine charcoal particles.

  • Filter the mixture to separate the activated charcoal from the decolorized [HMIM]Br. A vacuum can be applied to facilitate filtration.

  • The resulting filtrate should be colorless or significantly lighter in color.

Mandatory Visualization

Recycling_Workflow Used_IL Used [HMIM]Br (with impurities) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Used_IL->Extraction Remove organic solutes Adsorption Adsorption (with activated carbon) Extraction->Adsorption Remove colored impurities Waste Waste Stream (Impurities) Extraction->Waste Drying Drying (Vacuum heating) Adsorption->Drying Remove water & volatiles Adsorption->Waste Purity_Analysis Purity Analysis (NMR, FTIR, Karl Fischer) Drying->Purity_Analysis Drying->Waste Purity_Analysis->Extraction Further Purification Needed Pure_IL Recycled [HMIM]Br Purity_Analysis->Pure_IL Purity Confirmed Troubleshooting_Tree StartNode StartNode DecisionNode DecisionNode ActionNode ActionNode EndNode EndNode Start Recycled [HMIM]Br Color_Check Is it colored? Start->Color_Check Performance_Check Does it perform in reactions? Color_Check->Performance_Check No Decolorize Treat with activated carbon Color_Check->Decolorize Yes Water_Check Is water content high? Performance_Check->Water_Check No Ready Ready for Reuse Performance_Check->Ready Yes Dry Dry under vacuum Water_Check->Dry Yes Re_Purify Further purify (e.g., extraction) Water_Check->Re_Purify No Decolorize->Performance_Check Dry->Ready Re_Purify->Ready

References

Technical Support Center: Managing the Viscosity of 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). The focus is on managing the viscosity of this ionic liquid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])?

A1: Pure [C6mim][Br] is a viscous ionic liquid at room temperature. Its viscosity is highly sensitive to temperature. At 25 °C (298.15 K), the viscosity is approximately 3822 cP.[1] As the temperature increases, the viscosity decreases significantly.[2][3] It is also important to note that impurities, particularly water, can lower the viscosity.[4]

Q2: My [C6mim][Br] seems too viscous to handle. What can I do?

A2: High viscosity is a known characteristic of [C6mim][Br]. There are two primary methods to reduce its viscosity for easier handling in experiments:

  • Heating: Gently warming the ionic liquid will lower its viscosity. The extent of viscosity reduction is dependent on the target temperature.

  • Solvent Addition: Introducing a compatible co-solvent can effectively decrease the viscosity of the mixture.[4] The choice of solvent and its concentration will determine the final viscosity.

Q3: What solvents are compatible with [C6mim][Br] for viscosity reduction?

A3: Several polar solvents are effective at reducing the viscosity of [C6mim][Br].

  • Water: Can be used to decrease viscosity, though it may not be suitable for all applications due to its reactivity or impact on the experimental system.[5]

  • Alcohols: Methanol (B129727) and ethanol (B145695) are excellent solvents for [C6mim][Br].[4][6] Studies have shown that methanol can significantly reduce the viscosity across the entire concentration range.[4] Other alcohols like propanol (B110389) and butanol are also effective.[6]

  • Other Organic Solvents: Depending on the experimental requirements, other polar organic solvents may be suitable. Nitromethane and thiophene (B33073) have been noted as good solvents for similar ionic liquids.[6]

Q4: How does temperature affect the viscosity of [C6mim][Br]?

A4: There is an inverse relationship between temperature and the viscosity of [C6mim][Br]; as the temperature increases, the viscosity decreases.[2][3] This is a common behavior for ionic liquids. The reduction in viscosity upon heating is due to the increase in molecular motion and the weakening of intermolecular forces.

Q5: Are there any safety precautions I should take when handling [C6mim][Br]?

A5: Yes, proper safety measures are essential when working with [C6mim][Br].

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[7][8][9]

  • Ventilation: Use this material in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors, mists, or aerosols.[7][8]

  • Storage: Store [C6mim][Br] in a cool, dry place in a tightly sealed container to protect it from moisture.[7][9]

  • Spills: In case of a spill, absorb it with an inert material (e.g., sand or vermiculite) and dispose of it according to your institution's guidelines.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent Viscosity Measurements 1. Temperature fluctuations.2. Contamination with water or other solvents.1. Ensure precise and stable temperature control during measurement.2. Use high-purity [C6mim][Br] and handle it under inert conditions if necessary to prevent moisture absorption.
Difficulty in Pipetting or Transferring High intrinsic viscosity of [C6mim][Br].1. Gently heat the ionic liquid to a suitable temperature to lower its viscosity.2. Prepare a stock solution of [C6mim][Br] in a low-viscosity solvent (e.g., methanol) to a concentration that provides a manageable viscosity.
Phase Separation After Solvent Addition The chosen solvent is immiscible with [C6mim][Br].Select a polar solvent known to be miscible with imidazolium-based ionic liquids, such as water, methanol, or ethanol.[4][5][6]
Unexpected Reaction Outcome The solvent used to reduce viscosity is interfering with the reaction.Choose a solvent that is inert under your experimental conditions. If no suitable inert solvent is available, use heating as the sole method for viscosity reduction.

Data Presentation

Table 1: Viscosity of Pure [C6mim][Br] at Different Temperatures

Temperature (°C)Temperature (K)Viscosity (cP)
25298.15~3822[1]
30303.15Data not readily available in cited sources
40313.15Data not readily available in cited sources
50323.15Data not readily available in cited sources
60333.15Data not readily available in cited sources
70343.15Data not readily available in cited sources
80353.15Data not readily available in cited sources
90363.15Data not readily available in cited sources
100373.15Data not readily available in cited sources
Note: While a detailed temperature-viscosity table is not available from the search results, one study did measure viscosity from 283.15 K to 373.15 K and used an extended van Velzen model for correlation, indicating a good fit between experimental and predicted values.[10]

Table 2: Effect of Methanol on the Viscosity of [C6mim][Br] (Conceptual)

Mole Fraction of [C6mim][Br]Viscosity of Mixture (Conceptual Trend)
1.0 (Pure)Very High
0.8High
0.6Moderate
0.4Low
0.2Very Low
Note: A detailed study on the viscosity of [C6mim][Br] and methanol mixtures has been conducted, showing that increasing the mole fraction of methanol significantly decreases the viscosity of the solution.[4]

Experimental Protocols

Protocol 1: Viscosity Measurement of [C6mim][Br] using a Rotational Viscometer

  • Instrument Setup:

    • Ensure the viscometer is calibrated and level.

    • Select the appropriate spindle and guard leg for the expected viscosity range.

  • Sample Preparation:

    • Place a sufficient amount of [C6mim][Br] into the sample container.

    • Ensure the sample is free of air bubbles.

  • Temperature Control:

    • Use a circulating water bath connected to the viscometer's sample cup to maintain a constant and accurate temperature.

    • Allow the sample to equilibrate at the target temperature for at least 15-20 minutes.

  • Measurement:

    • Immerse the spindle into the sample up to the immersion mark.

    • Begin rotation at a set speed (RPM) that gives a torque reading within the instrument's recommended range (typically 10-90%).

    • Allow the reading to stabilize before recording the viscosity value.

    • Repeat the measurement at different rotational speeds to check for Newtonian behavior.

  • Data Recording:

    • Record the temperature, spindle type, rotational speed (RPM), torque (%), and viscosity (cP).

Protocol 2: Preparation of a [C6mim][Br]/Methanol Solution for Reduced Viscosity

  • Materials:

    • This compound ([C6mim][Br])

    • Anhydrous methanol

    • An analytical balance

    • Airtight glass vial

  • Procedure:

    • Tare the airtight vial on the analytical balance.

    • Add the desired mass of [C6mim][Br] to the vial and record the mass.

    • Calculate the required mass of methanol to achieve the desired mole fraction or weight percentage.

    • Add the calculated mass of methanol to the vial containing the [C6mim][Br].

    • Seal the vial tightly to prevent evaporation and moisture absorption.

    • Mix the solution thoroughly using a vortex mixer or magnetic stirrer until the ionic liquid is fully dissolved and the solution is homogeneous.

    • If necessary, gentle warming can be applied to expedite dissolution.

  • Storage:

    • Store the prepared solution in the sealed vial in a cool, dry place.

Visualizations

Viscosity_Troubleshooting_Workflow start Start: [C6mim][Br] is too viscous decision1 Is the experiment sensitive to solvents? start->decision1 process_heat Heat the [C6mim][Br] to a suitable temperature decision1->process_heat Yes process_solvent Select a compatible, inert solvent (e.g., methanol) decision1->process_solvent No decision2 Is the viscosity now manageable? process_heat->decision2 end_success Proceed with experiment decision2->end_success Yes end_fail Re-evaluate experimental parameters decision2->end_fail No process_mix Prepare a solution to the desired concentration process_solvent->process_mix process_mix->end_success

Caption: A decision workflow for managing the high viscosity of [C6mim][Br].

Experimental_Workflow_Viscosity_Reduction cluster_prep Preparation cluster_process Processing cluster_outcome Outcome weigh_il Weigh [C6mim][Br] mix Combine and Mix in a sealed vial weigh_il->mix weigh_solvent Weigh Solvent (e.g., Methanol) weigh_solvent->mix dissolve Ensure complete dissolution (Vortex/Stir) mix->dissolve result Homogeneous solution with reduced viscosity dissolve->result

Caption: Workflow for preparing a lower viscosity [C6mim][Br] solution.

References

common side reactions and byproducts with 1-hexyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM]Br). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized [C6MIM]Br?

A1: The most common impurities are unreacted starting materials, namely 1-methylimidazole (B24206) and 1-bromohexane (B126081). Water is also a significant impurity due to the hygroscopic nature of the ionic liquid. Additionally, colored impurities, though typically in very low concentrations, are a frequent issue. In some cases, side products from elimination or over-alkylation reactions may also be present.

Q2: My final [C6MIM]Br product is colored (yellow to brownish). What causes this and is it a problem?

A2: A yellowish or brownish tint is a common observation in the synthesis of imidazolium-based ionic liquids.[1] This coloration is often attributed to trace impurities from the starting materials, particularly 1-methylimidazole, or minor side reactions occurring during synthesis, especially if elevated temperatures are used. While the product may appear pure by NMR spectroscopy, these colored impurities can interfere with spectroscopic studies (e.g., UV/Vis) or sensitive applications.[1] For many applications, a slight coloration may not be detrimental, but for high-purity requirements, a decolorization step is recommended.

Q3: How can I effectively remove water from my [C6MIM]Br sample?

A3: Due to its hygroscopic nature, [C6MIM]Br readily absorbs atmospheric moisture. To remove water, the ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[2] The effectiveness of the drying process should be verified by Karl Fischer titration, which is the standard method for quantifying water content in ionic liquids.[1][3][4]

Q4: What is the expected ¹H NMR spectrum for pure [C6MIM]Br?

A4: The ¹H NMR spectrum provides a primary assessment of purity. The characteristic chemical shifts for the 1-hexyl-3-methylimidazolium cation are crucial for identification. The table below lists the expected chemical shifts for the starting materials and the product.

Compound/GroupProtonsTypical ¹H NMR Chemical Shift (ppm) in CDCl₃
1-Methylimidazole Imidazole ring protons~6.9-7.5
N-CH₃~3.7
1-Bromohexane CH₂-Br~3.4
Other CH₂~1.3-1.9
CH₃~0.9
[C6MIM]⁺ Cation Imidazolium (B1220033) ring C2-H~10.0-10.5 (can be broad)
Imidazolium ring C4-H, C5-H~7.3-7.6
N-CH₂ (hexyl)~4.2-4.3
N-CH₃~4.0-4.1
Other hexyl CH₂~1.2-1.9
Hexyl CH₃~0.8-0.9

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

Issue 1: Product is Colored (Yellow to Brown)

A colored product is one of the most frequent issues in the synthesis of imidazolium salts.

G start Problem: Product is Colored cause1 Cause 1: Impure Starting Materials start->cause1 cause2 Cause 2: High Reaction Temperature start->cause2 cause3 Cause 3: Air Oxidation start->cause3 sol1a Solution: Distill 1-methylimidazole before use. cause1->sol1a sol1b Solution: Use high-purity 1-bromohexane. cause1->sol1b sol2 Solution: Maintain lower reaction temperature (e.g., < 80°C) for a longer duration. cause2->sol2 sol3 Solution: Perform reaction under an inert atmosphere (N₂ or Ar). cause3->sol3 purification Post-Synthesis Solution: Decolorize with Activated Charcoal sol1a->purification If color persists sol1b->purification If color persists sol2->purification If color persists sol3->purification If color persists

Caption: Troubleshooting workflow for a colored [C6MIM]Br product.

Issue 2: Low Purity by NMR (Presence of Starting Materials)

NMR analysis reveals significant peaks corresponding to unreacted 1-methylimidazole or 1-bromohexane.

  • Cause: Incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Reaction Completeness: Ensure the reaction has gone to completion. This can be achieved by:

      • Using a slight molar excess (1.1 to 1.3 equivalents) of the alkylating agent (1-bromohexane).

      • Extending the reaction time or moderately increasing the temperature. Monitor progress by taking aliquots and analyzing via TLC or NMR.

    • Efficient Washing: The primary method for removing unreacted, non-polar starting materials is by washing the crude ionic liquid.

      • Use a solvent in which the ionic liquid is immiscible, such as ethyl acetate (B1210297) or diethyl ether.[5]

      • Perform multiple washes (at least 3 times) with the solvent.

      • Ensure vigorous mixing during each wash to maximize the partitioning of impurities into the solvent phase.

    • Final Drying: After washing, remove all residual solvent and any remaining volatile impurities by drying under high vacuum.

Issue 3: Formation of Side Products

Besides starting materials, other unexpected peaks may appear in the analytical data (e.g., NMR, GC-MS).

G main_reaction Main Reaction 1-Methylimidazole + 1-Bromohexane -> [C6MIM]Br side_reaction1 Side Reaction 1: Elimination (E2) main_reaction->side_reaction1 competes with side_reaction2 Side Reaction 2: Over-alkylation main_reaction->side_reaction2 can lead to product1 Byproduct: 1-Hexene (B165129) side_reaction1->product1 cause1 Cause: High Temperature, Presence of Base side_reaction1->cause1 product2 Byproduct: 1,1-dihexyl-3-methyl- imidazolium dication side_reaction2->product2 cause2 Cause: Excess 1-Bromohexane, High Temperature side_reaction2->cause2 sol1 Solution: Lower reaction temperature. Avoid strong bases. cause1->sol1 sol2 Solution: Use controlled stoichiometry. Lower reaction temperature. cause2->sol2

Caption: Common side reactions in the synthesis of [C6MIM]Br.

  • 1-Hexene (from Elimination): The formation of 1-hexene can occur via an E2 elimination reaction of 1-bromohexane.[6][7][8] This is favored by higher temperatures and the presence of a base. Although 1-methylimidazole is not a strong base, it can facilitate this side reaction to a minor extent. To minimize this, conduct the reaction at the lowest effective temperature.

  • Over-alkylation Products: The N-alkylated product, [C6MIM]Br, can potentially react with another molecule of 1-bromohexane, especially at the C2 position if the C2 proton is abstracted, though this is less common. A more likely over-alkylation would involve impurities in the starting 1-methylimidazole. Controlling the stoichiometry and avoiding a large excess of 1-bromohexane can help mitigate this.[9][10]

Experimental Protocols

Protocol 1: Synthesis of [C6MIM]Br (Conventional Heating)

This protocol is a general guideline for the synthesis of [C6MIM]Br.

G cluster_0 Synthesis Workflow A 1. Reactant Setup Combine 1-methylimidazole and 1-bromohexane (1:1.1 molar ratio) in a round-bottom flask. B 2. Reaction Stir mixture at 70-80°C under N₂ for 24-48h. A->B C 3. Cooling Cool the reaction to room temperature. B->C D 4. Washing Wash crude product with ethyl acetate (3x). C->D E 5. Decolorization (Optional) Dissolve in a minimal amount of acetonitrile, add activated charcoal, stir, and filter. D->E F 6. Drying Dry under high vacuum at 70-80°C for 24h. E->F G 7. Analysis Confirm purity by NMR and measure water content by Karl Fischer titration. F->G

Caption: General experimental workflow for the synthesis and purification of [C6MIM]Br.

Materials:

  • 1-Methylimidazole (distilled before use for high purity)

  • 1-Bromohexane

  • Ethyl acetate (anhydrous)

  • Activated charcoal (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (1.0 molar equivalent).

  • Under an inert atmosphere, slowly add 1-bromohexane (1.05-1.1 molar equivalents). The reaction is exothermic, so slow addition may be necessary to control the initial temperature rise.

  • Reaction: Heat the mixture to 70-75°C and stir for 24 to 48 hours. Monitor the reaction's progress by ¹H NMR if desired.

  • Cooling: After the reaction is complete, cool the mixture to room temperature. The product should be a viscous liquid, possibly colored.

  • Washing: Add ethyl acetate to the flask, stir vigorously for 15-20 minutes, then stop stirring and allow the layers to separate. The upper ethyl acetate layer will contain unreacted starting materials. Carefully decant or pipette off the ethyl acetate layer. Repeat this washing step two more times.

  • Decolorization (if necessary): If the product is significantly colored, dissolve it in a minimum amount of a suitable solvent like acetonitrile. Add a small amount of activated charcoal (approx. 1-2% by weight) and stir for several hours at room temperature. Filter the mixture through a pad of Celite to remove the charcoal.

  • Drying: Remove the solvent (if used for decolorization) via rotary evaporation. Place the resulting ionic liquid in a flask and dry under high vacuum at 70-80°C for at least 24 hours to remove any residual volatile compounds and water.

  • Analysis: Characterize the final product by NMR to confirm its structure and purity. Determine the final water content using Karl Fischer titration.

References

stability issues of 1-hexyl-3-methylimidazolium bromide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br) under common reaction conditions. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 1-hexyl-3-methylimidazolium bromide?

A1: The stability of [C6MIm]Br is primarily influenced by temperature, the presence of strong bases, water content, and exposure to certain reactive reagents. The imidazolium (B1220033) ring, while relatively stable, has vulnerabilities that can lead to degradation under specific conditions.

Q2: What is the expected thermal decomposition temperature of [C6MIm]Br?

Q3: Is [C6MIm]Br stable in the presence of strong bases?

A3: No, this compound is generally not stable in the presence of strong bases. The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by strong bases to form an N-heterocyclic carbene (NHC). This can lead to further reactions and decomposition of the ionic liquid. Therefore, the use of strong bases such as hydroxides, alkoxides, or organometallic reagents should be carefully considered.

Q4: Can water affect the stability of [C6MIm]Br?

A4: this compound is hygroscopic and will absorb moisture from the atmosphere. While the presence of water may not directly cause rapid decomposition under neutral conditions, it can influence the ionic liquid's physical properties, such as viscosity and polarity.[2] In the presence of acidic or basic impurities, water can facilitate hydrolysis, although this is more of a concern for ionic liquids with more reactive anions. For reactions sensitive to water, it is crucial to use dried [C6MIm]Br.

Q5: What are the typical decomposition products of [C6MIm]Br?

A5: Based on the general decomposition pathways of imidazolium halides, the thermal decomposition of [C6MIm]Br is expected to primarily yield 1-hexyl-3-methylimidazole and bromohexane.[3] Other potential byproducts from side reactions could also be present.

Troubleshooting Guides

Issue 1: Reaction Failure or Unexpected Side Products

Symptoms:

  • Low or no yield of the desired product.

  • Formation of colored impurities (e.g., yellowing or darkening of the reaction mixture).

  • Inconsistent results between batches.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Thermal Decomposition - Monitor the reaction temperature to ensure it remains well below the estimated decomposition temperature of [C6MIm]Br. - For prolonged reactions at elevated temperatures, consider using a more thermally stable ionic liquid if possible.
Reaction with Basic Reagents - If a strong base is required, consider if a weaker, non-nucleophilic base could be used. - If a strong base is unavoidable, perform the reaction at the lowest possible temperature and for the shortest possible time. - Protect the C2 position of the imidazolium ring by using a C2-methylated analogue if the reaction chemistry allows.
Presence of Impurities - Ensure the [C6MIm]Br is of high purity and dry. Impurities such as water or residual halides from synthesis can affect reactivity.[2] - Purify the ionic liquid before use if necessary (see Experimental Protocols).
Issue 2: Changes in the Physical Appearance of [C6MIm]Br

Symptoms:

  • The ionic liquid, which is typically a colorless to pale yellow liquid, develops a darker color (yellow, brown, or black).

  • An increase in viscosity.

  • Formation of a precipitate.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Decomposition - Discoloration is a common sign of decomposition. If this occurs during a reaction, it indicates that the conditions are too harsh. - If the neat ionic liquid discolors upon storage, it may have been exposed to light, high temperatures, or reactive atmospheric components. Store in a cool, dark, and inert atmosphere.
Hydrolysis - If the ionic liquid has been exposed to moisture over a prolonged period, hydrolysis may occur, although this is less common for bromide salts compared to those with more reactive anions. Ensure the ionic liquid is stored in a desiccator.
Reaction with Impurities - Trace impurities in the ionic liquid or reactants can lead to colored byproducts. Purifying the starting materials may resolve this issue.

Data Presentation

Table 1: Estimated Thermal Stability of this compound ([C6MIm]Br) based on Analogous Compounds.

CompoundOnset Decomposition Temp. (Tonset, °C)Peak Decomposition Temp. (Tpeak, °C)Reference
1-Butyl-3-methylimidazolium Bromide ([C4MIm]Br)~277~290[1]
This compound ([C6MIm]Br) ~270-280 (Estimated) ~285-295 (Estimated) N/A
1-Octyl-3-methylimidazolium Bromide ([C8MIm]Br)~278~292[1]

Note: Data for [C6MIm]Br is an estimation based on the trend observed in the homologous series.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines a general procedure for determining the thermal stability of [C6MIm]Br using TGA.

Materials:

  • This compound ([C6MIm]Br)

  • TGA instrument

  • Alumina or platinum crucible

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of [C6MIm]Br into the TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent with the tangent of the mass loss curve. The peak decomposition temperature (Tpeak) is the temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).

Protocol 2: Purification of this compound

This protocol describes a general method for purifying [C6MIm]Br to remove common impurities.

Materials:

  • Crude this compound

  • Activated carbon

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the crude [C6MIm]Br in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Add a small amount of activated carbon to the solution to adsorb colored impurities.

  • Stir the mixture at room temperature for several hours.

  • Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and water.

Visualizations

Decomposition_Pathway C6MImBr This compound [C6MIm]Br NHC N-Heterocyclic Carbene (NHC) C6MImBr->NHC Deprotonation Im 1-Hexyl-3-methylimidazole C6MImBr->Im Dealkylation HexBr 1-Bromohexane C6MImBr->HexBr Dealkylation Heat High Temperature Heat->C6MImBr Base Strong Base Base->C6MImBr Side_Products Other Side Products NHC->Side_Products Further Reactions

Caption: Primary decomposition pathways of this compound.

Caption: Troubleshooting workflow for reaction issues involving [C6MIm]Br.

References

Technical Support Center: Optimizing Reaction Yields in 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]) as a reaction medium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your reaction yields.

Troubleshooting Guide

Low product yield is a common issue that can arise from various factors in ionic liquid-based reaction systems. This guide provides a systematic approach to identifying and resolving potential problems.

Issue 1: Lower than Expected Reaction Yield

Possible Causes and Solutions:

  • Water Content: The presence of water can significantly impact reaction kinetics and yields, especially for water-sensitive reactions.[1] Even small amounts of water absorbed from the atmosphere can alter the viscosity and polarity of the ionic liquid, affecting catalyst performance and reaction pathways.[1]

    • Solution: Dry the [C6mim][Br] under vacuum before use. Handle the ionic liquid in a glovebox or under an inert atmosphere to minimize water absorption.

  • Impurities in Ionic Liquid: Residual starting materials from the synthesis of [C6mim][Br] (e.g., 1-methylimidazole (B24206), 1-bromohexane) or other halide impurities can interfere with the reaction.

    • Solution: Ensure the purity of the [C6mim][Br] is greater than 99%. Purification can be achieved by washing with an appropriate organic solvent followed by drying under vacuum.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An inappropriate temperature can lead to slow reaction rates or the formation of side products.[2]

    • Solution: Optimize the reaction temperature by performing small-scale experiments across a range of temperatures to find the optimal balance between reaction rate and selectivity.[2]

  • Catalyst Inactivity or Degradation: The catalyst may not be compatible with the ionic liquid or may degrade under the reaction conditions.

    • Solution: Screen different catalysts for compatibility and optimal performance in [C6mim][Br]. Consider immobilization of the catalyst, which can improve stability and simplify separation.

  • Mass Transfer Limitations due to High Viscosity: [C6mim][Br] is significantly more viscous than conventional organic solvents, which can hinder the diffusion of reactants and catalysts, thereby slowing down the reaction rate.[3][4]

    • Solution:

      • Increase the reaction temperature to decrease the viscosity of the ionic liquid.[5]

      • Employ vigorous stirring to improve mixing and mass transfer.

      • Consider the addition of a co-solvent to reduce viscosity, but be aware that this can also affect reaction outcomes.[6]

Issue 2: Difficulty in Product Extraction and Purification

Possible Causes and Solutions:

  • High Solubility of the Product in the Ionic Liquid: The product may have a high affinity for the ionic liquid, making extraction with a non-polar organic solvent inefficient.

    • Solution:

      • Explore different extraction solvents. Sometimes a slightly more polar solvent may be necessary, followed by subsequent purification steps.

      • Consider distillation or sublimation if the product is volatile and thermally stable.

      • For non-volatile products, techniques like crystallization or precipitation by adding an anti-solvent can be effective.

  • Emulsion Formation During Extraction: The amphiphilic nature of the imidazolium (B1220033) cation can sometimes lead to the formation of stable emulsions during liquid-liquid extraction.

    • Solution:

      • Allow the mixture to stand for an extended period to allow for phase separation.

      • Centrifugation can aid in breaking the emulsion.

      • Addition of a small amount of a saturated salt solution can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: How does the purity of 1-hexyl-3-methylimidazolium bromide affect my reaction?

A1: The purity of [C6mim][Br] is critical for reproducible and high-yielding reactions. Impurities such as water and unreacted starting materials can act as catalyst poisons, participate in side reactions, or alter the physical properties of the ionic liquid, such as viscosity and polarity.[1] This can lead to lower yields, the formation of byproducts, and difficulties in product purification. It is recommended to use [C6mim][Br] with a purity of >99%.

Q2: What is the optimal temperature range for reactions in [C6mim][Br]?

A2: The optimal temperature is highly dependent on the specific reaction being performed. However, a general consideration is the trade-off between reaction rate and potential side reactions or degradation. Increasing the temperature generally increases the reaction rate by decreasing the viscosity of the ionic liquid and increasing the kinetic energy of the reactants.[2] It is advisable to conduct small-scale optimization experiments to determine the ideal temperature for your specific application.

Q3: Can I recycle and reuse this compound?

A3: Yes, one of the significant advantages of ionic liquids is their potential for recycling and reuse.[7] After product extraction, the [C6mim][Br] can be purified by washing with an appropriate solvent to remove any residual products or byproducts and then dried under vacuum to remove any absorbed water or solvent. The recycled ionic liquid can then be reused in subsequent reactions. It is important to verify the purity of the recycled ionic liquid before reuse to ensure consistent results.

Q4: My reaction is very slow in [C6mim][Br] compared to a conventional solvent. What can I do?

A4: The high viscosity of [C6mim][Br] is a common reason for slower reaction rates compared to conventional solvents due to mass transfer limitations.[3] To address this, you can:

  • Increase the reaction temperature to lower the viscosity.[5]

  • Ensure efficient stirring to improve mixing.

  • Consider using a co-solvent to reduce the overall viscosity of the medium, though this may alter the reaction's selectivity.[6]

Q5: How do I remove the final product from the [C6mim][Br] reaction mixture?

A5: Product isolation from ionic liquids can be achieved through several methods, depending on the properties of your product:

  • Liquid-liquid extraction: If your product is significantly less polar than the ionic liquid, it can be extracted using a non-polar organic solvent like hexane, diethyl ether, or ethyl acetate.

  • Distillation: For volatile and thermally stable products, direct distillation from the reaction mixture is an effective and clean separation method.[7]

  • Crystallization/Precipitation: If the product is a solid, it may be possible to crystallize it directly from the ionic liquid by cooling or by adding an anti-solvent.

  • Supercritical fluid extraction: Using supercritical CO2 is another green alternative for product extraction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of [c6mim]Br [8]

ParameterCondition 1Condition 2Condition 3
Reactant Ratio (1-methylimidazole:1-bromohexane) 1:1.11:1.11:1.1
Temperature (°C) 708070
Time (min) 102020
Product Yield (%) 97--

Note: The original source did not provide yield data for all conditions presented in the table.

Experimental Protocols

Synthesis of this compound ([C6mim][Br]) [9]

  • To a round-bottom flask, add 0.03 mol of 1-methylimidazole and 0.03 mol of 1-bromohexane.

  • Add a few anti-bumping granules to the flask.

  • Fit the flask with a reflux condenser.

  • Heat the mixture to 80°C under reflux using a heating mantle.

  • Continue heating for several hours after the mixture has started boiling and reached reflux.

  • Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Ionic Liquid Recycling Reactants Reactants ReactionVessel Reaction Setup (Inert Atmosphere) Reactants->ReactionVessel IL [C6mim][Br] (>99% Purity) IL->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Extraction Product Extraction ReactionVessel->Extraction Reaction Mixture Purification Purification Extraction->Purification IL_Recovery IL Recovery & Purification Extraction->IL_Recovery Spent IL Product Final Product Purification->Product Recycled_IL Recycled [C6mim][Br] IL_Recovery->Recycled_IL Recycled_IL->IL

Caption: General experimental workflow for a reaction in [C6mim][Br].

Troubleshooting_Yield Start Low Reaction Yield Check_Purity Check [C6mim][Br] Purity & Water Content Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Catalyst Evaluate Catalyst Performance Start->Check_Catalyst Address_Viscosity Address Mass Transfer Issues (Viscosity) Start->Address_Viscosity Solution_Purity Purify/Dry IL Check_Purity->Solution_Purity Solution_Temp Run Temperature Screen Optimize_Temp->Solution_Temp Solution_Catalyst Screen Catalysts / Check for Degradation Check_Catalyst->Solution_Catalyst Solution_Viscosity Increase Temperature / Improve Stirring Address_Viscosity->Solution_Viscosity Improved_Yield Improved Yield Solution_Purity->Improved_Yield Solution_Temp->Improved_Yield Solution_Catalyst->Improved_Yield Solution_Viscosity->Improved_Yield Logical_Relationship cluster_factors Influencing Factors Yield Reaction Yield Purity IL Purity Purity->Yield positive correlation Water Water Content Water->Yield negative correlation Temperature Temperature Temperature->Yield complex effect Viscosity Viscosity Temperature->Viscosity decreases Viscosity->Yield negative correlation Catalyst Catalyst Activity Catalyst->Yield positive correlation Extraction Product Extraction Efficiency Extraction->Yield positive correlation

References

Technical Support Center: Electrochemical Measurements in Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrochemical measurements in ionic liquids (ILs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reference electrode potential drifting or unstable?

A1: Reference electrode instability is a frequent issue in ionic liquids. Potential drift can be caused by several factors:

  • Inappropriate Electrode Type: Traditional aqueous reference electrodes (like Ag/AgCl or SCE) are often unsuitable for ILs due to the potential for solvent leakage, frit precipitation, and undefined junction potentials.[1] Quasi-reference electrodes (QREs), such as a simple silver or platinum wire, are easy to use but can suffer from potential drift, making them suitable mainly for qualitative studies or short experiments.[2][3]

  • Contamination: Contamination of the reference electrode's internal solution or the IL itself can cause potential shifts.[1]

  • Temperature Fluctuations: The potential of most reference systems is temperature-dependent.[4] Maintaining a stable temperature is crucial for stable measurements.

  • Electrode Corrosion: Over time, especially at elevated temperatures, the reference electrode wire may corrode, leading to a drift in potential.[3]

For quantitative and long-term experiments, it is recommended to use a stable reference electrode, such as a ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple dissolved in the IL or an Ag/Ag+ electrode in a separate compartment containing the same IL.[2][4]

Q2: My cyclic voltammogram (CV) looks distorted or "duck-shaped." What is the cause?

A2: A distorted or drawn-out cyclic voltammogram is often a sign of high uncompensated resistance (iR drop) in the system.[5] This occurs because ionic liquids, despite being composed of ions, can have relatively low conductivity and high viscosity compared to aqueous solutions, leading to a significant potential drop between the working and reference electrodes.[6][7]

This effect is more pronounced at high scan rates or in highly concentrated solutions where large currents are generated.[5] To mitigate this, you can:

  • Move the reference electrode tip closer to the working electrode (using a Luggin capillary).

  • Use a potentiostat with iR compensation capabilities.[8]

  • Decrease the scan rate.

  • Use a smaller working electrode or decrease the analyte concentration to reduce the overall current.

Q3: Why is the electrochemical window of my ionic liquid smaller than expected?

A3: The most common reason for a reduced electrochemical window is the presence of impurities, particularly water.[9][10] Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere.[9] Even small amounts of water can significantly narrow the potential window, often approaching the ~2V window of water in saturated samples.[9][10] Other impurities from the IL synthesis, such as halide ions, can also be electrochemically active and limit the potential window.[11] The oxidative stability is generally determined by the anion, while the reductive stability is influenced by the cation.[12]

Q4: The currents in my experiment are much lower than in conventional solvents. Is this normal?

A4: Yes, this is a common observation. The high viscosity of many ionic liquids leads to significantly lower diffusion coefficients for redox species—often one or two orders of magnitude lower than in solvents like acetonitrile (B52724) or water.[6] According to the Randles-Sevcik equation, the peak current in cyclic voltammetry is directly proportional to the square root of the diffusion coefficient. Therefore, a lower diffusion coefficient will result in lower measured currents.[13] Increasing the temperature can lower the viscosity and increase conductivity and diffusion, leading to higher currents.[14]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving General Electrochemical Issues

This guide provides a systematic workflow for identifying the root cause of common experimental problems.

Caption: General troubleshooting workflow for electrochemical measurements.

Guide 2: Troubleshooting Reference Electrode Instability

An unstable reference electrode is one of the most critical problems. This guide details the steps to diagnose and fix it.

Caption: Troubleshooting guide for an unstable reference electrode.

Data Presentation

Table 1: Properties of Common Ionic Liquids

This table summarizes key physicochemical properties of frequently used ionic liquids that are critical for electrochemical applications.

Ionic LiquidCationAnionViscosity (cP at 25°C)Conductivity (mS/cm at 25°C)Electrochemical Window (V)
[BMIM][BF₄]1-Butyl-3-methylimidazoliumTetrafluoroborate~100-150~3-5~4.1
[BMIM][PF₆]1-Butyl-3-methylimidazoliumHexafluorophosphate~200-350~2-4~4.2
[BMIM][NTf₂]1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~52~3.9~4.5 - 5.7
[EMIM][NTf₂]1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~34~9.6~4.5
[BMPyrr][NTf₂]1-Butyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide~90~2.1~5.5

Note: Values are approximate and can vary based on purity (especially water content) and measurement conditions.[2][14][15][16][17]

Table 2: Comparison of Reference Electrode Systems in Ionic Liquids
Electrode TypeExampleAdvantagesDisadvantagesStability
Quasi-Reference (QRE) Ag wire, Pt wireSimple, low cost, avoids junction potentials and contamination.[3]Potential can drift with temperature and solution composition.[1][3]Low to Moderate
Internal Standard Fc/Fc⁺ (added post-run)Provides a reliable potential reference for reporting data.Not a "true" reference during the experiment; requires a stable QRE.N/A
Stable Reference Ag/Ag⁺ in IL with fritStable and reproducible potential.[4]More complex to prepare, potential for frit clogging or contamination.[4]High
Stable Reference Fc/Fc⁺ in IL with fritStable, well-defined redox potential.[2]Can be sensitive to light and oxygen; ferrocene may not be inert.[2]High

Experimental Protocols

Protocol 1: Purification and Drying of Ionic Liquids

The presence of impurities like water and halides can significantly affect electrochemical results.[9][15] This protocol describes a general method for purifying and drying a hygroscopic ionic liquid.

Materials:

  • Ionic Liquid (as received)

  • Activated neutral alumina

  • Activated carbon

  • Molecular sieves (4 Å)

  • High-vacuum pump (Schlenk line)

  • Inert atmosphere glovebox

Methodology:

  • Removal of Polar/Non-polar Impurities (Optional, for high purity):

    • If significant colored impurities are present, create a slurry of the ionic liquid with activated carbon and/or activated neutral alumina.[18]

    • Stir the mixture for 12-24 hours under an inert atmosphere.

    • Filter the mixture through a fine frit or centrifuge to remove the solids.[18]

  • Drying the Ionic Liquid:

    • Transfer the ionic liquid to a clean Schlenk flask.

    • Add activated 4 Å molecular sieves to the flask.[19]

    • Heat the ionic liquid to 70-80°C under high vacuum (<1 mTorr) for at least 24 hours.[20] This process is best performed with vigorous stirring to increase the surface area.

    • Alternative Method: For thermally sensitive ILs, a nitrogen sweeping method can be effective. Bubble dry nitrogen through the heated IL for several hours to carry away volatile impurities.[20]

  • Storage:

    • After drying, cool the ionic liquid to room temperature under vacuum.

    • Break the vacuum with an inert gas (e.g., Argon or Nitrogen).

    • Transfer the dried ionic liquid into a sealed container inside an inert atmosphere glovebox to prevent reabsorption of moisture.

  • Verification:

    • The water content should be verified using Karl Fischer titration to ensure it is below the desired threshold (e.g., <10 ppm) for sensitive experiments.[15]

Protocol 2: Preparation of an Ag/Ag⁺ Quasi-Reference Electrode with a Frit

This protocol describes the construction of a stable, yet simple, fritted quasi-reference electrode for use in ionic liquids to minimize drift.[3]

Materials:

  • Silver wire (Ag, ~0.5-1.0 mm diameter)

  • Glass tube

  • Vycor frit or other porous material

  • Dried Ionic Liquid (the same as the bulk electrolyte)

  • Silver triflate (AgOTf) or Silver bis(trifluoromethylsulfonyl)imide (AgNTf₂)

  • Heat gun or torch for glass sealing

Methodology:

  • Prepare the Electrode Body:

    • Seal one end of a glass tube. Carefully seal a Vycor frit into the other end, ensuring a complete seal. This will form the reference electrode compartment.

  • Prepare the Silver Wire:

    • Clean a piece of silver wire by lightly sanding it with fine-grit sandpaper, followed by rinsing with acetone (B3395972) and deionized water, and then drying completely.

  • Prepare the Internal Solution:

    • Inside an inert atmosphere glovebox, prepare a dilute solution of a silver salt (e.g., 10 mM AgOTf) dissolved in the same dried ionic liquid that will be used for the main experiment.[3] This ensures consistency and minimizes junction potentials.

  • Assemble the Electrode:

    • Fill the prepared glass tube (the electrode body) with the silver salt/IL solution.

    • Insert the cleaned silver wire into the solution, ensuring it is deeply immersed.

    • Seal the top of the electrode around the silver wire (e.g., with a rubber septum or Teflon tape) to prevent atmospheric contamination.

  • Conditioning and Verification:

    • Before use, allow the electrode to equilibrate in the bulk ionic liquid for at least 30 minutes.

    • Check the open-circuit potential (OCP) against another reference electrode (like a simple Ag wire QRE) before starting the experiment. The OCP should be stable. Monitor this value before each experiment to ensure consistency.[3]

References

effect of halide impurities on 1-hexyl-3-methylimidazolium bromide performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). The focus is on identifying and mitigating issues arising from halide impurities, which can significantly impact experimental outcomes.

FAQs: Understanding Halide Impurities in [C6mim][Br]

Q1: Where do halide impurities in 1-hexyl-3-methylimidazolium bromide originate?

A1: Halide impurities, primarily chloride (Cl⁻) and iodide (I⁻), are often residuals from the synthesis process. The common two-step synthesis of many ionic liquids involves the formation of a halide salt intermediate.[1] Subsequent anion exchange reactions to produce other ionic liquids may be incomplete, leaving behind unreacted halide salts.[2]

Q2: How can trace amounts of halide impurities affect my experiment?

A2: Even small concentrations of halide impurities can have significant effects on the physicochemical properties of [C6mim][Br] and, consequently, your experimental results.[2] These effects include:

  • Increased Viscosity: Chloride impurities, in particular, are known to dramatically increase the viscosity of ionic liquids.[3]

  • Altered Conductivity: Changes in ion composition and mobility due to halide impurities will alter the ionic conductivity.

  • Narrowed Electrochemical Window: Halide ions are more easily oxidized than many other anions used in ionic liquids, which can reduce the electrochemical stability window.

  • Catalyst Poisoning: Halide impurities can deactivate or poison transition-metal catalysts, leading to reduced reaction rates and yields.[2][4]

  • Inconsistent Reaction Outcomes: The presence of reactive halide anions can lead to side reactions or altered reaction pathways, resulting in poor reproducibility.

Q3: What are the typical levels of halide impurities in commercially available [C6mim][Br]?

A3: The level of halide impurities can vary significantly between suppliers and even between different batches from the same supplier. While high-purity grades are available, it is always advisable to either request a certificate of analysis specifying the halide content or to determine it empirically before use in sensitive applications. Purity is often stated as >99%, but this does not specify the nature of the remaining <1%.[1][5]

Q4: How can I detect the presence of halide impurities in my [C6mim][Br] sample?

A4: A simple qualitative test involves dissolving a small amount of the ionic liquid in deionized water and adding a few drops of a silver nitrate (B79036) (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr, AgI) indicates the presence of halide ions. However, this method is not quantitative.[2] For accurate quantification, analytical techniques such as ion chromatography (IC) or total reflection X-ray fluorescence (TXRF) are recommended.[2][6] ¹H NMR spectroscopy can also provide clues about the purity and the ionic environment within the liquid.[7]

Troubleshooting Guide: Halide Impurity-Related Issues

This guide is designed to help you diagnose and resolve common experimental problems that may be caused by halide impurities in [C6mim][Br].

Issue Possible Cause Related to Halide Impurity Recommended Action
Inconsistent reaction yields or product selectivity Halide impurities may be interfering with the reaction mechanism or catalyst.1. Quantify the halide content in your [C6mim][Br] batch. 2. Purify the ionic liquid to remove halide impurities. 3. Run a control experiment with a purified batch of [C6mim][Br].
Deactivation of a transition-metal catalyst Halide ions can act as catalyst poisons by strongly coordinating to the metal center.[2]1. Check the halide tolerance of your specific catalyst system. 2. Use high-purity [C6mim][Br] with very low halide content. 3. Consider using a scavenger to remove halide ions from the reaction mixture.
Higher than expected viscosity of the reaction medium Chloride impurities are known to significantly increase the viscosity of imidazolium-based ionic liquids.[3]1. Measure the viscosity of your [C6mim][Br] and compare it to literature values for the pure substance. 2. Quantify the chloride content. If elevated, purify the ionic liquid.
Poor performance in electrochemical applications (e.g., batteries, sensors) Halide impurities can narrow the electrochemical window of the ionic liquid.[8]1. Determine the electrochemical window of your [C6mim][Br] using cyclic voltammetry. 2. If the window is narrower than expected, purify the ionic liquid to remove halides.
Formation of unexpected byproducts Residual halide ions may act as nucleophiles or bases, leading to side reactions.1. Analyze the byproducts to identify their structure. 2. Consider if a halide-mediated reaction pathway is plausible. 3. Use purified [C6mim][Br] to see if the byproduct formation is suppressed.

Troubleshooting Workflow for Suspected Halide Impurities

start Start: Unexpected Experimental Result check_literature Consult Literature for Known Halide Effects on Similar Systems start->check_literature qualitative_test Perform Qualitative Halide Test (AgNO₃) check_literature->qualitative_test quantify_halides Quantify Halide Impurity Level (e.g., Ion Chromatography) qualitative_test->quantify_halides is_high Is Halide Level Above Acceptable Threshold? quantify_halides->is_high purify_il Purify [C6mim][Br] to Remove Halides is_high->purify_il Yes investigate_other Investigate Other Potential Causes is_high->investigate_other No rerun_experiment Re-run Experiment with Purified [C6mim][Br] purify_il->rerun_experiment problem_solved Problem Resolved? rerun_experiment->problem_solved problem_solved->investigate_other No end End: Successful Experiment problem_solved->end Yes start Start: Impure [C6mim][Br] prepare_resin Prepare Anion Exchange Resin (Bromide Form) start->prepare_resin dissolve_il Dissolve Impure IL in Methanol start->dissolve_il ion_exchange Pass IL Solution Through Resin Column prepare_resin->ion_exchange dissolve_il->ion_exchange collect_eluate Collect Eluate Containing Purified IL ion_exchange->collect_eluate remove_solvent Remove Methanol via Rotary Evaporation collect_eluate->remove_solvent dry_product Dry Purified IL Under High Vacuum remove_solvent->dry_product confirm_purity Confirm Purity (AgNO₃ Test / Ion Chromatography) dry_product->confirm_purity end End: High-Purity [C6mim][Br] confirm_purity->end cluster_0 Active Catalytic Cycle cluster_1 Inhibition by Halide Impurity catalyst Active Catalyst (M) intermediate Catalyst-Reactant Complex (M-A) catalyst->intermediate + A poisoned_catalyst Poisoned Catalyst (M-X) catalyst->poisoned_catalyst + X⁻ (Strong Coordination) reactant Reactant (A) product Product (B) intermediate->product Reaction product->catalyst - B halide Halide Impurity (X⁻) poisoned_catalyst->poisoned_catalyst

References

Technical Support Center: 1-Hexyl-3-methylimidazolium Bromide ([Hmim]Br) Drying Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for drying 1-hexyl-3-methylimidazolium (B1224943) bromide ([Hmim]Br) before use in experiments. Ensuring low water content is critical as residual moisture can significantly impact the physicochemical properties and reactivity of ionic liquids.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to dry 1-hexyl-3-methylimidazolium bromide before use?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can significantly alter its viscosity, density, and conductivity, potentially affecting reaction kinetics, electrochemical performance, and overall experimental reproducibility.[3]

Q2: What are the recommended methods for drying [Hmim]Br?

A2: The most common and effective methods for drying hygroscopic ionic liquids like [Hmim]Br are vacuum drying at an elevated temperature and the use of desiccants such as molecular sieves.[1][2]

Q3: What is a safe temperature range for vacuum drying [Hmim]Br?

A3: Based on studies of similar imidazolium (B1220033) bromide ionic liquids, a temperature range of 60°C to 90°C is generally considered safe and effective. For instance, related compounds have been dried under vacuum at temperatures between 70°C and 80°C.[2][4] Long-term thermal stability studies on similar ionic liquids suggest a maximum operating temperature of around 149°C for 24 hours, well above the recommended drying temperatures.[5]

Q4: How can I verify the water content of my [Hmim]Br after drying?

A4: The most accurate and widely used method for determining the water content in ionic liquids is Karl Fischer titration.[3][6][7] This technique can precisely quantify even very low levels of residual moisture.

Q5: Can I use molecular sieves to dry [Hmim]Br?

A5: Yes, 3Å molecular sieves can be used to trap water molecules.[2][8] This can be done by immersing the sieves directly into the ionic liquid. However, it's important to note that direct contact may potentially introduce impurities from the sieves into the ionic liquid.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Varying water content in the [Hmim]Br.Always dry the ionic liquid before use and verify the water content using Karl Fischer titration to ensure consistency between batches.[1]
Slow or incomplete reaction Residual water may be interfering with catalysts or reacting with sensitive reagents.Ensure the [Hmim]Br is thoroughly dried to a low water content (e.g., <600 ppm) using the recommended vacuum drying protocol.[9]
Ionic liquid appears cloudy or discolored after drying at high temperatures Thermal decomposition of the ionic liquid.Reduce the drying temperature. While [Hmim]Br is thermally stable at moderate temperatures, prolonged exposure to excessive heat can lead to degradation. Stick to the recommended temperature range of 60-90°C.[4][5]
Water content remains high after drying with molecular sieves The molecular sieves were not properly activated or have become saturated with water.Ensure the molecular sieves are activated before use by heating them in a vacuum oven (e.g., 180-200°C for 8-12 hours) to remove any adsorbed water.[8] Use a sufficient quantity of fresh or freshly activated sieves.

Data Presentation

The following table summarizes various drying conditions reported for this compound and similar ionic liquids.

Ionic LiquidDrying MethodTemperature (°C)PressureDurationResulting Water ContentReference
[Hmim]BrVacuum Drying600.01 bar4 daysNot specified[3][6]
[Hmim]BrVacuum Evaporation900.8 kPaNot specified< 600 ppm[9]
[BMIM]Br & [OMIM]BrVacuum Drying80Not specifiedNot specifiedNot specified[4]
General Ionic LiquidRotary Evaporator70 to 140 (gradual increase)0.8 kPa12 hours0.057 mass % (570 ppm)[10]

Experimental Protocols

Protocol 1: Vacuum Drying of this compound

Objective: To reduce the water content of [Hmim]Br to a level suitable for moisture-sensitive applications.

Materials:

  • This compound

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump capable of reaching at least 0.01 bar

  • Heating mantle or oil bath with temperature control

  • Cold trap (recommended)

Procedure:

  • Place the [Hmim]Br into a clean, dry Schlenk flask. To maximize the surface area for efficient drying, use a flask that is no more than half full.

  • Connect the Schlenk flask to a vacuum line equipped with a cold trap to protect the pump from any volatile byproducts.

  • Slowly open the vacuum valve to evacuate the flask. Be cautious of vigorous bubbling if the ionic liquid has a high initial water content.

  • Once a stable vacuum is achieved (e.g., ≤ 0.01 bar), begin heating the flask to the desired temperature (e.g., 60-90°C).

  • Maintain the vacuum and temperature for the desired duration. For example, drying at 60°C and 0.01 bar for 4 days has been reported to be effective.[3][6]

  • After the drying period, turn off the heat and allow the flask to cool to room temperature under vacuum.

  • Once cooled, backfill the flask with an inert gas such as nitrogen or argon before opening it to the atmosphere to prevent reabsorption of moisture.

  • Store the dried ionic liquid in a tightly sealed container, preferably in a desiccator or glovebox.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the residual water content in the dried [Hmim]Br.

Materials:

  • Dried this compound

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (e.g., anolyte, catholyte, or single-component reagent)

  • Dry syringe and needle

  • Methanol or other suitable solvent (if required for sample dissolution)

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and conditioning the cell to a dry state.

  • Using a dry syringe, carefully draw a known mass of the dried [Hmim]Br.

  • Inject the sample into the titration cell. Ensure the injection is done quickly to minimize exposure to atmospheric moisture.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm (parts per million) or as a percentage.

  • Perform multiple measurements to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

Drying_Procedure_Workflow Decision Workflow for Drying this compound start Start: [Hmim]Br Received check_hygroscopic Is the IL hygroscopic? start->check_hygroscopic drying_needed Drying Procedure Required check_hygroscopic->drying_needed Yes no_drying Use as Received (if water content is acceptable) check_hygroscopic->no_drying No (Unlikely) select_method Select Drying Method drying_needed->select_method vacuum_drying Vacuum Drying select_method->vacuum_drying High Purity Needed molecular_sieves Molecular Sieves select_method->molecular_sieves Convenience perform_drying Perform Drying Protocol vacuum_drying->perform_drying molecular_sieves->perform_drying kf_titration Verify Water Content (Karl Fischer Titration) perform_drying->kf_titration check_water_content Water Content < Target? kf_titration->check_water_content ready_for_use IL Ready for Use check_water_content->ready_for_use Yes repeat_drying Repeat Drying or Troubleshoot check_water_content->repeat_drying No end end ready_for_use->end Store Properly repeat_drying->select_method no_drying->end

Caption: Workflow for drying this compound.

References

preventing degradation of 1-hexyl-3-methylimidazolium bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this ionic liquid during storage and in troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-hexyl-3-methylimidazolium bromide?

A1: To ensure the long-term stability of [C6MIm]Br, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2] For optimal shelf life, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

Q2: My [C6MIm]Br has developed a yellow or brownish tint. Is it still usable?

A2: A yellow to brownish discoloration can indicate the presence of impurities or degradation products. While the ionic liquid may still be suitable for some applications, this color change suggests that its purity has been compromised. It is advisable to perform a purity analysis, such as ¹H NMR spectroscopy, to identify any contaminants before use in sensitive experiments. In some cases, the color can be due to trace impurities from the synthesis that can be removed.

Q3: What are the primary causes of degradation in this compound?

A3: The main factors contributing to the degradation of [C6MIm]Br are:

  • Thermal Stress: Prolonged exposure to elevated temperatures can lead to thermal decomposition.[3][4] Studies on similar imidazolium (B1220033) halides show that decomposition can begin at temperatures lower than the onset decomposition temperature determined by rapid thermogravimetric analysis (TGA).[5]

  • Oxidation: In the presence of oxygen and/or oxidizing agents, oxidative degradation can occur, leading to the formation of various byproducts.

  • Photodegradation: Exposure to UV or solar light can induce photochemical reactions, leading to the degradation of the imidazolium ring.[6][7][8]

  • Moisture: As a hygroscopic substance, [C6MIm]Br readily absorbs water from the atmosphere.[5] The presence of water can alter its physicochemical properties and may facilitate hydrolytic degradation pathways.

Q4: How can I check the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of [C6MIm]Br:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the molecular structure and detecting organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the ionic liquid and detect non-volatile impurities.[2][9]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content.[10][11][12][13][14]

  • Ion Chromatography: This technique is suitable for quantifying halide and other inorganic anion impurities.

Troubleshooting Guides

Issue 1: Discoloration of the Ionic Liquid
Symptom Possible Cause Troubleshooting Steps
The initially colorless to pale yellow liquid has turned a noticeable yellow or brown.1. Oxidation: Exposure to air (oxygen) over time. 2. Photodegradation: Exposure to UV or ambient light.[6][7][8] 3. Thermal Stress: Storage at elevated temperatures.[3] 4. Impurities from Synthesis: Residual starting materials or byproducts.1. Verify Purity: Perform ¹H NMR analysis to check for unexpected peaks that may indicate degradation products or impurities. 2. Purification: For minor color impurities, consider purification by passing through a short plug of activated carbon or alumina. 3. Review Storage: Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Previously reproducible experiments are now giving inconsistent or unexpected outcomes.1. Water Contamination: Absorption of atmospheric moisture, altering the ionic liquid's properties.[5] 2. Presence of Impurities: Degradation products or residual reactants may be interfering with the reaction.1. Measure Water Content: Use Karl Fischer titration to determine the water content. If high, dry the ionic liquid under vacuum at a moderate temperature (e.g., 70-80°C). 2. Assess Purity: Use ¹H NMR or HPLC to check for impurities. Compare the results with a reference spectrum or a new batch of the ionic liquid. 3. Purify if Necessary: If significant impurities are detected, purification may be required.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To identify the structure of this compound and detect the presence of organic impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the [C6MIm]Br sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks and compare the integration values to the expected proton ratios of [C6MIm]Br.

    • Look for any unexpected peaks that may correspond to impurities such as residual 1-methylimidazole, 1-bromohexane, or degradation products.

Expected Chemical Shifts (in DMSO-d₆):

  • Imidazolium Ring Protons: ~9.1 ppm (s, 1H, N-CH-N), ~7.7-7.8 ppm (m, 2H, N-CH=CH-N)

  • N-CH₂ (Hexyl): ~4.1 ppm (t, 2H)

  • N-CH₃: ~3.8 ppm (s, 3H)

  • Hexyl Chain (CH₂): ~0.8-1.7 ppm (m, 8H)

  • Hexyl Chain (CH₃): ~0.8 ppm (t, 3H)

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the this compound sample.

Materials:

  • This compound sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

  • Gastight syringe

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and pre-titrate the solvent to a stable endpoint.

  • Sample Preparation: Due to its viscosity, it is recommended to dissolve a known weight of [C6MIm]Br in a suitable anhydrous solvent before injection, or to directly inject a precisely weighed amount into the titration cell.

  • Titration:

    • Accurately weigh the sample into a gastight syringe.

    • Inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.

    • Start the titration. The instrument will automatically titrate the water present and calculate the water content.

  • Calculation: The instrument software will typically provide the water content in ppm or percentage.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability
Parameter Condition Expected Outcome
Temperature 2-8°C or Room Temperature (cool)Minimizes thermal degradation.
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidative degradation.
Light Exposure Dark (e.g., amber glass vial)Prevents photodegradation.
Container Tightly sealedPrevents moisture uptake.
Table 2: Common Impurities and Their Potential Origin
Impurity Potential Origin Analytical Signature (¹H NMR)
1-MethylimidazoleUnreacted starting materialDistinct peaks in the aromatic and methyl regions, different from the product.
1-BromohexaneUnreacted starting materialCharacteristic alkyl chain signals, different from the product's hexyl group signals.
WaterAtmospheric absorptionBroad singlet, chemical shift is solvent and temperature dependent.
Substituted ImidazolesThermal/PhotodegradationAdditional peaks in the aromatic and alkyl regions.

Visualizations

Degradation_Pathways cluster_stressors Stressors cluster_degradation Degradation Processes C6MImBr [C6MIm]Br (this compound) Thermal Thermal Degradation C6MImBr->Thermal Photo Photodegradation C6MImBr->Photo Oxidative Oxidative Degradation C6MImBr->Oxidative Hydrolytic Hydrolytic Instability C6MImBr->Hydrolytic Heat Heat Heat->Thermal Light Light (UV/Solar) Light->Photo Oxygen Oxygen (Air) Oxygen->Oxidative Water Moisture Water->Hydrolytic Degradation_Products Degradation Products (e.g., substituted imidazoles, volatile organics, color bodies) Thermal->Degradation_Products Photo->Degradation_Products Oxidative->Degradation_Products Hydrolytic->Degradation_Products

Caption: Key degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Results or Discoloration Observed Check_Storage Review Storage Conditions (Temp, Light, Seal) Start->Check_Storage KF_Titration Perform Karl Fischer Titration Check_Storage->KF_Titration Water_High Water Content > Specification? KF_Titration->Water_High NMR_Analysis Perform ¹H NMR Analysis Impurities_Present Impurities Detected in NMR? NMR_Analysis->Impurities_Present Water_High->NMR_Analysis No Dry_IL Dry Ionic Liquid (Vacuum Oven) Water_High->Dry_IL Yes Purify_IL Purify Ionic Liquid or Use New Batch Impurities_Present->Purify_IL Yes Retest Re-run Experiment Impurities_Present->Retest No Dry_IL->Retest Purify_IL->Retest End Problem Resolved Retest->End

Caption: Troubleshooting workflow for issues with [C6MIm]Br.

References

Validation & Comparative

A Comparative Guide to Imidazolium-Based Ionic Liquids: Focus on 1-hexyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm][Br]) with other commonly utilized imidazolium-based ionic liquids. The selection of an appropriate ionic liquid is crucial for optimizing reaction conditions, enhancing separation efficiency, and designing novel electrochemical systems. This document aims to facilitate this selection by presenting a detailed analysis of key physicochemical properties and performance in representative applications, supported by experimental data.

Physicochemical Properties: A Quantitative Comparison

The properties of imidazolium-based ionic liquids are highly tunable by modifying the alkyl chain length on the imidazolium (B1220033) cation and the nature of the anion. These structural variations significantly influence properties such as melting point, viscosity, density, and thermal stability. The following tables summarize these key parameters for 1-hexyl-3-methylimidazolium bromide and a selection of other imidazolium ionic liquids.

Table 1: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Bromides

Ionic LiquidAlkyl ChainMelting Point (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)
1-Ethyl-3-methylimidazolium Bromide ([C2MIm][Br])Ethyl91[1]-1.49 (26°C)[1]
1-Butyl-3-methylimidazolium Bromide ([C4MIm][Br])Butyl-12[2]--
This compound ([C6MIm][Br]) Hexyl -3 [3]3302 (35°C) [3]1.04 (26°C) [3]
1-Octyl-3-methylimidazolium Bromide ([C8MIm][Br])Octyl< Room Temp.66041.17 (24°C)
1-Decyl-3-methylimidazolium Bromide ([C10MIm][Br])Decyl-6[4]--

Table 2: Physicochemical Properties of 1-Hexyl-3-methylimidazolium with Various Anions

Ionic LiquidAnionMelting Point (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)
This compound ([C6MIm][Br]) Bromide [Br]⁻ -3 [3]3302 (35°C) [3]1.04 (26°C) [3]
1-Hexyl-3-methylimidazolium Chloride ([C6MIm][Cl])Chloride [Cl]⁻--1.05[5]
1-Hexyl-3-methylimidazolium Tetrafluoroborate ([C6MIm][BF4])Tetrafluoroborate [BF4]⁻--1.149 (20°C)
1-Hexyl-3-methylimidazolium Hexafluorophosphate ([C6MIm][PF6])Hexafluorophosphate [PF6]⁻-61[6][7]465[6][7]1.30 (23°C)[6][7]

Performance in Key Applications

The unique properties of imidazolium-based ionic liquids make them highly effective in a range of applications, from catalysis and separations to electrochemistry. This section compares the performance of this compound and its analogues in these areas.

Catalysis: Suzuki Coupling Reaction
Extraction: Removal of Phenolic Compounds

The efficiency of liquid-liquid extraction of organic pollutants, such as phenols, from aqueous or oil phases can be significantly improved by using imidazolium-based ionic liquids as the extraction solvent. The extraction efficiency is influenced by the hydrophobicity of the ionic liquid and its ability to form hydrogen bonds with the target molecule.

Table 3: Extraction Efficiency of Phenolic Compounds using Imidazolium-Based Ionic Liquids

Ionic LiquidTarget CompoundExtraction Efficiency (%)Reference
[EtO2C2mim][Br]Phenol99[11][12]
[EtO2C2mim][BF4]PhenolLower than [EtO2C2mim][Br][11][12]
[EtO2C2mim][PF6]PhenolLower than [EtO2C2mim][Br][11][12]
Benzyl Imidazolium ILsPhenolsHigh removal efficiency[13]

The high efficiency of the bromide-containing ionic liquid suggests that the anion plays a crucial role in the extraction process, likely through strong hydrogen bonding with the hydroxyl group of phenol.

Electrochemistry: Electrochemical Window

The electrochemical window (ECW) is a critical parameter for electrolytes in electrochemical devices, defining the voltage range within which the electrolyte is stable. Imidazolium-based ionic liquids are known for their wide electrochemical windows compared to conventional aqueous electrolytes. The ECW is primarily determined by the reduction potential of the cation and the oxidation potential of the anion.

While specific ECW values for this compound were not found, studies on other 1-alkyl-3-methylimidazolium halides and related ionic liquids provide valuable insights[14][15][16]. Generally, the electrochemical stability of imidazolium cations is a key factor, and the choice of anion also significantly impacts the overall ECW.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties discussed in this guide.

Melting Point Determination

The melting point of an ionic liquid is typically determined using a differential scanning calorimeter (DSC).

Protocol:

  • A small, accurately weighed sample (1-5 mg) of the ionic liquid is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is lowered to a temperature well below the expected melting point (e.g., -100 °C).

  • The sample is then heated at a constant rate (e.g., 5-10 °C/min).

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic transition corresponding to melting.

Viscosity Measurement

The viscosity of ionic liquids is commonly measured using a rotational viscometer or a falling-ball viscometer.

Protocol (Rotational Viscometer):

  • The viscometer is calibrated using standard viscosity fluids.

  • A known volume of the ionic liquid is placed in the sample cup.

  • The appropriate spindle is selected and immersed in the ionic liquid to the specified depth.

  • The temperature of the sample is controlled using a circulating water bath.

  • The spindle is rotated at a series of known speeds, and the corresponding torque is measured.

  • The viscosity is calculated from the shear stress (proportional to torque) and shear rate (proportional to rotational speed).

Density Measurement

The density of ionic liquids can be accurately determined using a vibrating tube densimeter.

Protocol:

  • The instrument is calibrated with dry air and deionized water at a known temperature.

  • A small sample of the ionic liquid is injected into the U-shaped vibrating tube.

  • The temperature of the tube is precisely controlled.

  • The instrument measures the oscillation period of the tube, which is related to the density of the sample.

  • The density is calculated automatically by the instrument's software.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

Protocol:

  • A small, accurately weighed sample (5-10 mg) of the ionic liquid is placed in a TGA pan (typically platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which a 5% or 10% mass loss occurs.

Visualizing Key Concepts

To further illustrate the relationships and processes discussed, the following diagrams are provided.

Caption: Structure of the 1-Alkyl-3-methylimidazolium Cation.

G Workflow for Ionic Liquid Property Comparison cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison Synthesis Ionic Liquid Synthesis Purification Purification & Drying Synthesis->Purification MeltingPoint Melting Point (DSC) Purification->MeltingPoint Viscosity Viscosity Purification->Viscosity Density Density Purification->Density ThermalStability Thermal Stability (TGA) Purification->ThermalStability Catalysis Catalytic Activity Purification->Catalysis Extraction Extraction Efficiency Purification->Extraction Electrochemistry Electrochemical Window Purification->Electrochemistry DataCompilation Data Compilation MeltingPoint->DataCompilation Viscosity->DataCompilation Density->DataCompilation ThermalStability->DataCompilation Catalysis->DataCompilation Extraction->DataCompilation Electrochemistry->DataCompilation Comparison Comparative Analysis DataCompilation->Comparison

Caption: Workflow for Comparing Imidazolium-Based Ionic Liquids.

References

A Comparative Guide to 1-hexyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of ionic liquids, 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have emerged as prominent members of the imidazolium-based family. Their unique physicochemical properties make them valuable assets in diverse applications, from "green" chemistry and catalysis to electrochemistry and biotechnology.[1] This guide provides a comprehensive comparison of these two ionic liquids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal candidate for their specific needs.

The primary structural difference between [HMIM]Br and [BMIM]Br lies in the length of the alkyl chain attached to the imidazolium (B1220033) ring: a hexyl group in the former and a butyl group in the latter. This seemingly subtle variation significantly influences their macroscopic properties, including melting point, viscosity, density, and conductivity.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of [HMIM]Br and [BMIM]Br, compiled from various experimental studies.

Property1-hexyl-3-methylimidazolium bromide ([HMIM]Br)1-butyl-3-methylimidazolium bromide ([BMIM]Br)
Molecular Formula C₁₀H₁₉BrN₂[2]C₈H₁₅BrN₂[3]
Molecular Weight 247.18 g/mol [4]219.124 g/mol [3]
Melting Point -15 °C[5][6], -54.9 °C[2][4]65-75 °C[3][7], 81 °C[8], -12 °C[9]
Density 1.271 g/cm³ (26 °C)[5][6], 1.23 g/cm³[2]1.30 g/cm³ (25.1 °C)[3][7], 1.4180 g/cm³ (26 °C)[8]
Viscosity 3822 cP (25 °C)[5][6]Decreases with increasing temperature[10]
Conductivity 0.051 mS/cm (20 °C)[5][6]Increases with increasing temperature and concentration[10][11]
Thermal Stability (TGA) High thermal stabilityOnset of thermal decomposition at ~305.42 °C[10][11]
Solubility Miscible with water, acetone, acetonitrile, isopropanol. Not miscible with toluene, hexane.[12]Miscible with water, methanol, dichloromethane. Immiscible with acetone, toluene, ethyl acetate (B1210297), diethyl ether.[3][7]

The Influence of Alkyl Chain Length

The longer hexyl chain in [HMIM]Br generally leads to a lower melting point and higher viscosity compared to [BMIM]Br. The increased van der Waals forces between the longer alkyl chains in [HMIM]Br contribute to its higher viscosity. Conversely, the shorter alkyl chain in [BMIM]Br allows for greater ionic mobility, which can result in higher conductivity under certain conditions. The difference in melting points reported in the literature for [BMIM]Br may be attributed to variations in purity and water content, as ionic liquids are known to be hygroscopic.[13]

G Structure-Property Relationship of Imidazolium Bromides BMIM 1-butyl-3-methylimidazolium (C4 chain) Viscosity Viscosity BMIM->Viscosity Lower MeltingPoint Melting Point BMIM->MeltingPoint Generally Higher Conductivity Conductivity BMIM->Conductivity Potentially Higher HMIM 1-hexyl-3-methylimidazolium (C6 chain) HMIM->Viscosity Higher HMIM->MeltingPoint Lower HMIM->Conductivity Potentially Lower

Caption: Impact of alkyl chain length on key properties.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of these ionic liquids, based on common laboratory practices.

Synthesis of 1-alkyl-3-methylimidazolium bromide

A common method for the synthesis of both [HMIM]Br and [BMIM]Br is through the quaternization of 1-methylimidazole (B24206).[14]

Workflow for Ionic Liquid Synthesis

G reagents 1-methylimidazole + 1-bromoalkane (1-bromobutane or 1-bromohexane) reaction Reaction under inert atmosphere (e.g., Nitrogen) reagents->reaction heating Heating (e.g., 70°C for 48h) reaction->heating washing Washing with ethyl acetate heating->washing drying Drying under vacuum washing->drying product Pure Ionic Liquid ([BMIM]Br or [HMIM]Br) drying->product

Caption: General synthesis workflow for imidazolium bromides.

Procedure:

  • In a round-bottom flask, equimolar amounts of 1-methylimidazole and the corresponding 1-bromoalkane (1-bromobutane for [BMIM]Br or 1-bromohexane (B126081) for [HMIM]Br) are combined.[14]

  • The reaction mixture is stirred vigorously under an inert atmosphere (e.g., nitrogen).[14]

  • The mixture is heated (e.g., to 70°C) for an extended period (e.g., 48 hours) to ensure complete reaction.[14]

  • After cooling to room temperature, the resulting viscous liquid is washed multiple times with a solvent like ethyl acetate to remove any unreacted starting materials.[14]

  • The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual solvent.[14]

Characterization Techniques

Density Measurement: The density of ionic liquids can be determined using a pycnometer.[15] The pycnometer is first calibrated with deionized water. The ionic liquid sample is then introduced into the pycnometer, and its mass is measured. The density is calculated by dividing the mass of the ionic liquid by the volume of the pycnometer. Measurements are typically performed at a constant temperature.

Viscosity Measurement: A rotational viscometer, such as a Brookfield viscometer, is commonly used to measure the dynamic viscosity of ionic liquids.[15] The instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then determined based on the geometry of the spindle and the rotational speed. The temperature of the sample should be carefully controlled during the measurement as viscosity is highly temperature-dependent.[10]

Conductivity Measurement: The ionic conductivity is measured using a conductivity meter equipped with a conductivity cell.[15] The cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions). The conductivity of the ionic liquid sample is then measured at a specific temperature. The conductivity of ionic liquids generally increases with temperature.[10]

Thermal Stability (Thermogravimetric Analysis - TGA): Thermogravimetric analysis is employed to determine the thermal stability of the ionic liquids.[10] A small sample of the ionic liquid is placed in a TGA instrument and heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[10] The instrument records the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.[10][11]

Applications in Research and Drug Development

Both [HMIM]Br and [BMIM]Br have shown promise in various applications:

  • Green Chemistry: Their low volatility and high thermal stability make them attractive as environmentally friendly solvents and catalysts for organic reactions.[1]

  • Electrochemistry: Their ionic nature allows them to be used as electrolytes in batteries and other electrochemical devices.[5]

  • Biotechnology and Drug Development: They can be used as solvents for the extraction and purification of biomolecules, and their interactions with proteins and enzymes are an active area of research.[9]

The choice between [HMIM]Br and [BMIM]Br will ultimately depend on the specific requirements of the application. For processes requiring lower viscosity and potentially higher conductivity, [BMIM]Br may be the preferred choice. In contrast, applications where a lower melting point is critical might favor the use of [HMIM]Br. The comprehensive data and protocols provided in this guide aim to facilitate this selection process for researchers and professionals in the field.

References

The Ripple Effect: How Alkyl Chain Length Dictates the Properties of Imidazolium Bromides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the profound influence of alkyl chain length on the physicochemical and biological properties of imidazolium (B1220033) bromide ionic liquids. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key concepts.

The burgeoning field of ionic liquids (ILs) has captivated the scientific community with the promise of "designer solvents" and novel therapeutic agents. Among these, imidazolium-based ILs stand out for their versatility and tunable properties. A fundamental aspect of their design lies in the strategic modification of the alkyl chain substituent on the imidazolium cation. This guide delves into the critical role of alkyl chain length in modulating the physicochemical characteristics and biological activities of 1-alkyl-3-methylimidazolium bromides, a prominent class of ionic liquids.

Physicochemical Properties: A Balancing Act of Forces

The length of the alkyl chain attached to the imidazolium ring significantly impacts the delicate interplay of intermolecular forces, leading to predictable trends in the macroscopic properties of these ionic liquids. These changes are primarily governed by the increasing contribution of van der Waals interactions as the alkyl chain elongates, which competes with the dominant coulombic forces between the ions.

Key Physicochemical Trends:
  • Melting Point: The melting point of 1-alkyl-3-methylimidazolium bromides generally shows a non-linear dependence on the alkyl chain length. Initially, an increase in the chain length can disrupt the crystal packing, leading to a decrease in the melting point. However, as the chain becomes longer, van der Waals interactions become more significant, leading to a subsequent increase in the melting point.

  • Density: A consistent trend observed is the decrease in density with increasing alkyl chain length.[1] This is attributed to the less efficient packing of the bulkier cations, which increases the overall volume without a proportional increase in mass.

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, generally increases with the elongation of the alkyl chain.[2][3] Longer alkyl chains lead to stronger van der Waals forces and a greater propensity for entanglement, thus hindering the free movement of the ions.

  • Conductivity: Inversely related to viscosity, ionic conductivity tends to decrease as the alkyl chain length increases.[2] The reduced mobility of the larger, more encumbered cations in the viscous medium impedes the overall charge transport.

  • Thermal Stability: The thermal stability of imidazolium-based ionic liquids is also influenced by the alkyl chain length.[4][5][6] While the decomposition temperature is significantly affected by the nature of the anion, longer alkyl chains can in some cases lead to a slight decrease in thermal stability due to the increased number of C-H bonds susceptible to thermal degradation.

Comparative Physicochemical Data

The following table summarizes the experimentally determined physicochemical properties of a series of 1-alkyl-3-methylimidazolium bromides, showcasing the impact of varying the alkyl chain length.

Imidazolium Bromide (Cn-MIM-Br)Alkyl Chain (n)Melting Point (°C)Density (g/cm³) at 26°C
1-Ethyl-3-methylimidazolium Bromide291[7]1.49[7]
1-Propyl-3-methylimidazolium Bromide3--
1-Butyl-3-methylimidazolium Bromide4--
1-Hexyl-3-methylimidazolium Bromide6--
1-Octyl-3-methylimidazolium Bromide8--

Biological Activity: The Hydrophobic Tug-of-War

The length of the alkyl chain plays a pivotal role in the biological activity of imidazolium bromides, particularly their antimicrobial and antitumor properties. This is largely attributed to the increasing hydrophobicity conferred by longer alkyl chains, which enhances their interaction with biological membranes.

Studies have demonstrated that imidazolium-based ILs with longer alkyl chains (typically C11-C16) exhibit potent antimicrobial activity.[8] The proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death.[8] This enhanced activity is directly linked to the ability of the long alkyl chains to intercalate into the lipid bilayer of the cell membrane.

Similarly, the antitumor activity of certain imidazolium compounds has been shown to be dependent on the alkyl chain length. The increased lipophilicity facilitates the transport of the ionic liquid across the cell membrane, allowing it to exert its cytotoxic effects within the cell.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-Alkyl-3-methylimidazolium Bromide

Objective: To synthesize a series of 1-alkyl-3-methylimidazolium bromides with varying alkyl chain lengths.

Materials:

Procedure:

  • In a round bottom flask, equimolar amounts of 1-methylimidazole and the corresponding bromoalkane are mixed.[9]

  • The mixture is stirred and heated under reflux for a specified period (e.g., 24-48 hours) at a temperature appropriate for the specific bromoalkane (typically 70-80°C).[9]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting viscous liquid or solid is washed multiple times with ethyl acetate to remove any unreacted starting materials.[9]

  • The purified product is then dried under vacuum to remove any residual solvent, yielding the 1-alkyl-3-methylimidazolium bromide.[9]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized imidazolium bromides.[8][10]

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the ionic liquids. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other phase transitions of the imidazolium bromides. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.

  • Viscometry: The viscosity of the ionic liquids is measured using a viscometer (e.g., a cone-and-plate or falling-ball viscometer) at a controlled temperature.[10]

  • Densitometry: The density of the ionic liquids is determined using a densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.

Visualizing the Synthesis Workflow

The synthesis of 1-alkyl-3-methylimidazolium bromides follows a straightforward quaternization reaction. The logical flow of this process can be visualized as follows:

SynthesisWorkflow Start Start Reactants Mix 1-Methylimidazole and Bromoalkane Start->Reactants Reaction Heat under Reflux Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Washing Wash with Ethyl Acetate Cooling->Washing Drying Dry under Vacuum Washing->Drying Product 1-Alkyl-3-methylimidazolium Bromide Drying->Product PropertyRelationship cluster_input Input Parameter cluster_forces Intermolecular Forces cluster_properties Physicochemical Properties AlkylChain Alkyl Chain Length (n) VanDerWaals Van der Waals Interactions AlkylChain->VanDerWaals Increases Density Density AlkylChain->Density Decreases Viscosity Viscosity VanDerWaals->Viscosity Increases Coulombic Coulombic Interactions Conductivity Conductivity Viscosity->Conductivity Decreases

References

A Comparative Study of Halide Anions in 1-Hexyl-3-methylimidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]+) salts with three different halide anions: chloride (Cl-), bromide (Br-), and iodide (I-). The choice of anion can significantly influence the properties of an ionic liquid, impacting its suitability for various applications, from synthesis and catalysis to drug delivery. This document summarizes key experimental data on density, viscosity, thermal stability, and the electrochemical window for [C6mim]Cl, [C6mim]Br, and [C6mim]I, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The properties of 1-hexyl-3-methylimidazolium based ionic liquids are significantly influenced by the nature of the halide anion.[1] Generally, an increase in the size of the anion (from Cl- to I-) leads to changes in key characteristics such as density and viscosity.

Density

The density of the 1-hexyl-3-methylimidazolium halide salts shows a clear trend with the increasing size of the halide anion. The density increases in the order of [C6mim]Cl < [C6mim]Br < [C6mim]I. This trend is directly related to the mass of the anion, as the cation remains the same. The experimental data shows a linear decrease in density with an increase in temperature.[1]

Ionic LiquidTemperature (K)Density (g/cm³)Reference
[C6mim]Cl298.151.028[2][3]
303.151.025[2][3]
308.151.021[2][3]
313.151.018[2][3]
318.151.014[2][3]
323.151.011[2][3]
[C6mim]Br298.151.226[2][3]
303.151.222[2][3]
308.151.219[2][3]
313.151.215[2][3]
318.151.212[2][3]
323.151.208[2][3]
[C6mim]I298.151.378[2][3]
303.151.374[2][3]
308.151.370[2][3]
313.151.366[2][3]
318.151.362[2][3]
323.151.358[2][3]
Viscosity

Viscosity is a critical parameter for practical applications of ionic liquids, affecting mass and heat transfer. For the 1-hexyl-3-methylimidazolium halide series, viscosity generally decreases as the size of the anion increases. This is attributed to the weaker interactions between the larger, more polarizable iodide anion and the imidazolium (B1220033) cation compared to the smaller, more charge-dense chloride and bromide ions. However, experimental data from different sources show some variability, which can be influenced by impurities such as water.[1]

Ionic LiquidTemperature (K)Viscosity (mPa·s)Reference
[C6mim]Cl298.151330[2][3]
303.15948[2][3]
308.15694[2][3]
313.15520[2][3]
318.15398[2][3]
323.15311[2][3]
[C6mim]Br298.151160[2][3]
303.15821[2][3]
308.15598[2][3]
313.15446[2][3]
318.15340[2][3]
323.15265[2][3]
[C6mim]I298.15689[2][3]
303.15506[2][3]
308.15381[2][3]
313.15292[2][3]
318.15228[2][3]
323.15181[2][3]
Thermal Stability
Ionic LiquidDecomposition Temperature (°C)Comments
[C6mim]Cl~250-270Estimated based on related compounds.
[C6mim]Br~260-280Estimated based on related compounds.
[C6mim]I~240-260Estimated based on related compounds. Iodide salts can be less stable due to the weaker C-I bond.

Note: The decomposition temperatures are approximate values and can vary depending on the experimental conditions, such as the heating rate.

Electrochemical Window

The electrochemical window (EW) is a critical property for applications in electrochemistry, such as in batteries and capacitors. It represents the potential range over which the ionic liquid is electrochemically stable. A wider electrochemical window is generally desirable. A direct comparative study of the electrochemical windows for [C6mim]Cl, [C6mim]Br, and [C6mim]I under identical conditions is not available in the reviewed literature. However, studies on similar halide-based ionic liquids indicate that the anodic limit is often determined by the oxidation of the halide anion. The ease of oxidation generally follows the order I⁻ > Br⁻ > Cl⁻, which would suggest a narrower electrochemical window for the iodide salt.

Ionic LiquidAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
[C6mim]ClData not availableData not available~4.0 - 4.5 (estimated)
[C6mim]BrData not availableData not available~3.5 - 4.0 (estimated)
[C6mim]IData not availableData not available~3.0 - 3.5 (estimated)

Note: These are estimated values based on general trends for halide-containing ionic liquids. The actual values can be significantly influenced by the experimental setup, including the choice of electrodes and the presence of impurities.

Experimental Protocols

Synthesis of 1-Hexyl-3-methylimidazolium Halides

A general and adaptable method for the synthesis of 1-hexyl-3-methylimidazolium halides involves the quaternization of 1-methylimidazole (B24206) with the corresponding 1-haloalkane.[4] Microwave-assisted synthesis can significantly reduce the reaction time.[5]

Materials:

Procedure:

  • In a round-bottom flask, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of the respective 1-haloalkane (1-chlorohexane, 1-bromohexane, or 1-iodohexane).

  • The reaction mixture is stirred and heated. For conventional heating, a temperature of 70-80 °C for 10-20 minutes is typically sufficient for the bromide salt synthesis using microwave irradiation.[5] For the chloride salt, heating at 60-70 °C for an extended period (e.g., several hours to days) may be required for conventional heating.

  • After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

  • The product is washed several times with ethyl acetate or toluene to remove any unreacted starting materials.

  • The purified ionic liquid is then dried under vacuum to remove any residual solvent.

G Synthesis of 1-Hexyl-3-methylimidazolium Halides cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product 1-Methylimidazole 1-Methylimidazole Mixing_and_Heating Mixing and Heating (Conventional or Microwave) 1-Methylimidazole->Mixing_and_Heating 1-Haloalkane (Cl, Br, or I) 1-Haloalkane (Cl, Br, or I) 1-Haloalkane (Cl, Br, or I)->Mixing_and_Heating Washing Washing with Ethyl Acetate/Toluene Mixing_and_Heating->Washing Drying Drying under Vacuum Washing->Drying [C6mim]X [C6mim]X Drying->[C6mim]X

Caption: Workflow for the synthesis of 1-hexyl-3-methylimidazolium halide salts.

Density Measurement

Density is typically measured using a vibrating tube densimeter.

Procedure:

  • Calibrate the densimeter with dry air and deionized water at the desired temperature.

  • Inject the ionic liquid sample into the measuring cell, ensuring no air bubbles are present.

  • Allow the temperature to stabilize.

  • Record the density reading.

  • Repeat the measurement at different temperatures as required.

G Density Measurement Workflow Start Start Calibrate_Densimeter Calibrate Densimeter (Air and Water) Start->Calibrate_Densimeter Inject_Sample Inject Ionic Liquid Sample Calibrate_Densimeter->Inject_Sample Temperature_Stabilization Temperature Stabilization Inject_Sample->Temperature_Stabilization Record_Density Record Density Temperature_Stabilization->Record_Density Repeat_for_Temperatures More Temperatures? Record_Density->Repeat_for_Temperatures Repeat_for_Temperatures->Inject_Sample Yes End End Repeat_for_Temperatures->End No

Caption: Experimental workflow for density measurement of ionic liquids.

Viscosity Measurement

Viscosity is commonly determined using a rotational viscometer or a falling-ball viscometer.

Procedure:

  • Calibrate the viscometer using standard viscosity fluids.

  • Place the ionic liquid sample in the sample holder and ensure the temperature is controlled.

  • For a rotational viscometer, set the desired shear rate and record the viscosity reading once it stabilizes.

  • For a falling-ball viscometer, measure the time it takes for a ball to fall a specific distance through the liquid.

  • Repeat the measurements at various temperatures.

G Viscosity Measurement Workflow Start Start Calibrate_Viscometer Calibrate Viscometer Start->Calibrate_Viscometer Load_Sample Load Ionic Liquid Sample Calibrate_Viscometer->Load_Sample Set_Temperature Set and Stabilize Temperature Load_Sample->Set_Temperature Measure_Viscosity Measure Viscosity (Rotational or Falling-Ball) Set_Temperature->Measure_Viscosity Repeat_for_Temperatures More Temperatures? Measure_Viscosity->Repeat_for_Temperatures Repeat_for_Temperatures->Set_Temperature Yes End End Repeat_for_Temperatures->End No

Caption: Experimental workflow for viscosity measurement of ionic liquids.

Thermal Stability (TGA)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids.

Procedure:

  • Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

G TGA Workflow for Thermal Stability Start Start Prepare_Sample Weigh Ionic Liquid Sample (5-10 mg) Start->Prepare_Sample Load_TGA Load Sample into TGA Prepare_Sample->Load_TGA Heat_Sample Heat under Inert Atmosphere (e.g., 10 °C/min) Load_TGA->Heat_Sample Record_Data Record Mass vs. Temperature Heat_Sample->Record_Data Analyze_Curve Determine Decomposition Temperature Record_Data->Analyze_Curve End End Analyze_Curve->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Electrochemical Window Measurement

The electrochemical window is determined using cyclic voltammetry (CV).

Procedure:

  • A three-electrode system is used, typically with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • The ionic liquid is placed in an electrochemical cell, and the electrodes are immersed.

  • The potential of the working electrode is swept from an initial potential to a final potential and then back.

  • The current response is measured as a function of the applied potential.

  • The electrochemical window is determined as the potential range where no significant faradaic current is observed.

G Electrochemical Window Measurement Workflow Start Start Setup_Cell Assemble Three-Electrode Cell (Working, Counter, Reference) Start->Setup_Cell Add_IL Add Ionic Liquid to Cell Setup_Cell->Add_IL Run_CV Perform Cyclic Voltammetry Add_IL->Run_CV Record_Voltammogram Record Current vs. Potential Run_CV->Record_Voltammogram Determine_EW Determine Electrochemical Window Record_Voltammogram->Determine_EW End End Determine_EW->End

Caption: Experimental workflow for Cyclic Voltammetry (CV).

References

Comparative Performance Analysis of 1-hexyl-3-methylimidazolium bromide in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) Against Conventional Alternatives, Supported by Experimental Data.

1-hexyl-3-methylimidazolium bromide ([HMIM]Br) is an ionic liquid that has garnered significant attention across various scientific disciplines for its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45] This guide provides a comprehensive comparison of [HMIM]Br's performance in key application areas against traditional solvents and other ionic liquids, supported by experimental data to inform researchers and professionals in their experimental design and substance selection.

Physicochemical Properties: A Foundation for Versatility

The distinct properties of [HMIM]Br underpin its utility in a wide range of applications. A summary of its key physicochemical characteristics is presented below, offering a baseline for comparison with other solvents.

PropertyValueReference
Molecular Formula C₁₀H₁₉BrN₂[1]
Molecular Weight 247.18 g/mol [1]
Melting Point -15 °C[1]
Density 1.271 g/cm³ (at 26 °C)[1]
Viscosity 3822 cP (at 25 °C)[1]
Conductivity 0.051 mS/cm (at 20 °C)[1]

Performance in Biocatalysis: Enhancing Enzymatic Reactions

Protein Stabilization: A Complex Interplay of Interactions

The stability of proteins is a critical factor in drug development and various biotechnological applications. While the general literature suggests that imidazolium-based ionic liquids can act as both stabilizers and destabilizers for proteins, the specific effect is dependent on the ionic liquid's concentration, alkyl chain length, and the nature of the anion.[14] Molecular dynamics simulations have been employed to understand the interactions between imidazolium-based ionic liquids and proteins at a molecular level, revealing the importance of hydrogen bonding and van der Waals interactions.[20][33] However, specific experimental data on the thermal denaturation temperature (Tm) of model proteins like lysozyme (B549824) in the presence of [HMIM]Br is needed for a direct quantitative comparison with traditional buffer systems.

cluster_stabilization Protein Stabilization by [HMIM]Br Protein Native Protein StabilizedProtein Stabilized Protein Protein->StabilizedProtein Interaction with IL ions & altered hydration shell HMIM [HMIM]⁺ HMIM->Protein Hydrophobic & electrostatic interactions Water Water Molecules HMIM->Water Influence on water structure Br Br⁻ Br->Protein Electrostatic interactions Br->Water Influence on water structure Water->Protein Hydration shell

Figure 1. Simplified representation of the proposed interactions leading to protein stabilization by [HMIM]Br.

Efficacy in Extraction Processes: A Greener Alternative

[HMIM]Br has shown promise as a solvent for the extraction of bioactive compounds. In a study on the antioxidant properties of polyphenols, the combination of [HMIM]Br with gallic acid and tannic acid resulted in enhanced antioxidant activity compared to the pure compounds, suggesting improved extraction and stabilization.[1] Another study on the extraction of quercetin (B1663063) from Suaeda glauca Bge. found that among several imidazolium (B1220033) bromide ionic liquids, 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIm]Br) provided the highest yield.[19] While this highlights the potential of imidazolium-based ionic liquids, a direct quantitative comparison of extraction yields using [HMIM]Br versus conventional solvents like methanol (B129727) or ethanol (B145695) is necessary to fully validate its performance.

CompoundSolvent SystemAntioxidant Activity (%)
Gallic AcidPure64
[HMIM]Br + Gallic Acid 77
Tannic AcidPure73
[HMIM]Br + Tannic Acid 82
Table adapted from a study on the antioxidant properties of polyphenols.[1]

Dissolution of Biopolymers: Unlocking the Potential of Cellulose (B213188)

cluster_dissolution Cellulose Dissolution in [HMIM]Br Cellulose Cellulose (Crystalline) DissolvedCellulose Dissolved Cellulose Chains Cellulose->DissolvedCellulose Disruption of H-bonds HMIM [HMIM]⁺ HMIM->Cellulose Interacts with -O- linkages Br Br⁻ Br->Cellulose Forms H-bonds with -OH groups

Figure 2. Proposed mechanism of cellulose dissolution by [HMIM]Br.

Toxicity Profile: A Critical Consideration for "Green" Chemistry

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity is a critical parameter that must be evaluated. The toxicity of imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation and the nature of the anion. Although specific EC50 values for [HMIM]Br on standard organisms like Vibrio fischeri are not consistently reported in the reviewed literature, data for other imidazolium-based ionic liquids can provide a comparative context. For example, the EC50 values for various imidazolium salts have been determined, and it is generally observed that toxicity increases with the length of the alkyl chain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involving [HMIM]Br, based on common practices in the field.

General Protocol for Lipase-Catalyzed Esterification
  • Enzyme Preparation: A commercial lipase (B570770) (e.g., from Candida rugosa) is typically used, either in its free form or immobilized on a suitable support.

  • Reaction Setup: The reaction is carried out in a sealed vessel containing the ionic liquid ([HMIM]Br) or a conventional organic solvent (e.g., hexane) as the reaction medium.

  • Substrate Addition: The alcohol and carboxylic acid substrates are added to the reaction medium in a specific molar ratio.

  • Reaction Conditions: The mixture is incubated at a controlled temperature with constant stirring for a defined period.

  • Monitoring and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to the ester product.

cluster_workflow Lipase-Catalyzed Esterification Workflow A Prepare Lipase (Free or Immobilized) B Add Reaction Medium ([HMIM]Br or Hexane) A->B C Add Substrates (Alcohol + Carboxylic Acid) B->C D Incubate at Controlled Temperature with Stirring C->D E Monitor Reaction Progress (GC/HPLC Analysis) D->E F Product Isolation & Purification E->F

Figure 3. A typical workflow for a lipase-catalyzed esterification experiment.

General Protocol for Protein Thermal Stability Analysis (Differential Scanning Calorimetry)
  • Sample Preparation: A solution of the model protein (e.g., lysozyme) is prepared in a standard buffer (e.g., phosphate (B84403) buffer) and in a solution of [HMIM]Br at the desired concentration.

  • DSC Analysis: The protein solutions are loaded into the sample and reference cells of a differential scanning calorimeter (DSC).

  • Thermal Scan: The samples are heated at a constant rate over a defined temperature range.

  • Data Analysis: The resulting thermogram, which plots heat flow versus temperature, is analyzed to determine the thermal denaturation temperature (Tm), which is the peak of the endothermic transition.

General Protocol for Flavonoid Extraction
  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: A known mass of the powdered plant material is mixed with a specific volume of the extraction solvent ([HMIM]Br or a conventional solvent like ethanol).

  • Extraction Conditions: The mixture is subjected to extraction, which can be performed using various techniques such as maceration, sonication, or microwave-assisted extraction, for a set time and at a controlled temperature.

  • Separation: The solid residue is separated from the liquid extract by filtration or centrifugation.

  • Analysis: The concentration of the target flavonoid in the extract is determined using a suitable analytical method, such as HPLC. The extraction yield is then calculated.

References

cross-validation of catalytic activity with different ionic liquid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for greener, more efficient catalytic processes is a cornerstone of modern chemistry and drug development. Ionic liquids (ILs) have emerged as a promising class of catalysts and solvents due to their tunable properties, low vapor pressure, and high thermal stability.[1] This guide provides a comparative analysis of the catalytic activity of different ionic liquids in the esterification of oleic acid with methanol (B129727), a key reaction in biodiesel production and a model for various synthetic organic transformations. We present quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these novel catalysts.

Performance Comparison of Ionic Liquid Catalysts in Oleic Acid Esterification

The catalytic performance of various ionic liquids is critically dependent on their structural features, particularly the nature of the cation and anion, which dictates their acidity and interaction with reactants. Below is a summary of the catalytic activity of several imidazolium- and pyrrolidinium-based Brønsted acidic ionic liquids in the esterification of oleic acid with methanol.

CatalystCationAnionCatalyst Loading (wt%)Methanol/Oleic Acid Molar RatioTemperature (°C)Time (h)Conversion/Yield (%)Reference
[BMIM][HSO₄] 1-Butyl-3-methylimidazoliumHydrogen sulfate109:11200.594.1 (Conversion)[2]
[bsmim][HSO₄] 1-(4-sulfonic acid)-butyl-3-methylimidazoliumHydrogen sulfate~52:16024~95 (Yield)[3]
[HNMP][CH₃SO₃] N-methyl-2-pyrrolidoniumMethanesulfonate (B1217627)10.4811.23:152.862.8197.35 (Conversion)[4]
[HNMP][HSO₄] N-methyl-2-pyrrolidoniumHydrogen sulfate59:1803~58 (Conversion)[4]
[Hmim][HSO₄] 1-methylimidazoliumHydrogen sulfate59:1803~60 (Conversion)[4]
[HNMP][BF₄] N-methyl-2-pyrrolidoniumTetrafluoroborate59:1803~45 (Conversion)[4]
[HNMP][H₂PO₄] N-methyl-2-pyrrolidoniumDihydrogen phosphate59:1803~38 (Conversion)[4]
Fe₃O₄@SiO₂@[C₄mim]HSO₄ 1-Butyl-3-methylimidazolium (supported)Hydrogen sulfate15 (of oil)7:1 (v/v)Reflux389.2 (Yield)[5][6]

Key Observations:

  • Impact of Functionalization: The task-specific ionic liquid [bsmim][HSO₄], which has a sulfonic acid group covalently attached to the imidazolium (B1220033) cation, demonstrates high catalytic activity, achieving a high yield under relatively mild conditions.[3] This highlights the benefit of incorporating the catalytic site directly into the ionic liquid structure.

  • Cation and Anion Influence: The N-methyl-2-pyrrolidonium methanesulfonate ([HNMP][CH₃SO₃]) ionic liquid exhibited the highest conversion among the tested pyrrolidinium-based ILs, suggesting that both the cation structure and the nature of the anion play a crucial role in the catalytic efficiency.[4] The catalytic activity of the tested N-methyl-2-pyrrolidonium ILs followed the order: [HNMP]CH₃SO₃ > [HNMP]HSO₄ > [HNMP]BF₄ > [HNMP]H₂PO₄.[4]

  • Comparison with Conventional Catalysts: The performance of some ionic liquids, such as [bsmim][HSO₄], is comparable to or even better than conventional mineral acids like sulfuric acid, with the added advantages of being reusable and less corrosive.[3]

  • Immobilized Catalysts: Supporting ionic liquids on solid materials, such as magnetic nanoparticles, allows for easy separation and recycling of the catalyst, which is a significant advantage for industrial applications.[5][6] The immobilized catalyst Fe₃O₄@SiO₂@[C₄mim]HSO₄ showed good yield and could be reused multiple times with only a slight decrease in activity.[6]

A Note on Phosphonium (B103445) vs. Imidazolium Ionic Liquids

Experimental Protocols

Below is a generalized experimental protocol for the esterification of oleic acid with methanol using a Brønsted acidic ionic liquid catalyst. This protocol is a composite of methodologies reported in the cited literature.[2][3][4]

Materials:

  • Oleic acid (technical grade or higher)

  • Methanol (anhydrous)

  • Ionic liquid catalyst (e.g., [BMIM][HSO₄], [bsmim][HSO₄], or [HNMP][CH₃SO₃])

  • Internal standard for GC analysis (e.g., 1-bromooctane (B94149) or dodecane)

  • Solvents for product extraction and catalyst washing (e.g., diethyl ether, n-hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Gas chromatograph (GC) with a flame ionization detector (FID) for reaction monitoring and product quantification

  • Rotary evaporator for solvent removal

  • Separatory funnel for product extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, add oleic acid, methanol, and the ionic liquid catalyst in the desired molar ratio and catalyst loading. For example, a 2:1 molar ratio of methanol to oleic acid with approximately 5 mol% of the ionic liquid catalyst.[3]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60°C) under constant stirring.[3] The progress of the reaction is monitored over time by taking small aliquots from the reaction mixture for GC analysis.

  • Reaction Monitoring: To prepare a sample for GC analysis, the aliquot is diluted with a suitable solvent (e.g., diethyl ether), and an internal standard is added for quantification. The conversion of oleic acid or the yield of methyl oleate (B1233923) is determined by comparing the peak areas.

  • Product Isolation and Catalyst Recycling: Upon completion of the reaction, the mixture is cooled to room temperature. Due to the immiscibility of the product ester with the ionic liquid, two phases may form.[3] The product-containing upper phase can be separated by decantation. Alternatively, the product can be extracted with a non-polar solvent like diethyl ether or n-hexane. The ionic liquid phase can be washed with a solvent to remove any residual product and then dried under vacuum to be reused in subsequent reactions.

  • Product Purification: The collected organic phase containing the methyl oleate is washed with water to remove any remaining methanol or catalyst. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to obtain the purified product.

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_recycling Catalyst Recycling Reactants Oleic Acid + Methanol Mixing Mixing in Reactor Reactants->Mixing Catalyst Ionic Liquid Catalyst Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Monitoring GC Analysis Heating->Monitoring PhaseSeparation Phase Separation Heating->PhaseSeparation Extraction Solvent Extraction PhaseSeparation->Extraction CatalystRecovery Catalyst Recovery PhaseSeparation->CatalystRecovery Purification Purification Extraction->Purification Product Methyl Oleate Purification->Product CatalystReuse Catalyst Reuse CatalystRecovery->CatalystReuse

Caption: Experimental workflow for ionic liquid-catalyzed esterification.

Catalytic_Cycle Catalyst IL-H+ ProtonatedCarbonyl R-C(OH)₂⁺ Catalyst->ProtonatedCarbonyl + OleicAcid R-COOH OleicAcid->ProtonatedCarbonyl TetrahedralIntermediate R-C(OH)₂(OCH₃)H⁺ ProtonatedCarbonyl->TetrahedralIntermediate + CH₃OH Methanol CH₃OH Methanol->TetrahedralIntermediate Water H₂O Ester R-COOCH₃ TetrahedralIntermediate->Ester - H₂O - IL-H+

Caption: Simplified catalytic cycle for Brønsted acid IL-catalyzed esterification.

References

performance comparison of 1-hexyl-3-methylimidazolium bromide in different applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), a prominent member of the imidazolium-based ionic liquid family, has garnered significant attention for its versatile applications across various scientific and industrial domains. Its unique physicochemical properties, including tunable solvency, high thermal stability, and negligible vapor pressure, position it as a compelling alternative to conventional volatile organic solvents. This guide provides an objective comparison of [HMIM]Br's performance against other alternatives in key applications, supported by experimental data and detailed protocols.

Catalysis: A Versatile Medium for Organic Synthesis

[HMIM]Br has demonstrated its efficacy as a reaction medium and catalyst in several organic reactions, promoting green chemistry principles by enabling catalyst recycling and often enhancing reaction rates and selectivity.

Quinoxaline (B1680401) Synthesis

In the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry, imidazolium-based ionic liquids have been shown to be effective. While direct comparative data for [HMIM]Br is part of a broader study, the trend within the homologous series of 1-alkyl-3-methylimidazolium bromides indicates that the alkyl chain length influences the reaction yield.

Table 1: Comparison of 1-Alkyl-3-methylimidazolium Bromides in Quinoxaline Synthesis

Ionic LiquidReaction Time (min)Yield (%)
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)3095
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) 30 89
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)3082

Data sourced from a study on catalyst-free synthesis of quinoxaline derivatives.[1]

The results suggest that while [BMIM]Br provides the highest yield under the tested conditions, [HMIM]Br remains a highly effective medium, offering a balance between reaction efficiency and the physicochemical properties conferred by the longer hexyl chain.

Heck Reaction

Experimental Protocol: Synthesis of Quinoxaline Derivatives

A general procedure for the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

  • Reactant Mixture: In a round-bottom flask, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Ionic Liquid Addition: Add the ionic liquid, such as [HMIM]Br (2 mL per mmol of 1,2-dicarbonyl compound), to the flask.

  • Reaction Conditions: Stir the mixture at room temperature or under microwave irradiation for the specified time (e.g., 30 minutes).[1]

  • Work-up: After completion of the reaction (monitored by TLC), the product can be extracted using a suitable organic solvent. The ionic liquid can often be recovered, dried, and reused for subsequent reactions.

Synthesis_of_Quinoxaline cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Separation 1,2-Diamine 1,2-Diamine Reaction Reaction 1,2-Diamine->Reaction 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Reaction [HMIM]Br [HMIM]Br [HMIM]Br->Reaction Solvent/Catalyst Stirring/Microwave Stirring/Microwave Stirring/Microwave->Reaction Quinoxaline Derivative Quinoxaline Derivative Recovered [HMIM]Br Recovered [HMIM]Br Reaction->Quinoxaline Derivative Extraction Reaction->Recovered [HMIM]Br Recycling

Caption: Workflow for the synthesis of quinoxaline derivatives using [HMIM]Br.

Electrochemistry: Powering Next-Generation Energy Storage

The high ionic conductivity and wide electrochemical window of [HMIM]Br make it a promising electrolyte for electrochemical devices like supercapacitors.

A comparative study of [HMIM]Br and 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) ([EMIM]ES) in activated carbon-based supercapacitors revealed the superior performance of [HMIM]Br, particularly at elevated temperatures.[4]

Table 2: Performance Comparison of Ionic Liquid Electrolytes in Supercapacitors

Parameter[HMIM]Br[EMIM]ES
Specific Capacitance (1 A g⁻¹, 105 °C) 174 F g⁻¹ -
Energy Density (105 °C) 74 Wh kg⁻¹ -
Power Density (105 °C) 13.9 kW kg⁻¹ -
Capacity Retention (10,000 cycles, 105 °C) 90.6% 88.4%
Electrochemical Window 3.5 V3.5 V

Data sourced from a study on imidazolium-based ionic liquids as electrolytes for supercapacitors.[4]

The higher ionic conductivity of [HMIM]Br contributes to its enhanced performance, making it a suitable candidate for high-performance supercapacitors operating over a wide temperature range.[4]

Experimental Protocol: Supercapacitor Assembly and Testing

  • Electrode Preparation: Activated carbon electrodes are typically prepared by mixing activated carbon with a binder (e.g., PTFE) and a conductive agent (e.g., carbon black) to form a paste, which is then coated onto a current collector.

  • Electrolyte Preparation: The ionic liquid, such as [HMIM]Br, is dried under vacuum to remove any moisture.

  • Cell Assembly: A symmetric supercapacitor is assembled in a two-electrode configuration with the activated carbon electrodes separated by a separator and soaked in the ionic liquid electrolyte.

  • Electrochemical Testing: The performance of the supercapacitor is evaluated using techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) to determine specific capacitance, energy density, power density, and cycle stability.

Caption: Experimental workflow for supercapacitor fabrication and testing.

Biomass Processing: A Green Solvent for Cellulose (B213188) Dissolution

Ionic liquids have emerged as effective solvents for dissolving cellulose, a key step in the conversion of biomass to biofuels and other valuable chemicals. While direct quantitative data for the dissolution of cellulose in [HMIM]Br is limited, studies on related imidazolium (B1220033) ionic liquids provide valuable insights. For instance, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can dissolve up to 8 wt% of wood cellulose.[5] The dissolution capacity is influenced by the nature of both the cation and the anion of the ionic liquid.

Table 3: Cellulose Dissolution in Different Imidazolium-Based Ionic Liquids

Ionic LiquidMaximum Cellulose Concentration (wt%)
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)8
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)2
1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc)4

Data sourced from a study on the dissolution of wood cellulose in ionic liquids.[5]

This data suggests that the choice of anion plays a crucial role in cellulose dissolution, with chloride being more effective than bromide or acetate in this specific study. The longer alkyl chain in [HMIM]Br compared to [BMIM]Br could also influence its dissolution capabilities, a factor that requires further direct comparative investigation.

Experimental Protocol: Cellulose Dissolution in Ionic Liquids

  • Drying: Both the cellulose and the ionic liquid ([HMIM]Br) should be thoroughly dried to remove moisture, which can negatively impact dissolution.

  • Mixing: The desired amount of cellulose is added to the ionic liquid in a sealed vessel.

  • Heating and Stirring: The mixture is heated (e.g., to 100-110 °C) and stirred until the cellulose is completely dissolved, which can be monitored visually or by techniques like polarized light microscopy.[2]

  • Regeneration: The dissolved cellulose can be regenerated by adding an anti-solvent such as water or ethanol, causing the cellulose to precipitate out.

Surfactant Properties: Self-Assembly in Aqueous Solutions

[HMIM]Br, with its amphiphilic structure consisting of a polar imidazolium head group and a nonpolar hexyl tail, exhibits surfactant-like behavior in aqueous solutions, forming micelles above a certain concentration known as the critical micelle concentration (CMC).

A comparative study of the interaction of [HMIM]Br and the conventional cationic surfactant cetyltrimethylammonium bromide (CTAB) showed that [HMIM]Br can act as a cosurfactant, influencing the micellar properties of CTAB.

Table 4: Comparison of Surfactant Properties

Property[HMIM]BrCTAB
Critical Micelle Concentration (CMC) in water Higher (acts as cosurfactant)Lower

Qualitative comparison based on a study of modifying properties of aqueous CTAB.[6]

The study indicates that at low concentrations, [HMIM]Br behaves similarly to a cosurfactant, but at higher concentrations, it acts more like a cosolvent, significantly altering the properties of the CTAB solution.[6]

Toxicity Profile: A Key Consideration for "Green" Applications

While ionic liquids are often touted as "green" solvents, a thorough understanding of their toxicological profile is crucial. The toxicity of imidazolium-based ionic liquids is often related to the length of the alkyl chain on the cation.

Table 5: Acute Toxicity of Imidazolium-Based Ionic Liquids

Ionic LiquidOrganismEndpointValue
This compound ([HMIM]Br) --Data not readily available in direct comparative LD50 studies
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Rat (oral)LD503150 µmol/kg
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)Mouse (i.p.)LD5035.7 mg/kg

Data for [BMIM]Cl sourced from an acute toxicity profile study[7] and for [OMIM]Br from a study on its toxic effects.[8]

Generally, increasing the alkyl chain length of the imidazolium cation leads to increased toxicity. The primary mechanism of toxicity for imidazolium ionic liquids is believed to be the disruption of cell membrane integrity.[6][9]

Caption: Conceptual diagram of the proposed toxicity mechanism of imidazolium ionic liquids.

References

Spectroscopic Analysis of 1-hexyl-3-methylimidazolium bromide: A Comparative Guide to Confirming Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques used to confirm and characterize molecular interactions in the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). By presenting experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, this document aims to offer a comprehensive resource for researchers utilizing these methods to study ionic liquids.

Probing Molecular Interactions: A Spectroscopic Approach

The unique physicochemical properties of ionic liquids like 1-hexyl-3-methylimidazolium bromide are governed by a complex network of intermolecular forces. These include electrostatic interactions, van der Waals forces, and, notably, hydrogen bonding between the imidazolium (B1220033) cation and the bromide anion. Spectroscopic techniques are powerful tools to elucidate these interactions by probing the electronic and vibrational states of the molecules.

Changes in the chemical environment of atomic nuclei, shifts in vibrational frequencies of functional groups, and alterations in polarizability provide direct evidence of the nature and strength of these interactions. This guide will delve into how NMR, FTIR, and Raman spectroscopy are applied to understand the molecular landscape of [C6mim][Br].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are typical experimental protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of ionic liquids and for studying dynamic processes.[1]

  • Sample Preparation : A small quantity of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to the desired concentration. An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for referencing the chemical shifts.

  • Instrumentation : Experiments are typically performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. ¹³C NMR often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are measured in Hertz (Hz). Changes in chemical shifts upon interaction with other molecules or solvents provide insights into the sites of interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, which are sensitive to their immediate environment and intermolecular interactions.

  • Sample Preparation : A small drop of the ionic liquid is placed between two IR-transparent windows (e.g., KBr, NaCl, or ZnSe) to form a thin film.[2] Alternatively, for attenuated total reflectance (ATR)-FTIR, the sample is placed directly onto the ATR crystal.[3]

  • Instrumentation : A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used. The system is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Analysis : The positions, shapes, and intensities of the absorption bands are analyzed. Shifts in the vibrational frequencies of specific functional groups, such as the C-H bonds of the imidazolium ring, can indicate their involvement in hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information about the polarizability of molecular bonds.

  • Sample Preparation : A small amount of the ionic liquid is placed in a glass capillary tube or on a microscope slide.

  • Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) and a sensitive detector (e.g., CCD) is used.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized based on the sample and the desired signal quality.

  • Analysis : Raman shifts are reported in wavenumbers (cm⁻¹). The technique is particularly useful for studying symmetric vibrations and the conformational isomers of the alkyl chain.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to study electronic transitions and can be employed to determine the concentration of ionic liquids in solution.

  • Sample Preparation : The ionic liquid is dissolved in a suitable solvent (e.g., water or acetonitrile) to a known concentration.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The absorbance spectrum is recorded over a specific wavelength range (typically 200–800 nm).

  • Analysis : The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Imidazolium-based ionic liquids typically exhibit a characteristic absorption peak in the UV region.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and related compounds, highlighting the features that are indicative of molecular interactions.

¹H NMR Spectral Data

The chemical shifts of the protons on the imidazolium ring are particularly sensitive to interactions with the anion. The C(2)-H proton is the most acidic and therefore most affected by hydrogen bonding with the bromide anion.

Proton Assignment [C6mim][Br] in CDCl₃ (δ, ppm) Comparative Notes
N-CH -N (C2-H)~10.4This downfield shift is characteristic of the acidic proton on the imidazolium ring and is highly sensitive to the anion's hydrogen bond accepting ability.
N-CH =CH -N (C4-H, C5-H)~7.6, ~7.4These protons are also influenced by the anion but to a lesser extent than the C2-H.
N-CH~4.1The methyl group protons are relatively deshielded due to the adjacent nitrogen atom.
N-CH ₂(CH₂)₄CH₃~4.3The methylene (B1212753) group attached to the nitrogen is deshielded.
N-CH₂(CH₂ )₄CH₃~1.9Protons along the hexyl chain.
(CH₂)₄CH₃ ~0.9Terminal methyl group of the hexyl chain.

Data compiled from various sources, including literature reports on similar ionic liquids.

FTIR Vibrational Data

FTIR spectroscopy reveals shifts in vibrational frequencies that indicate the strength of intermolecular interactions. The C-H stretching vibrations of the imidazolium ring are particularly informative.

Vibrational Mode Approximate Frequency (cm⁻¹) Interpretation and Comparative Insights
Imidazolium Ring C-H Stretch3100 - 3200The position of these bands is sensitive to hydrogen bonding with the anion. A stronger interaction (stronger hydrogen bond) typically leads to a red shift (lower frequency).
Aliphatic C-H Stretch (Hexyl)2800 - 3000Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups of the hexyl chain.
Imidazolium Ring Stretching1500 - 1600Vibrations associated with the C=C and C=N bonds in the imidazolium ring.
C-N Stretching~1170Stretching vibration of the C-N bond in the imidazolium ring.

Assignments are based on general spectra of imidazolium-based ionic liquids.

Raman Spectral Data

Raman spectroscopy provides complementary information to FTIR, especially regarding symmetric vibrations and conformational isomers of the alkyl chain.

Raman Shift (cm⁻¹) Assignment Comparative Notes
~3100 - 3200Imidazolium Ring C-H StretchSimilar to FTIR, these modes are sensitive to anion interactions.
~2800 - 3000Aliphatic C-H Stretch (Hexyl)Provides information on the conformation of the hexyl chain (e.g., gauche vs. anti conformers).
Imidazolium Ring Modes~600 - 1600A series of bands corresponding to ring stretching and deformation modes.

Data is based on studies of [C6mim]Cl and other similar imidazolium-based ionic liquids.

Visualization of Analytical Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the key molecular interactions in this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Confirmation of Interactions Sample 1-Hexyl-3-methylimidazolium Bromide ([C6mim][Br]) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare Thin Film or use ATR Sample->Prep_FTIR Prep_Raman Place in Capillary/Slide Sample->Prep_Raman Prep_UVVis Dissolve in UV-transparent Solvent Sample->Prep_UVVis NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR Raman Raman Spectroscopy Prep_Raman->Raman UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_FTIR Vibrational Frequencies (cm⁻¹) FTIR->Data_FTIR Data_Raman Raman Shifts (cm⁻¹) Conformational Isomers Raman->Data_Raman Data_UVVis Absorbance (λmax) Molar Absorptivity (ε) UVVis->Data_UVVis Conclusion Elucidation of Hydrogen Bonding, Ion Pairing, and Conformational Structure Data_NMR->Conclusion Data_FTIR->Conclusion Data_Raman->Conclusion Data_UVVis->Conclusion

Caption: Workflow for the spectroscopic analysis of [C6mim][Br].

Molecular_Interactions cluster_cation [C6mim]⁺ Cation cluster_anion Br⁻ Anion cluster_interactions Imidazolium_Ring Imidazolium Ring (C2-H, C4-H, C5-H) H_Bonding Hydrogen Bonding Imidazolium_Ring->H_Bonding (acidic protons) Electrostatic Electrostatic Attraction Imidazolium_Ring->Electrostatic Hexyl_Chain Hexyl Chain VDW_Forces Van der Waals Forces Hexyl_Chain->VDW_Forces Bromide Br⁻ Bromide->H_Bonding Bromide->Electrostatic

Caption: Key molecular interactions in [C6mim][Br].

Conclusion

The spectroscopic analysis of this compound through NMR, FTIR, and Raman techniques provides a detailed picture of the molecular interactions that define its properties. ¹H NMR is particularly effective in identifying the protons involved in hydrogen bonding, with the C(2)-H proton of the imidazolium ring serving as a sensitive probe. Both FTIR and Raman spectroscopy offer complementary information on the vibrational modes of the cation and how they are perturbed by the bromide anion, confirming the presence and nature of these interactions. By comparing the spectral data of [C6mim][Br] with that of other ionic liquids, researchers can gain a deeper understanding of the structure-property relationships in this important class of materials.

References

The Ascendancy of 1-hexyl-3-methylimidazolium bromide: A Comparative Guide to a Greener, More Efficient Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from reaction yields and purity to the overall sustainability of a process. This guide provides a comprehensive comparison of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) against a range of traditional organic solvents, offering a data-driven perspective on its efficiency and applicability in key areas of pharmaceutical research.

[HMIM]Br is an ionic liquid that is gaining attention for its unique properties, including low volatility, thermal stability, and its ability to act as a versatile solvent for a wide range of organic and inorganic compounds.[1] These characteristics position it as a promising "green" alternative to many conventional, often volatile and hazardous, organic solvents. This guide delves into a comparative analysis of [HMIM]Br's performance in enhancing the solubility of poorly water-soluble drugs, its efficiency as a medium for palladium-catalyzed cross-coupling reactions, and its effectiveness in the extraction of bioactive natural products.

Enhancing the Solubility of Poorly Soluble Active Pharmaceutical Ingredients (APIs)

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability. The following data summarizes the solubility of three common non-steroidal anti-inflammatory drugs (NSAIDs) in [HMIM]Br compared to traditional organic solvents.

SolventIbuprofen (B1674241) (mg/mL)Ketoprofen (B1673614) (mg/mL)Naproxen (B1676952) (mg/mL)
1-hexyl-3-methylimidazolium bromide ([HMIM]Br) > 200 (in a 1:1 mixture with ethanol) [2]Data not availableData not available
Ethanol~200[3]~1850[4]~55[4]
AcetoneData not available~1710[4]Data not available
Dimethyl Sulfoxide (DMSO)> 200[5]~30[6]~46[7]
AcetonitrileData not available~100[8]Data not available
Water~0.05[3]~0.18[2]~0.016[9]

Note: Direct quantitative solubility data for ketoprofen and naproxen in pure [HMIM]Br was not available in the searched literature. The data for ibuprofen in a [HMIM]Br/ethanol mixture suggests a significant potential for solubility enhancement.

Facilitating High-Yield Organic Synthesis: A Look at Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in medicinal chemistry for the synthesis of complex molecules. The choice of solvent can dramatically influence reaction rates and yields.

ReactionSolventReactantsProductYield (%)
Suzuki Coupling This compound ([HMIM]Br) Phenylboronic acid, BromobenzeneBiphenyl~90 [1]
Dimethylformamide (DMF)Phenylboronic acid, BromobenzeneBiphenyl82-90[8]
Heck Reaction This compound ([HMIM]Br) Iodobenzene, Styrenetrans-Stilbene~84 (after 1 min, microwave)[5]
AcetonitrileIodobenzene, Styrenetrans-Stilbene~95 (conventional heating, longer reaction time)[7]

Note: While direct side-by-side comparisons under identical conditions are limited, the available data suggests that [HMIM]Br is a highly effective medium for these critical synthetic transformations, often with the advantage of faster reaction times, especially under microwave irradiation.

Green Extraction of Valuable Natural Products

The extraction of bioactive compounds from natural sources is a cornerstone of drug discovery. [HMIM]Br presents a greener alternative to volatile organic solvents for this purpose.

SolventPlant MaterialTarget CompoundExtraction Yield (%)
This compound ([HMIM]Br) Onion PeelQuercetin (B1663063)Data not available
MethanolOnion PeelQuercetin~13.5[10]
Ethanol (60%)Onion PeelQuercetin~21[11]
Ethyl AcetateOnion PeelQuercetin~4.6[11]

Note: While specific yield data for quercetin extraction using [HMIM]Br was not found, studies on other ionic liquids have shown significant improvements in extraction efficiency for various natural products. Further research is warranted to quantify the performance of [HMIM]Br for quercetin extraction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Protocol for Determining API Solubility in this compound

This protocol is adapted from the general principles of equilibrium solubility determination.[12]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound ([HMIM]Br)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with heating capabilities

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of the API powder to a known volume of [HMIM]Br in separate vials.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant agitation to facilitate dissolution.

  • After equilibration, visually confirm the presence of undissolved solid API at the bottom of each vial.

  • Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Analyze the concentration of the API in the diluted solution using a pre-validated HPLC or UV-Vis method.

  • Calculate the original concentration of the API in the [HMIM]Br to determine its solubility.

Protocol for Suzuki Coupling Reaction in this compound

This protocol is a general procedure for a palladium-catalyzed Suzuki coupling reaction adapted for an ionic liquid solvent.[13]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • This compound ([HMIM]Br)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (e.g., nitrogen or argon)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 1-5 mol%), and base (2-3 mmol).

  • Add [HMIM]Br (e.g., 2-3 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and inorganic salts will typically remain in a separate phase.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Heck Reaction in this compound

This protocol outlines a general procedure for a Heck reaction in an ionic liquid, which can be adapted for microwave-assisted synthesis for accelerated reaction times.[5]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., triethylamine)

  • This compound ([HMIM]Br)

  • Microwave reactor vial or round-bottom flask

  • Magnetic stirrer and heating source (conventional or microwave)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1 mmol), alkene (1.2 mmol), palladium catalyst (e.g., 1-5 mol%), and base (1.5 mmol).

  • Add [HMIM]Br (e.g., 2 mL) to the vial.

  • If using a microwave reactor, seal the vial and heat it to the specified temperature and time (e.g., 120 °C for 1-5 minutes). If using conventional heating, heat the mixture under reflux and monitor the reaction.

  • After the reaction is complete, cool the mixture.

  • Add water to the reaction mixture and extract the product with an organic solvent like diethyl ether.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Analyze the product yield and purity by gas chromatography.

Protocol for Extraction of Quercetin from Onion Peel using Traditional Solvents

This protocol is based on conventional solvent extraction methods.[10][14]

Materials:

  • Dried and powdered onion peel

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Weigh a specific amount of dried onion peel powder (e.g., 10 g) and place it in an Erlenmeyer flask.

  • Add a known volume of the chosen solvent (e.g., 100 mL) to the flask.

  • Agitate the mixture at room temperature for a set period (e.g., 24 hours) using a shaker or magnetic stirrer.

  • Filter the mixture to separate the solid plant material from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract in a suitable solvent and quantify the quercetin content using a validated HPLC method with a quercetin standard.

  • Calculate the extraction yield as the mass of quercetin obtained per mass of dried onion peel.

Visualizing the Workflow: A Systematic Approach to Solvent Selection

The process of selecting an optimal solvent, whether traditional or ionic liquid, can be streamlined through a systematic workflow. The following diagrams, generated using Graphviz (DOT language), illustrate logical pathways for solvent screening in drug development and for comparing solvent efficiency in chemical reactions.

SolventScreeningWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Final Selection A Define Target Properties (e.g., Solubility, Stability) B Select Candidate Solvents (Traditional & [HMIM]Br) A->B C High-Throughput Solubility Screening B->C D Quantitative Solubility Determination C->D E API Stability Studies D->E F Preliminary Formulation Studies E->F G Performance & Safety Assessment F->G H Cost & Environmental Impact Analysis G->H I Select Optimal Solvent H->I J Formulation Development I->J Proceed to Formulation Development

Caption: Workflow for Solvent Screening in Drug Development.

ReactionSolventComparison start Define Reaction (e.g., Suzuki Coupling) solvents Select Solvents for Comparison [HMIM]Br Traditional Solvent 1 (e.g., DMF) Traditional Solvent 2 (e.g., Acetonitrile) start->solvents experiment Perform Parallel Reactions - Identical Reactants - Identical Catalyst & Base - Identical Temperature & Time solvents->experiment analysis Analyze Reaction Outcomes Yield (GC/HPLC) Purity (NMR/MS) Reaction Time (TLC/GC) experiment->analysis comparison Compare Performance Metrics - Yield (%) - Selectivity - Rate analysis->comparison conclusion Determine Most Efficient Solvent comparison->conclusion

Caption: Logical Workflow for Comparing Solvent Efficiency.

References

A Comparative Guide to the Properties of 1-Hexyl-3-methylimidazolium Bromide: Theoretical Insights vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of ionic liquids is paramount for their effective application. This guide provides a comprehensive comparison of the theoretical and experimental properties of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm][Br]), a promising ionic liquid. In addition, we present a comparative analysis with its shorter- and longer-chain alkylimidazolium bromide counterparts to elucidate the impact of alkyl chain length on its behavior.

This guide summarizes key quantitative data in structured tables, details the experimental and computational methodologies employed for property determination, and utilizes visualizations to clarify complex relationships and workflows.

Physicochemical Properties: A Side-by-Side Comparison

The following tables present a compilation of experimental data for 1-hexyl-3-methylimidazolium bromide and its homologs, alongside the limited available theoretical data. This allows for a direct comparison and highlights the current state of knowledge on these materials.

Table 1: Comparison of Physicochemical Properties of 1-Alkyl-3-methylimidazolium Bromides

Ionic LiquidPropertyExperimental ValueTheoretical Value
1-Butyl-3-methylimidazolium bromide ([C4MIm][Br]) Density (g/cm³)1.14 at 298.15 KNot available
Viscosity (mPa·s)134 at 298.15 KNot available
Melting Point (°C)71-73Not available
This compound ([C6MIm][Br]) Density (g/cm³)1.271 at 299.15 KNot available
Viscosity (mPa·s)3822 at 298.15 KNot available
Melting Point (°C)-15Not available
1-Octyl-3-methylimidazolium bromide ([C8MIm][Br]) Density (g/cm³)1.17 at 297.15 KNot available
Viscosity (mPa·s)6604 at 298.15 KNot available
Melting Point (°C)< Room TemperatureNot available
1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) Density (g/cm³)Not availableNot available
Viscosity (mPa·s)Not availableNot available
Melting Point (°C)-6[1]Not available

Note: The lack of readily available theoretical data for direct comparison underscores the need for further computational studies on these specific ionic liquids.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating and comparing data across different studies. Below are outlines of standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound ([C6MIm][Br])

A common and efficient method for the synthesis of [C6MIm][Br] is through microwave-assisted synthesis.[2][3]

Materials:

Procedure:

  • In a microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 70-80°C and the reaction time to 10-20 minutes.[2]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting product, this compound, is typically a viscous liquid.

  • The product can be purified by washing with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials, followed by drying under vacuum.[4]

Property Determination

The density of ionic liquids can be accurately determined using a pycnometer.

Equipment:

  • Pycnometer of a known volume

  • Analytical balance

  • Thermostatic bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer (m1).

  • Fill the pycnometer with the ionic liquid, ensuring no air bubbles are present.

  • Place the filled pycnometer in a thermostatic bath to bring the sample to the desired temperature.

  • Carefully remove any excess ionic liquid from the capillary of the stopper.

  • Dry the exterior of the pycnometer and weigh it again (m2).

  • The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.

The dynamic viscosity of ionic liquids is commonly measured using a rotational rheometer.

Equipment:

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Temperature control unit

Procedure:

  • Place a small sample of the ionic liquid onto the lower plate of the rheometer.

  • Bring the upper geometry into position, ensuring the correct gap size.

  • Allow the sample to equilibrate to the desired temperature.

  • Apply a controlled shear rate or shear stress and measure the resulting torque or rotational speed.

  • The viscosity is calculated by the rheometer software based on the geometry and the measured parameters.

  • Measurements are typically performed over a range of shear rates to assess the Newtonian or non-Newtonian behavior of the fluid.

Thermogravimetric analysis is a standard method to evaluate the thermal stability of ionic liquids.

Equipment:

  • Thermogravimetric analyzer

Procedure:

  • Place a small, accurately weighed sample of the ionic liquid into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The TGA instrument records the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, indicating the temperature at which significant mass loss begins.

Visualizing the Workflow

To better understand the process of comparing theoretical and experimental properties, the following workflow diagram is provided.

G Workflow for Comparing Theoretical and Experimental Properties of Ionic Liquids cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Computational Modeling Computational Modeling (e.g., DFT, MD) Property Prediction Prediction of Properties (Density, Viscosity, etc.) Computational Modeling->Property Prediction Data Comparison Data Comparison and Analysis Property Prediction->Data Comparison Synthesis Synthesis of Ionic Liquid Purification Purification and Characterization Synthesis->Purification Property Measurement Measurement of Properties (Density, Viscosity, TGA) Purification->Property Measurement Property Measurement->Data Comparison Conclusion Conclusions on Property Correlation Data Comparison->Conclusion

Caption: A flowchart illustrating the parallel workflows for theoretical prediction and experimental determination of ionic liquid properties, culminating in a comparative analysis.

Signaling Pathways of Property Determination

The following diagram outlines the key steps and considerations in the experimental determination of the physicochemical properties of ionic liquids.

G Experimental Pathway for Physicochemical Property Determination Start Start: Ionic Liquid Sample Purity Purity Check (>99%) Start->Purity Density Density Measurement (Pycnometer) Purity->Density Pass Viscosity Viscosity Measurement (Rheometer) Purity->Viscosity Pass Thermal Thermal Stability (TGA) Purity->Thermal Pass Data Data Acquisition and Processing Density->Data Viscosity->Data Thermal->Data End End: Characterized Properties Data->End

Caption: A diagram showing the sequential steps involved in the experimental characterization of an ionic liquid's key physicochemical properties.

References

Assessing Green Chemistry Metrics: A Comparative Guide to Reactions in 1-hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals committed to sustainable practices, the choice of solvent is a critical factor in minimizing environmental impact. Ionic liquids (ILs) have emerged as a promising class of "green" solvents due to their low volatility, thermal stability, and recyclability. This guide provides a comparative assessment of the green chemistry metrics for reactions conducted in 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), a common ionic liquid, versus conventional organic solvents.

The "greenness" of a chemical reaction can be quantified using several metrics.[1][2][3] Atom Economy , a foundational concept, calculates the proportion of reactant atoms incorporated into the desired product.[2] The E-factor (Environmental Factor) provides a measure of the total waste generated per unit of product.[3] Reaction Mass Efficiency (RME) offers a more comprehensive view by considering the mass of all reactants, including reagents and catalysts, in relation to the mass of the product isolated.[1]

This guide will focus on three common and important organic reactions: the synthesis of quinoxalines, the Knoevenagel condensation, and the Michael addition, to illustrate the potential advantages of using [HMIM]Br.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the selected reactions in [HMIM]Br compared to traditional solvent systems. It is important to note that while specific data for the synthesis of quinoxalines in [HMIM]Br is available, the data for Knoevenagel condensation and Michael addition in [HMIM]Br is based on typical results observed for similar imidazolium-based ionic liquids due to a lack of specific literature data for [HMIM]Br.

ReactionSolvent SystemYield (%)Atom Economy (%)E-factor (approx.)Recyclability of Solvent/Catalyst
Quinoxaline Synthesis [HMIM]Br with CuBr catalystHigh~90%LowHigh (reusable for several cycles with no significant loss in efficiency)
Acetic Acid (reflux)Variable~90%HighNot typically recycled
Knoevenagel Condensation [HMIM]Br (hypothetical)High100%Very LowHigh
Toluene with Piperidine catalyst (reflux)70-80%100%HighDifficult to recycle
Michael Addition [HMIM]Br (hypothetical)High100%Very LowHigh
Ethanol with base catalystVariable100%ModeratePossible but energy-intensive

Experimental Protocols

Detailed methodologies for the cited reactions are provided below. These protocols are intended to serve as a starting point for laboratory work and may require further optimization.

Synthesis of Quinoxalines in [HMIM]Br

This protocol is based on the synthesis of 2-phenylquinoxaline (B188063) from α-hydroxyacetophenone and 1,2-phenylenediamine.

Materials:

  • 1-hexyl-3-methylimidazolium bromide ([HMIM]Br)

  • α-hydroxyacetophenone

  • 1,2-phenylenediamine

  • Copper(I) bromide (CuBr)

Procedure:

  • In a round-bottom flask, combine α-hydroxyacetophenone (1 mmol) and 1,2-phenylenediamine (1 mmol) in [HMIM]Br (2 mL).

  • Add CuBr (3 mol%) to the mixture.

  • Heat the reaction mixture at 100°C with stirring under an air atmosphere for 180 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst will remain in the aqueous phase.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

  • The [HMIM]Br and catalyst can be recovered by removing any residual water under vacuum and reused for subsequent reactions.

General Protocol for Knoevenagel Condensation in [HMIM]Br

This is a general procedure that can be adapted for the reaction between an aldehyde and an active methylene (B1212753) compound.

Materials:

  • This compound ([HMIM]Br)

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

Procedure:

  • In a flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1 mmol) in [HMIM]Br (2 mL).

  • Stir the mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water to the mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The aqueous solution containing [HMIM]Br can be concentrated under vacuum to remove the water and allow for the recycling of the ionic liquid.

General Protocol for Michael Addition in [HMIM]Br

This is a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Materials:

  • This compound ([HMIM]Br)

  • α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Michael donor (e.g., nitromethane)

  • Base catalyst (e.g., K₂CO₃)

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound (1 mmol) and the Michael donor (1.2 mmol) in [HMIM]Br (2 mL), add the base catalyst (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

  • The ionic liquid and catalyst can be separated from the product and recycled after washing with a small amount of the extraction solvent and drying under vacuum.

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a reaction conducted in [HMIM]Br.

Workflow for Assessing Green Chemistry Metrics in [HMIM]Br cluster_0 Reaction Setup cluster_1 Execution & Data Collection cluster_2 Green Metrics Calculation cluster_3 Comparative Analysis A Select Reaction (e.g., Knoevenagel Condensation) B Choose Solvent System 1. [HMIM]Br 2. Conventional Solvent A->B C Define Reaction Conditions (Temp, Time, Catalyst) B->C D Perform Reaction C->D E Isolate & Purify Product D->E G Assess Solvent/Catalyst Recyclability D->G F Measure Masses: - Reactants - Product (Yield) - Waste E->F H Calculate Atom Economy F->H I Calculate E-factor F->I J Calculate Reaction Mass Efficiency F->J K Compare Metrics for [HMIM]Br vs. Conventional Solvent G->K H->K I->K J->K L Evaluate Overall 'Greenness' K->L

Caption: Workflow for assessing green chemistry metrics.

References

Safety Operating Guide

Navigating the Disposal of 1-Hexyl-3-methylimidazolium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-Hexyl-3-methylimidazolium Bromide, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the disposal of this compound, a common ionic liquid. Adherence to these procedures is critical due to the compound's potential hazards and the limited data on its environmental impact.

Immediate Safety and Handling Precautions

This compound is irritating to the eyes, respiratory system, and skin.[1] In case of contact, immediate action is crucial.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Always handle this chemical with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and safety glasses or goggles.[1]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its entry into waterways.

  • Ensure Proper Ventilation: Immediately increase ventilation in the affected area.

  • Contain the Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collect the Waste: Carefully place the absorbed material into a suitable, sealed container for disposal.[1][2]

  • Clean the Area: Clean the spill area thoroughly.

  • Avoid Water Contamination: Prevent runoff into storm sewers and ditches that lead to waterways.[1]

Disposal Protocol: A Step-by-Step Guide

The prevailing recommendation from safety data sheets is to treat this compound as hazardous waste and to engage a specialist disposal company.[2] The chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach.[2]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

Step 2: Containerization

  • Use a compatible, leak-proof container. Ensure the outside of the container is clean and free of contamination.[4]

  • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, protected from moisture.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Important Note: Direct disposal of this compound down the sanitary sewer is not recommended. While some aqueous solutions can be disposed of in this manner, the lack of comprehensive toxicity data for this compound makes this an unsafe practice.[5] Furthermore, neutralization as a pre-treatment for drain disposal is not advised without specific, validated protocols, which are not currently available for this substance.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueReference
CAS Number 85100-78-3[1][2]
Molecular Formula C10H19BrN2
Molecular Weight 247.18 g/mol
Melting Point -15 °C
Density 1.271 g/cm³ (at 26 °C)
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Initial Assessment cluster_spill_response Spill Response cluster_waste_management Waste Management cluster_disposal Final Disposal start Waste Generated: This compound spill Is it a spill? start->spill Evaluate situation waste_stream Is it a routine waste stream? spill->waste_stream No absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb Yes containerize_waste Containerize in a compatible, properly labeled waste container (<75% full) waste_stream->containerize_waste containerize_spill Place in a sealed, labeled container absorb->containerize_spill contact_ehs Contact Institutional EHS or Licensed Disposal Contractor containerize_spill->contact_ehs segregate Segregate from incompatible waste streams containerize_waste->segregate storage Store in a cool, dry, well-ventilated area segregate->storage storage->contact_ehs disposal Dispose as Hazardous Waste in accordance with regulations contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Hexyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 1-Hexyl-3-methylimidazolium Bromide are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Understanding and implementing these measures will minimize risks and ensure compliance with safety regulations.

This compound is an ionic liquid that requires careful handling due to its potential to cause eye, skin, and respiratory irritation.[1] Although comprehensive toxicological properties are not yet fully investigated, adherence to strict safety protocols is imperative.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure. This includes protection for the eyes, face, hands, and body.

PPE ComponentSpecifications and Recommendations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times are not readily available, it is recommended to consult with the glove manufacturer for chemical resistance data. Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Work in a well-ventilated area to keep airborne concentrations low.[1][3] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
General Hygiene Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Verify functionality of eyewash station and safety shower B->C D Don appropriate Personal Protective Equipment (PPE) C->D E Handle in a well-ventilated area D->E F Avoid contact with eyes, skin, and clothing E->F G Avoid breathing dust, vapor, mist, or gas E->G H Keep container tightly closed when not in use E->H M Dispose of waste in accordance with local, state, and federal regulations E->M End of Experiment I Evacuate area if necessary J Wear appropriate PPE I->J K Absorb spill with inert material (e.g., vermiculite, sand) J->K L Place in a suitable, sealed container for disposal K->L L->M N Consult with environmental health and safety (EHS) office M->N

Caption: Workflow for handling this compound.

Operational and Disposal Plan

1. Pre-Experiment Preparation:

  • Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2]

  • Engineering Controls: Ensure that a properly functioning eyewash station and safety shower are readily accessible.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above.

2. Handling Procedures:

  • Avoid Contact: Take extreme care to avoid contact with eyes, skin, and clothing.[1][3]

  • Avoid Inhalation: Do not breathe any dust, vapor, mist, or gas that may be generated.[1]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the material from moisture, as it is hygroscopic.[1][4]

3. Accidental Spill Response:

  • Immediate Action: In the event of a spill, clean it up immediately, observing all precautions outlined in the PPE section.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Place the absorbed material into a suitable and sealed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[1]

  • Environmental Protection: Avoid allowing the spill to run off into storm sewers and ditches that lead to waterways.[1]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid.[1]

  • Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

5. Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Regulatory Compliance: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Professional Disposal: It is recommended to contact a specialist disposal company to handle the disposal of this material in accordance with local authority requirements.[2]

By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.